Zanzalintinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O5/c1-31-26(35)22-15-21-23(16-25(22)38-2)32-14-11-24(21)39-20-9-7-19(8-10-20)34-28(37)29(12-13-29)27(36)33-18-5-3-17(30)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)(H,33,36)(H,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCKALGNNVYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2367004-54-2 | |
| Record name | Zanzalintinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2367004542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zanzalintinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2JC2ZA04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zanzalintinib's Mechanism of Action in Renal Cell Carcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of zanzalintinib, a novel multi-targeted tyrosine kinase inhibitor (TKI), in the context of renal cell carcinoma (RCC). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its molecular targets, the signaling pathways it modulates, and the preclinical and clinical evidence supporting its therapeutic rationale.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound is an orally active, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in the pathogenesis of renal cell carcinoma, including Vascular Endothelial Growth Factor Receptors (VEGFRs), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1] By simultaneously targeting these key signaling nodes, this compound disrupts critical cellular processes involved in tumor growth, angiogenesis, and metastasis, while also counteracting mechanisms of treatment resistance.
The rationale for this multi-targeted approach stems from the understanding that resistance to single-agent VEGFR TKI therapy in RCC can be driven by the activation of alternative signaling pathways, such as MET and AXL.[2][3] By concurrently inhibiting these escape pathways, this compound has the potential for more durable clinical responses.
Kinase Inhibitory Profile
This compound has demonstrated potent inhibitory activity against its primary targets in preclinical in vitro assays. The half-maximal inhibitory concentrations (IC50s) in cell-based assays highlight its activity against key drivers of RCC.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR2 | 1.6 | [4] |
| MET | 15 | [4] |
| AXL | 3.4 | [4] |
| MER | 7.2 | [4] |
Modulation of Key Signaling Pathways in Renal Cell Carcinoma
This compound's therapeutic effect in RCC is a result of its modulation of several interconnected signaling pathways that are often dysregulated in this disease.
Inhibition of VEGFR Signaling and Angiogenesis
The von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated in clear cell RCC (ccRCC), the most common subtype of RCC.[5] This leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which in turn upregulate the expression of pro-angiogenic factors, most notably VEGF.[5] VEGF binding to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply the tumor with oxygen and nutrients.
This compound's potent inhibition of VEGFR2 directly blocks this signaling axis, leading to a reduction in tumor angiogenesis. Preclinical studies have shown that this compound treatment results in a 96% inhibition of VEGFR2 phosphorylation in murine lungs.[6]
Targeting the MET Signaling Pathway
The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in RCC progression and metastasis.[7] Activation of the MET pathway can promote tumor cell proliferation, survival, and invasion.[7] Furthermore, MET signaling has been identified as a key mechanism of resistance to VEGFR-targeted therapies.[2][3]
By inhibiting MET, this compound can directly suppress these oncogenic processes and potentially overcome acquired resistance to anti-angiogenic therapies. Preclinical evaluation has demonstrated that this compound causes a significant decrease in tumor MET phosphorylation in murine xenograft models.[6]
Interruption of TAM Kinase Signaling and Immunomodulation
The TAM kinases, AXL and MER, are increasingly recognized for their roles in promoting an immunosuppressive tumor microenvironment and contributing to therapy resistance.[1] AXL and MER are implicated in the suppression of anti-tumor immunity by inhibiting the function of antigen-presenting cells and promoting the polarization of macrophages towards an immunosuppressive M2 phenotype.[8]
This compound's inhibition of AXL and MER is thought to promote a more immune-permissive tumor microenvironment, thereby enhancing the efficacy of immune checkpoint inhibitors (ICIs).[1] Preclinical studies have shown that this compound promotes the repolarization of macrophages from an M2 to an M1 phenotype and inhibits efferocytosis by primary human macrophages in a dose-dependent manner.[6]
Signaling Pathway Diagram
Preclinical Evidence
In Vivo Xenograft Models
This compound has demonstrated significant anti-tumor activity in various murine xenograft models. Dose-dependent tumor growth inhibition has been observed, with some models showing tumor regression.[6]
Experimental Protocol: Murine Xenograft Study
-
Cell Lines: Human tumor cell lines (e.g., Hs 746T, NCI-H441, MC38, CT26) are implanted subcutaneously into immunocompromised or syngeneic mice.[6]
-
Animal Models: Athymic nude mice or other appropriate strains are used.
-
Drug Formulation and Administration: this compound is formulated for oral gavage, typically in a vehicle such as 5%/45%/50% ETOH/PEG400/H2O or Solutol.[6] Dosing is performed once daily.
-
Treatment Groups: Animals are randomized into vehicle control and this compound treatment groups at various dose levels (e.g., 3, 10, 30 mg/kg).[6] Combination therapy arms with immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1) may also be included.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues are harvested for analysis of target modulation, such as phosphorylation of VEGFR, MET, and AXL, by methods like immunohistochemistry (IHC) or western blotting.[6]
Experimental Workflow: Preclinical Xenograft Study
Clinical Data in Renal Cell Carcinoma
STELLAR-001 Trial
The Phase 1b STELLAR-001 trial evaluated single-agent this compound in patients with previously treated clear cell renal cell carcinoma (ccRCC). The initial results demonstrated promising anti-tumor activity and a manageable safety profile.
| Efficacy Endpoint | Overall Population | Cabozantinib-Naïve | Cabozantinib-Exposed | Reference |
| Objective Response Rate (ORR) | 38% | 57% | 24% | [9] |
| Disease Control Rate (DCR) | 88% | 86% | 94% | [9] |
STELLAR-304 Trial Design
The STELLAR-304 trial is a Phase 3, randomized, open-label study evaluating the efficacy and safety of this compound in combination with nivolumab versus sunitinib in patients with previously untreated advanced non-clear cell renal cell carcinoma (nccRCC).[1]
-
Patient Population: Approximately 291 patients with unresectable, locally advanced or metastatic nccRCC with no prior systemic anticancer therapy.[1]
-
Treatment Arms:
-
This compound plus nivolumab
-
Sunitinib monotherapy
-
-
Primary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).[1]
-
Secondary Endpoint: Overall survival (OS).[1]
Conclusion
This compound's mechanism of action in renal cell carcinoma is characterized by its potent, multi-targeted inhibition of key RTKs including VEGFR, MET, and the TAM kinases. This comprehensive approach not only disrupts primary oncogenic signaling pathways driving tumor growth and angiogenesis but also addresses mechanisms of treatment resistance and promotes an immune-permissive tumor microenvironment. Preclinical data have demonstrated significant anti-tumor and immunomodulatory activity, and early clinical trial results in RCC are encouraging. The ongoing Phase 3 STELLAR-304 trial will further elucidate the clinical benefit of this compound in combination with immunotherapy for patients with nccRCC. The unique pharmacological profile of this compound positions it as a promising therapeutic agent in the evolving landscape of RCC treatment.
References
- 1. urotoday.com [urotoday.com]
- 2. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Renal cancer: signaling pathways and advances in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (XL092) plus nivolumab in non-clear cell renal cell carcinoma: The randomized phase 3 STELLAR-304 study. - ASCO [asco.org]
Zanzalintinib (XL092): A Comprehensive Target Profile and Kinase Inhibition Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanzalintinib (XL092) is a next-generation, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2][3] This technical guide provides an in-depth overview of this compound's target profile, its broad kinase inhibition spectrum, and the methodologies used to elucidate its mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and molecular interactions of this promising oncology candidate.
Core Target Profile
This compound is designed to potently inhibit a key set of receptor tyrosine kinases (RTKs) that are critically involved in tumor growth, angiogenesis, metastasis, and the modulation of the tumor microenvironment.[4][5] The primary targets of this compound include:
-
VEGFR (Vascular Endothelial Growth Factor Receptors): Primarily VEGFR2, a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6][7]
-
MET (Mesenchymal-Epithelial Transition factor): Also known as c-Met or hepatocyte growth factor receptor (HGFR), its dysregulation is implicated in tumor cell proliferation, survival, invasion, and metastasis.[6][7]
-
TAM Kinases (TYRO3, AXL, MER): This family of RTKs plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis. Their overexpression is often associated with therapeutic resistance and an immunosuppressive tumor microenvironment.[1][6][7]
By simultaneously targeting these pathways, this compound has the potential to exert a multi-faceted anti-cancer effect, addressing both tumor cell-intrinsic and microenvironment-related drivers of malignancy.
Kinase Inhibition Spectrum
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. This compound has been profiled against a broad panel of kinases to determine its selectivity.
Biochemical Kinase Inhibition
In biochemical assays, this compound has demonstrated potent inhibition of its primary targets. The half-maximal inhibitory concentrations (IC50) in these assays highlight the compound's affinity for these key kinases.
| Kinase Target | Assay Type | IC50 (nM) |
| MET | Biochemical | 3.0 |
| VEGFR2 | Biochemical | 15.0 |
| AXL | Biochemical | 5.8 |
| MER | Biochemical | 0.6 |
| Table 1: Biochemical IC50 values for this compound against its primary kinase targets. Data sourced from preclinical characterization studies.[5] |
Cellular Kinase Inhibition
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by assessing the inhibition of kinase phosphorylation within intact cells.
| Kinase Target | Assay Type | IC50 (nM) |
| MET | Cellular Phosphorylation | 11.9 - 25.4 |
| VEGFR2 | Cellular Phosphorylation | 1.57 |
| AXL | Cellular Phosphorylation | 3.89 |
| MER | Cellular Phosphorylation | 6.01 |
| Table 2: Cellular IC50 values for this compound against its primary kinase targets. Data sourced from preclinical characterization studies.[5] |
Kinase Selectivity Profile
A broad kinase screen of 405 protein kinases was conducted to assess the selectivity of this compound. The results indicate that at a concentration of 1 µmol/L, this compound primarily inhibits tyrosine kinases, with minimal activity against serine/threonine kinases.[1] A representative panel of sensitive kinases with IC50 values of approximately 50 nM or less further defines its selectivity profile.[1]
Signaling Pathways
This compound's therapeutic effect is derived from its ability to interrupt key signaling cascades downstream of its target kinases.
Experimental Protocols
The characterization of this compound's target profile and kinase inhibition spectrum involved a series of robust in vitro and in vivo experimental methodologies.
Biochemical Kinase Inhibition Assays
-
HTRF-KinEASE-TK Assay: This Homogeneous Time-Resolved Fluorescence (HTRF) assay was utilized to measure the inhibition of tyrosine kinase activity. The assay principle involves a universal biotinylated substrate and a europium cryptate-labeled anti-phosphotyrosine antibody. The kinase reaction is initiated by the addition of ATP. Upon phosphorylation of the substrate, the binding of the europium-labeled antibody in proximity to the streptavidin-XL665-labeled biotinylated substrate results in a FRET signal. The inhibition of this signal is proportional to the inhibitory activity of the compound. Reactions were typically performed in 384-well plates, and the fluorescence was measured at 620 nm and 665 nm.[1][8]
-
33P-Phosphoryl Transfer Radiometric Kinase Assay: This assay measures the transfer of a radiolabeled phosphate from [γ-33P]ATP to a protein or peptide substrate by the kinase. The reaction mixture, containing the kinase, substrate, and this compound at various concentrations, is incubated to allow for the phosphorylation reaction. The phosphorylated substrate is then separated from the unreacted [γ-33P]ATP, typically by spotting onto phosphocellulose paper, followed by washing. The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager to determine the extent of kinase inhibition.[1]
Cellular Kinase Phosphorylation Assays
These assays were conducted to measure the ability of this compound to inhibit the phosphorylation of its target kinases within a cellular context. Specific cell lines overexpressing the target kinases were used. Following treatment with varying concentrations of this compound, the cells were lysed, and the levels of phosphorylated and total target proteins were quantified using methods such as ELISA or Western blotting with phospho-specific and total protein antibodies.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NOD-scid) were used for the implantation of human tumor cell lines.[9][10]
-
Tumor Implantation: A specific number of cancer cells (e.g., 1-5 x 106) were suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[9][10]
-
Drug Administration: Once the tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at specified doses and schedules.
-
Efficacy and Pharmacodynamic Assessment: Tumor growth was monitored regularly by caliper measurements. For pharmacodynamic studies, tumors were harvested at specific time points after drug administration. The levels of phosphorylated and total target kinases in the tumor lysates were analyzed by Western blotting or immunohistochemistry (IHC) to confirm target engagement and inhibition in vivo.[1]
Conclusion
This compound (XL092) is a potent, oral TKI with a well-defined target profile centered on VEGFR, MET, and the TAM kinases. Its broad kinase inhibition spectrum, characterized by high affinity for its primary targets and selectivity against a wider panel of kinases, underscores its potential as a targeted anti-cancer agent. The comprehensive preclinical evaluation, employing a range of biochemical, cellular, and in vivo methodologies, has provided a strong rationale for its ongoing clinical development in various solid tumors. This technical guide serves as a foundational resource for understanding the molecular basis of this compound's activity and its therapeutic promise.
References
- 1. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of advanced renal cell carcinoma patients with cabozantinib, an oral multityrosine kinase inhibitor of MET, AXL and VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NPS-1034 Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Preclinical Antitumor Activity of Zanzalintinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanzalintinib (formerly XL092) is an oral, next-generation multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical antitumor activity in a variety of solid tumor models.[1][2][3] Developed by Exelixis, this compound targets key signaling pathways involved in tumor growth, angiogenesis, and metastasis, including vascular endothelial growth factor receptors (VEGFRs), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][2][4] This technical guide provides an in-depth summary of the preclinical data, experimental methodologies, and an overview of the signaling pathways modulated by this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs). By targeting VEGFR, it disrupts angiogenesis, a critical process for tumor growth and nutrient supply.[5] Its inhibition of MET and the TAM kinases (AXL and MER) interferes with signaling pathways that promote tumor cell proliferation, survival, invasion, and metastasis.[6] Furthermore, inhibition of TAM kinases may also have immunomodulatory effects, creating a more favorable tumor microenvironment for anti-tumor immune responses.[1][3] Dysregulation of these kinase activities has been linked to the expression of immune checkpoint proteins like PD-1/PD-L1, suggesting that this compound may enhance the efficacy of immune checkpoint inhibitors.[3]
In Vitro Activity
This compound has demonstrated potent inhibition of its target kinases in cell-based assays. The half-maximal inhibitory concentrations (IC50) highlight its activity against key drivers of oncogenesis.
| Target Kinase | IC50 (nM) |
| MET | 15 |
| VEGFR2 | 1.6 |
| AXL | 3.4 |
| MER | 7.2 |
In Vivo Antitumor Efficacy
Preclinical studies in various xenograft and syngeneic mouse models have confirmed the antitumor activity of this compound, both as a monotherapy and in combination with other anticancer agents.
Monotherapy Studies
Dose-dependent tumor growth inhibition has been observed with this compound in several human tumor xenograft models.[1]
| Tumor Model | Cell Line | Dosing | Outcome |
| Lung Cancer | NCI-H441 | Daily oral dosing | Dose-dependent tumor regression |
| Gastric Cancer | Hs 746T | Daily oral dosing | Significant tumor growth inhibition (TGI) |
| Gastric Cancer | SNU-5 | Daily oral dosing | Dose-dependent TGI |
| Breast Cancer | MDA-MB-231 | Daily oral dosing | TGI |
Combination Therapy Studies
The combination of this compound with immune checkpoint inhibitors (ICIs) has shown enhanced antitumor activity compared to either agent alone in syngeneic tumor models.[1][7]
| Tumor Model | Combination Therapy | Outcome |
| Colon Cancer (MC38) | This compound + anti-PD-1 | Enhanced tumor growth inhibition compared to single agents |
| Colon Cancer (MC38) | This compound + anti-PD-L1 | Enhanced tumor growth inhibition compared to single agents |
| Colon Cancer (MC38) | This compound + anti-CTLA-4 | Enhanced tumor growth inhibition compared to single agents |
| Colorectal Cancer (CT26) | This compound + anti-PD-1 | Improved survival benefit compared to single agents |
Pharmacodynamic and Immunomodulatory Effects
This compound has been shown to modulate its targets and the tumor microenvironment in vivo.
| Parameter | Model | Treatment | Result |
| p-MET Inhibition | Hs 746T Xenograft | This compound (10 mg/kg/day) | Significant inhibition of MET phosphorylation |
| p-AXL Inhibition | Hs 746T Xenograft | This compound (10 mg/kg/day) | Significant inhibition of AXL phosphorylation |
| p-VEGFR2 Inhibition | Murine Lungs | This compound | 96% inhibition of VEGFR2 phosphorylation |
| Tumor Microvessel Density | MC38 Syngeneic | This compound | Decrease in CD31+ microvessels |
| Peripheral Immune Cells | MC38 Syngeneic | This compound | Significant increases in CD4+ T cells and B cells; decreases in myeloid cells |
| Tumor Infiltrating Lymphocytes | MC38 Syngeneic | This compound + anti-PD-1/anti-PD-L1 | Significant increases in CD8+ T cells |
| Macrophage Repolarization | In Vitro | This compound | Promoted M2 to M1 repolarization |
| Macrophage Efferocytosis | In Vitro (Human) | This compound | Dose-dependent inhibition of primary human macrophage efferocytosis |
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of this compound against MET, VEGFR2, AXL, and MER was determined using cell-based assays. Specific details of the cell lines and assay conditions are proprietary to Exelixis. However, the general methodology involves exposing cells overexpressing the target kinase to varying concentrations of this compound and measuring the inhibition of kinase activity, typically through assessing the phosphorylation of a downstream substrate.
Xenograft and Syngeneic Tumor Models
-
Cell Lines and Culture: Human tumor cell lines (NCI-H441, Hs 746T, SNU-5, MDA-MB-231) and murine colon adenocarcinoma cell lines (MC38, CT26) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Female athymic nude mice were used for xenograft studies, while C57BL/6 mice were used for syngeneic models.
-
Tumor Implantation: A suspension of tumor cells was injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reached a predetermined size, mice were randomized into treatment groups. This compound was administered orally, typically once daily. For combination studies, immune checkpoint inhibitors were administered intraperitoneally.
-
Tumor Measurement: Tumor volume was measured regularly using calipers, and tumor growth inhibition was calculated.
-
Pharmacodynamic Analyses: At the end of the study, tumors and tissues were collected for analysis of target phosphorylation (e.g., by Western blot or immunohistochemistry) and immune cell infiltration (e.g., by flow cytometry or immunohistochemistry).
Immunohistochemistry
Tumor tissues were fixed, embedded in paraffin, and sectioned. Sections were then stained with antibodies against specific markers, such as CD31 for microvessel density and CD8 for cytotoxic T cells. The stained sections were then imaged and quantified.
Flow Cytometry
Peripheral blood or single-cell suspensions from tumors were stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, B220, CD11b). The stained cells were then analyzed using a flow cytometer to determine the relative proportions of different immune cell populations.
Macrophage Polarization and Efferocytosis Assays
-
Macrophage Generation: Human peripheral blood mononuclear cells were differentiated into macrophages in vitro.
-
Polarization: Macrophages were treated with this compound in the presence of cytokines that induce either an M1 or M2 phenotype. The expression of M1 and M2 markers was then assessed.
-
Efferocytosis: Macrophages were co-cultured with apoptotic tumor cells in the presence of varying concentrations of this compound. The ability of macrophages to engulf the apoptotic cells (efferocytosis) was then quantified.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
Zanzalintinib: A Multi-Targeted Tyrosine Kinase Inhibitor Modulating VEGFR, MET, and TAM Kinase Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Zanzalintinib (XL092) is a next-generation, oral tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] Its mechanism of action is centered on the potent and simultaneous inhibition of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, metastasis, and immune evasion. This technical guide provides a comprehensive overview of this compound's effects on the Vascular Endothelial Growth Factor Receptor (VEGFR), Mesenchymal-Epithelial Transition factor (MET), and the TYRO3, AXL, MER (TAM) kinase pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile and the methodologies used for its evaluation.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the intracellular kinase domains of VEGFR, MET, and TAM family receptors.[1][2] By blocking the phosphorylation and subsequent activation of these RTKs, this compound disrupts the downstream signaling cascades that drive key oncogenic processes.
Data Presentation: Quantitative Analysis of this compound's Activity
The following tables summarize the key quantitative data from preclinical and clinical evaluations of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| VEGFR2 | 1.6 | Cell-based | [1] |
| MET | 15 | Cell-based | [1] |
| AXL | 3.4 | Cell-based | [1] |
| MER | 7.2 | Cell-based | [1] |
IC50: Half-maximal inhibitory concentration.
Table 2: Clinical Efficacy of this compound in Clear Cell Renal Cell Carcinoma (ccRCC) - STELLAR-001 Trial (Single Agent)
| Outcome | Overall Population (N=32) | Cabozantinib-Naïve (n=14) | Cabozantinib-Exposed (n=17) | Reference |
| Objective Response Rate (ORR) | 38% | 57% | 24% | [3] |
| Disease Control Rate (DCR) | 88% | 86% | 94% | [3] |
| Median Duration of Response (DoR) | Not Reached | 7.4 months | Not Reached | [3] |
ORR: Percentage of patients with a partial or complete response. DCR: Percentage of patients with a complete response, partial response, or stable disease.
Table 3: Clinical Efficacy of this compound in Combination with Nivolumab in ccRCC - STELLAR-002 Trial
| Outcome | This compound + Nivolumab (n=40) | Reference |
| Objective Response Rate (ORR) | 63% | [4][5] |
| Disease Control Rate (DCR) | 90% | [4][5] |
| 12-month Duration of Response | 73.4% | [4] |
| Median Progression-Free Survival (PFS) | 18.5 months | [4][5] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound.
Caption: this compound inhibits VEGFR2 signaling.
Caption: this compound inhibits MET signaling.
Caption: this compound inhibits TAM kinase signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are representative of standard industry practices for the preclinical assessment of tyrosine kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinases (VEGFR2, MET, AXL, MER)
-
Fluorescently labeled substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
EDTA
-
Europium-labeled anti-phosphotyrosine antibody
-
TR-FRET dilution buffer
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase reaction buffer. Prepare a solution containing the kinase and the fluorescently labeled substrate in kinase reaction buffer. Prepare a solution of ATP in kinase reaction buffer.
-
Kinase Reaction: To the wells of a 384-well plate, add the this compound dilutions. Add the kinase/substrate mixture to all wells. Initiate the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution of EDTA and the europium-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer.
-
Second Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.[1][6][7]
Cellular Receptor Tyrosine Kinase Autophosphorylation Assay (Western Blot)
This protocol describes the use of Western blotting to assess the inhibition of ligand-induced RTK autophosphorylation in a cellular context.
Caption: Workflow for a cellular RTK autophosphorylation assay.
Materials:
-
Cell line expressing the target RTK (e.g., HUVECs for VEGFR2, A549 for MET)
-
Cell culture medium and serum
-
This compound
-
Recombinant ligand (e.g., VEGF, HGF)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated form of the target RTK and total RTK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and grow to a desired confluency. Serum-starve the cells to reduce basal RTK activity. Pre-treat the cells with various concentrations of this compound for a specified time.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, HGF for MET) for a short period to induce RTK autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target RTK. After washing, incubate with an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the RTK.[8]
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Discovery and Development of Zanzalintinib (XL092): A Multi-Targeted Tyrosine Kinase Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Zanzalintinib (XL092) is an orally bioavailable, next-generation multi-targeted tyrosine kinase inhibitor (TKI) discovered and developed by Exelixis.[1] It is designed to inhibit the activity of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, including vascular endothelial growth factor receptors (VEGFRs), MET, and the TAM family of kinases (TYRO3, AXL, and MER).[1][2] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and methodologies.
Discovery and Rationale
The development of this compound was guided by the clinical success of cabozantinib, another multi-targeted TKI. Exelixis aimed to create a compound with a similar target profile to cabozantinib but with an optimized pharmacokinetic profile, particularly a shorter half-life, to potentially improve its safety and tolerability.[3] The rationale for targeting VEGFR, MET, and TAM kinases stems from their critical roles in cancer biology. Dysregulation of these pathways is associated with tumor cell proliferation, survival, invasion, angiogenesis, and the development of an immunosuppressive tumor microenvironment.[4][5] By simultaneously inhibiting these key oncogenic drivers, this compound is designed to exert a potent anti-tumor effect and potentially overcome mechanisms of treatment resistance.
Mechanism of Action
This compound is an ATP-competitive inhibitor of multiple RTKs.[6] Its primary targets are VEGFRs, MET, and the TAM kinases (AXL and MER).[4] The inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell function and survival.
Signaling Pathways Targeted by this compound
The diagram below illustrates the key signaling pathways inhibited by this compound.
References
- 1. ORCID [orcid.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 4. A Study of XL092 as Single-Agent and Combination Therapy in Subjects With Solid Tumors [clin.larvol.com]
- 5. studyfinder.cctr.vcu.edu [studyfinder.cctr.vcu.edu]
- 6. tandfonline.com [tandfonline.com]
Zanzalintinib: A Technical Guide to Overcoming Immunotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zanzalintinib (XL092) is a next-generation oral tyrosine kinase inhibitor (TKI) demonstrating significant promise in overcoming resistance to immunotherapy. By targeting a specific array of receptor tyrosine kinases—including VEGFR, MET, AXL, and MER—this compound modulates the tumor microenvironment from an immunosuppressive to an immune-permissive state. This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, and clinical findings, with a focus on its role in combination with immune checkpoint inhibitors (ICIs). Methodological details for key experiments and quantitative data are presented to support further research and development.
Introduction: The Challenge of Immunotherapy Resistance
Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant number of patients either do not respond (primary resistance) or develop resistance over time (acquired resistance).[1][2] A key factor contributing to this resistance is the immunosuppressive tumor microenvironment (TME), characterized by a lack of T-cell infiltration, the presence of immunosuppressive cells such as M2-polarized macrophages and myeloid-derived suppressor cells (MDSCs), and the expression of alternative immune checkpoints.[3]
This compound is a potent TKI designed to counteract these resistance mechanisms. Its multi-targeted approach aims to not only directly inhibit tumor growth and angiogenesis but also to reprogram the TME to be more responsive to ICIs.[3][4][5]
Mechanism of Action: A Multi-Pronged Attack on Tumor Defenses
This compound is an ATP-competitive inhibitor of several receptor tyrosine kinases implicated in oncogenesis, metastasis, angiogenesis, and immune suppression.[6] The rationale for combining this compound with ICIs lies in its ability to create a more "immune-permissive" TME, thereby enhancing the efficacy of checkpoint blockade.[3][4][7]
Key Molecular Targets
This compound's efficacy stems from its inhibition of a distinct set of kinases:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR disrupts tumor angiogenesis, a critical pathway for tumor growth and metastasis.[7]
-
MET (Mesenchymal-Epithelial Transition factor): MET signaling is implicated in tumor cell proliferation, invasion, and the development of resistance to anti-angiogenic therapies.[4]
-
TAM Kinases (TYRO3, AXL, MER): This family of kinases plays a crucial role in immune suppression within the TME. AXL and MER are known to promote an immunosuppressive M2 macrophage phenotype and inhibit the function of antigen-presenting cells.[3][7]
The following diagram illustrates the key signaling pathways targeted by this compound.
Quantitative Kinase Inhibition
The inhibitory activity of this compound against its primary targets has been quantified through in vitro assays.
| Target Kinase | IC50 (nM) |
| VEGFR2 | 1.6 |
| MET | 15 |
| AXL | 3.4 |
| MER | 7.2 |
Table 1: In vitro half-maximal inhibitory concentrations (IC50) of this compound against key receptor tyrosine kinases.
Preclinical Evidence: Reshaping the Tumor Microenvironment
Preclinical studies in murine models have provided compelling evidence for this compound's ability to modulate the TME and enhance anti-tumor immunity, both as a monotherapy and in combination with ICIs.
Tumor Growth Inhibition in Xenograft Models
This compound has demonstrated dose-dependent tumor growth inhibition in various murine xenograft models.
Experimental Protocol: Murine Xenograft Tumor Growth Inhibition
-
Cell Lines: Human tumor cell lines, such as Hs 746T (gastric) and NCI-H441 (lung), are cultured under standard conditions.[8]
-
Animal Model: Female athymic nude mice are typically used.[9]
-
Tumor Implantation: 1.5 x 10^6 cells are injected subcutaneously into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.[9][10]
-
Treatment Administration: Mice are randomized into control (vehicle) and treatment groups. This compound is administered orally once daily at specified doses.
-
Endpoint: The study continues for a predetermined period, or until tumors in the control group reach a maximum allowable size. Tumor growth inhibition is calculated as the percentage difference in mean tumor volume between treated and control groups.
Immunomodulatory Effects in a Syngeneic Model
In a colon cancer murine syngeneic model, this compound demonstrated significant immunomodulatory activity.[4][5]
| Immune Cell Population | Effect of this compound |
| Peripheral CD4+ T-cells | Significant Increase |
| Peripheral B-cells | Significant Increase |
| Peripheral Myeloid Cells | Significant Decrease |
| Tumor-Infiltrating CD8+ T-cells | Significant Increase (especially with anti-PD-1/PD-L1) |
Table 2: Immunomodulatory effects of this compound in a colon cancer murine syngeneic model.[4][5]
Macrophage Repolarization and Efferocytosis Inhibition
This compound has been shown to promote the repolarization of immunosuppressive M2 macrophages to an immune-permissive M1 phenotype in vitro and to inhibit primary human macrophage efferocytosis in a dose-dependent manner.[7]
Experimental Protocol: In Vitro Macrophage M2 to M1 Repolarization Assay
-
Macrophage Generation: Human or murine bone marrow-derived macrophages (BMDMs) are cultured. To induce an M2 phenotype, cells are treated with M-CSF, IL-4, and IL-10.[11][12]
-
Treatment: M2-polarized macrophages are then treated with this compound at various concentrations.
-
Phenotypic Analysis: Repolarization to an M1 phenotype is assessed by measuring the expression of M1 markers (e.g., iNOS, CD80, TNF-α) and M2 markers (e.g., CD206, Arg1) using techniques such as flow cytometry, quantitative real-time PCR (qRT-PCR), or western blotting.[13][14]
Experimental Protocol: Primary Human Macrophage Efferocytosis Assay
-
Macrophage Preparation: Primary human monocytes are isolated and differentiated into macrophages.[15][16]
-
Apoptotic Cell Preparation: A target cell line (e.g., Jurkat cells) is induced to undergo apoptosis and labeled with a fluorescent dye (e.g., pHrodo Red).[17]
-
Co-culture: The labeled apoptotic cells are added to the macrophage culture in the presence or absence of this compound.
-
Quantification: The uptake of apoptotic cells by macrophages (efferocytosis) is quantified using flow cytometry or live-cell imaging.[15][18][19]
Clinical Development: The STELLAR Program
This compound is being evaluated in a comprehensive clinical development program, known as STELLAR, across a variety of solid tumors, both as a monotherapy and in combination with ICIs.[6]
Key Clinical Trials
-
STELLAR-001 (NCT03845166): A Phase 1b/2 study of this compound alone or with atezolizumab in patients with advanced solid tumors.[20][21][22]
-
STELLAR-002 (NCT05176483): A Phase 1b study of this compound in combination with various ICIs (nivolumab, ipilimumab, relatlimab) in advanced solid tumors.[23]
-
STELLAR-303 (NCT05425940): A Phase 3 study of this compound with atezolizumab versus regorafenib in metastatic colorectal cancer.[2][5][24]
-
STELLAR-304 (NCT05678673): A Phase 3 study of this compound with nivolumab versus sunitinib in advanced non-clear cell renal cell carcinoma.[4][7]
Clinical Efficacy Data
Data from the STELLAR trials have demonstrated promising anti-tumor activity for this compound-based regimens.
| Trial (Cohort) | Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| STELLAR-001 (ccRCC) | This compound Monotherapy | 38% | 88% |
| STELLAR-303 (mCRC) | This compound + Atezolizumab | - | - |
| Regorafenib | - | - |
Table 3: Selected clinical efficacy data from the STELLAR program. Note: Full data for all trials is not yet publicly available.[21][25]
In the STELLAR-303 trial for metastatic colorectal cancer, the combination of this compound and atezolizumab showed a statistically significant improvement in overall survival compared to regorafenib (median OS 10.9 months vs. 9.4 months).[25]
Biomarker Analysis
Biomarker analyses from the STELLAR-001 trial in clear cell renal cell carcinoma (ccRCC) have provided insights into the immunomodulatory effects of this compound in patients.
Experimental Protocol: STELLAR-001 Biomarker Analysis
-
Sample Collection: Blood and archival tumor tissue samples are collected from patients at baseline and on-study.[26]
-
Circulating Biomarker Analysis: Plasma levels of soluble biomarkers related to angiogenesis, tumor growth, and immune modulation (e.g., VEGF, GAS6, ANG-1, ANG-2, VEGFR2, TIE-2, RANTES, IFNγ, granzyme B) are measured, likely using multiplex immunoassays.[26]
-
Immune Cell Population Analysis: Peripheral blood immune cell subsets (e.g., activated cytotoxic T-cells, monocytes, MDSCs) are quantified using multi-color flow cytometry.[26]
-
Tissue Biomarker Analysis: Immunohistochemistry (IHC) is performed on archival tumor tissue to assess the expression of AXL, c-Met, phosphorylated Met, and VEGFR2.[26]
-
Correlative Analysis: Associations between biomarker levels (at baseline and changes during treatment) and clinical response are investigated.
The biomarker analysis from STELLAR-001 revealed that this compound treatment led to a reduction in immunosuppressive immune cells and an activation of effector immune cells, supporting the rationale for its combination with ICIs.[26] Furthermore, in a cohort of patients with metastatic colorectal cancer, a PD-L1 combined positive score greater than 1 was associated with improved progression-free and overall survival in patients treated with this compound plus atezolizumab versus this compound alone.
Conclusion and Future Directions
This compound is a promising multi-targeted TKI with a unique mechanism of action that addresses key drivers of resistance to immunotherapy. By inhibiting VEGFR, MET, and TAM kinases, this compound not only exerts direct anti-tumor effects but also fosters a more immune-permissive tumor microenvironment. Preclinical and clinical data strongly support its continued development in combination with immune checkpoint inhibitors across a range of solid tumors.
Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to benefit from this compound-based combination therapies.
-
Further elucidating the intricate molecular mechanisms by which this compound reprograms the tumor microenvironment.
-
Exploring novel combination strategies with other immunomodulatory agents.
The comprehensive data presented in this technical guide underscores the potential of this compound to become a valuable component of the therapeutic arsenal against cancers that are resistant to current immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. oncodaily.com [oncodaily.com]
- 3. researchgate.net [researchgate.net]
- 4. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STELLAR-303: randomized phase III study of this compound + atezolizumab in previously treated metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol for building an in vitro model of M2-like tumor-associated macrophages with lactic acid or conditioned medium from Lewis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tabaslab.com [tabaslab.com]
- 17. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [en.bio-protocol.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. urotoday.com [urotoday.com]
- 22. A Study of XL092 as Single-Agent and Combination Therapy in Subjects With Solid Tumors [clin.larvol.com]
- 23. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. STELLAR-303: randomized phase III study of this compound + atezolizumab in previously treated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound plus atezolizumab active in MSS colorectal cancer [dailyreporter.esmo.org]
- 26. researchgate.net [researchgate.net]
In Vivo Efficacy of Zanzalintinib in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanzalintinib (XL092) is a novel, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR2, MET, and the TAM family of kinases (AXL and MER).[1] These RTKs are critically involved in tumor angiogenesis, proliferation, invasion, and metastasis.[1] Dysregulation of these signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical in vivo efficacy of this compound in various xenograft models, presenting key quantitative data, detailed experimental protocols, and visualizations of the targeted signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-tumor effects by potently inhibiting key drivers of tumor growth and immune evasion. Its multi-targeted approach aims to overcome resistance mechanisms and promote a more favorable tumor microenvironment for anti-cancer activity.
Targeted Signaling Pathways
This compound's primary targets are central to cancer progression:
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
-
MET (Mesenchymal-Epithelial Transition factor): Plays a crucial role in tumor cell proliferation, survival, and invasion.
-
TAM Kinases (TYRO3, AXL, MER): A family of RTKs implicated in tumor cell survival, metastasis, and the suppression of the innate immune response.
The simultaneous inhibition of these pathways by this compound leads to a multi-pronged attack on the tumor, disrupting its blood supply, inhibiting its growth and spread, and potentially enhancing the body's own anti-tumor immune response.
In Vivo Efficacy Data in Xenograft Models
This compound has demonstrated significant single-agent anti-tumor activity in a variety of human tumor xenograft models. The following tables summarize the quantitative data from these preclinical studies.
Table 1: Single-Agent Efficacy of this compound in Human Cancer Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| NCI-H441 | Lung Adenocarcinoma | 10 mg/kg, PO, QD | Tumor Growth Inhibition (TGI) | Dose-dependent tumor regression | [2] |
| Hs 746T | Gastric Carcinoma | 3, 10, 30 mg/kg, PO, QD | TGI | Dose-dependent TGI | [2] |
| SNU-5 | Gastric Carcinoma | 3, 10 mg/kg, PO, QD | TGI | Dose-dependent TGI | [2] |
| MDA-MB-231 | Breast Cancer | 10, 30 mg/kg, PO, QD | TGI | Dose-dependent TGI | [2] |
Table 2: Combination Efficacy of this compound with an Anti-PD-1 Antibody
| Syngeneic Model | Cancer Type | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| MC38 | Colon Adenocarcinoma | This compound (10 mg/kg, PO, QD) + Anti-PD-1 (10 mg/kg, IP, BIW) | TGI | Enhanced TGI compared to either agent alone | [2] |
| CT26 | Colon Carcinoma | This compound (10 mg/kg, PO, QD) + Anti-PD-1 (10 mg/kg, IP, BIW) | Survival | Significantly greater survival benefit compared to either agent alone | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the key experimental protocols used to evaluate the in vivo efficacy of this compound.
Xenograft and Syngeneic Model Establishment
-
Cell Lines:
-
Human Xenografts: NCI-H441 (lung adenocarcinoma), Hs 746T (gastric carcinoma), SNU-5 (gastric carcinoma), and MDA-MB-231 (breast cancer) cell lines were utilized.[2]
-
Murine Syngeneic: MC38 (colon adenocarcinoma) and CT26 (colon carcinoma) cell lines were used for combination studies with immunotherapy.[2]
-
-
Animal Models:
-
Immunocompromised mice (e.g., nude or SCID) were used for the human xenograft models to prevent rejection of the human tumor cells.
-
Immunocompetent syngeneic mice (e.g., C57BL/6 for MC38, BALB/c for CT26) were used for the combination studies to allow for the evaluation of immunomodulatory effects.
-
-
Tumor Implantation:
-
Cancer cells were cultured in vitro, harvested, and suspended in an appropriate medium (e.g., PBS or Matrigel).
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) were subcutaneously injected into the flank of each mouse.
-
-
Treatment Administration:
-
Once tumors reached a predetermined volume (e.g., 100-200 mm³), mice were randomized into treatment and control groups.
-
This compound was administered orally (PO) once daily (QD) at the doses specified in the data tables.
-
Vehicle control was administered to the control group.
-
For combination studies, checkpoint inhibitors (e.g., anti-PD-1) were administered intraperitoneally (IP) twice weekly (BIW).
-
Efficacy Endpoint Analysis
-
Tumor Growth Inhibition (TGI):
-
Tumor dimensions were measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
TGI was calculated at the end of the study as the percentage difference in the mean tumor volume between the treated and control groups.
-
-
Survival Analysis:
-
In some studies, mice were monitored for survival, with the endpoint being tumor volume reaching a specific size or other humane endpoints.
-
Survival data was often represented using Kaplan-Meier curves.
-
-
Biomarker Analysis:
-
At the end of the study, tumors and other tissues could be harvested for biomarker analysis, such as assessing the phosphorylation status of target proteins (e.g., MET, AXL, VEGFR2) via techniques like Western blotting or immunohistochemistry.[2]
-
Conclusion
The preclinical data robustly supports the in vivo efficacy of this compound as both a single agent and in combination with immune checkpoint inhibitors in various cancer models. The dose-dependent tumor growth inhibition observed across multiple xenograft models, along with the enhanced anti-tumor activity and survival benefit in syngeneic models when combined with an anti-PD-1 antibody, underscores the therapeutic potential of this multi-targeted tyrosine kinase inhibitor. These promising preclinical findings have provided a strong rationale for the ongoing clinical evaluation of this compound in patients with advanced solid tumors.
References
- 1. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Zanzalintinib's Core Anti-Angiogenic and Anti-Proliferative Mechanisms
For: Researchers, Scientists, and Drug Development Professionals
From: Gemini Advanced Technical Research Division
Subject: A Technical Whitepaper on the Core Mechanisms of Action of Zanzalintinib (XL092), Focusing on Angiogenesis and Tumor Cell Proliferation
Executive Summary
This compound (XL092) is a next-generation, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) engineered to potently inhibit key signaling pathways implicated in tumor progression, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][2] By simultaneously blocking these critical nodes, this compound disrupts the complex signaling networks that drive tumor cell proliferation and the formation of new blood vessels, offering a multi-pronged therapeutic attack. This document provides a detailed overview of its mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of the core biological pathways.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound functions as an ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) that are frequently overexpressed or dysregulated in various solid tumors.[3][4] Its efficacy stems from its ability to concurrently suppress multiple oncogenic drivers.
-
VEGFR Inhibition: By targeting VEGFR2, this compound directly blocks the primary signaling pathway for angiogenesis, which is essential for supplying tumors with nutrients and oxygen.[3][5]
-
MET Inhibition: The MET receptor, activated by hepatocyte growth factor (HGF), plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[3]
-
TAM Kinase (AXL, MER) Inhibition: The TAM kinases are implicated in tumor cell proliferation, survival, and the development of therapeutic resistance. They are also key regulators of the tumor microenvironment, contributing to immune suppression.[3][6]
This multi-targeted approach may prevent the development of resistance mechanisms that can arise from the inhibition of a single pathway.[6]
Impact on Angiogenesis and Tumor Proliferation
Inhibition of Angiogenesis
Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is predominantly driven by the VEGF/VEGFR signaling axis.
-
VEGF Ligand Binding: Tumor cells secrete VEGF, which binds to VEGFRs on endothelial cells.
-
Receptor Dimerization & Autophosphorylation: This binding triggers receptor dimerization and the activation of its intracellular kinase domain.
-
Downstream Signaling: Activated VEGFR initiates downstream signaling cascades (e.g., PLCγ, PI3K/Akt, MAPK), leading to endothelial cell proliferation, migration, and tube formation.
This compound directly binds to VEGFR2, preventing its activation and effectively halting this entire cascade. This starves the tumor of its blood supply, inhibiting growth and metastasis.[5]
Inhibition of Tumor Cell Proliferation and Survival
This compound's anti-proliferative effects are mediated through the inhibition of MET and TAM kinases, which are critical for oncogenesis.
-
MET Pathway: Aberrant MET signaling promotes uncontrolled cell division and prevents apoptosis. By inhibiting MET, this compound directly suppresses these pro-growth signals.[3]
-
TAM Kinase Pathway: AXL and MER contribute to cell survival and are associated with drug resistance. Their inhibition by this compound not only reduces proliferation but may also resensitize tumors to other therapies.[3][6]
Furthermore, this compound's targeting of these kinases disrupts the tumor microenvironment, promoting an immune-permissive state that enhances the activity of immune checkpoint inhibitors.[1]
Quantitative Efficacy Data
The efficacy of this compound has been quantified in both preclinical and clinical settings.
Preclinical Inhibitory Concentrations
Biochemical and cell-based assays have determined the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| VEGFR2 | Biochemical | 15.0 | [4] |
| VEGFR2 | Cell-based | 1.6 | [7] |
| MET | Biochemical | 3.0 | [4] |
| MET | Cell-based | 15.0 | [7] |
| AXL | Biochemical | 5.8 | [4] |
| AXL | Cell-based | 3.4 | [7] |
| MER | Biochemical | 0.6 | [4] |
| MER | Cell-based | 7.2 | [7] |
Table 1: Preclinical IC50 values for this compound against key target kinases.
Clinical Trial Efficacy
This compound has demonstrated significant anti-tumor activity as both a monotherapy and in combination with immune checkpoint inhibitors across multiple clinical trials.
| Trial Name | Cancer Type | Treatment Arm | ORR (%) | DCR (%) | Median PFS (Months) | Median OS (Months) | Reference |
| STELLAR-001 | Adv. ccRCC (Cabozantinib-naïve) | This compound Monotherapy | 57% | 86% | - | - | [6] |
| STELLAR-001 | Adv. ccRCC (Cabozantinib-exposed) | This compound Monotherapy | 24% | 94% | - | - | [6] |
| STELLAR-002 | Adv. ccRCC (1L) | This compound + Nivolumab | 63% | 90% | 18.5 | - | [8][9] |
| STELLAR-002 | Adv. ccRCC (1L) | This compound + Nivo + Relatlimab | 40% | 90% | 13.0 | - | [8] |
| STELLAR-303 | Metastatic CRC (non-MSI-H) | This compound + Atezolizumab | - | - | 3.7 | 10.9 | |
| STELLAR-303 | Metastatic CRC (non-MSI-H) | Regorafenib (Control) | - | - | 2.0 | 9.4 |
Table 2: Summary of key clinical trial outcomes for this compound. ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; ccRCC: clear cell Renal Cell Carcinoma; CRC: Colorectal Cancer; 1L: First-Line.
Experimental Protocols & Methodologies
The following sections outline the general methodologies used in the preclinical and clinical evaluation of this compound.
Preclinical In Vitro and In Vivo Models
-
In Vitro Kinase Assays: Biochemical assays are employed to determine the IC50 of this compound against a panel of purified recombinant kinases. These assays typically measure the inhibition of ATP-dependent phosphorylation of a substrate. Cell-based assays utilize tumor cell lines known to overexpress target kinases (e.g., MET, VEGFR2) to measure the inhibition of receptor phosphorylation and downstream signaling in a cellular context.[4][7]
-
In Vivo Tumor Xenograft Models: Human tumor cell lines (e.g., breast, gastric, lung cancer) are implanted subcutaneously into immunocompromised mice.[1] Once tumors reach a specified volume, animals are randomized into treatment (this compound, administered orally) and vehicle control groups. Tumor volume is measured regularly over the course of the study to assess anti-tumor efficacy. Pharmacodynamic assessments may include analyzing phosphorylation of target kinases in tumor tissue post-treatment.[7]
Clinical Trial Design
Clinical evaluation of this compound has been conducted through multi-center, open-label trials, such as the STELLAR series.[2]
-
Phase 1 (e.g., STELLAR-001): These studies focus on dose-escalation and establishing the safety, tolerability, and recommended Phase 2 dose of this compound, both as a single agent and in combination with other therapies.[10]
-
Phase 1b/2 (e.g., STELLAR-002): These trials evaluate the preliminary efficacy (ORR, DCR) and safety of this compound in specific tumor-type expansion cohorts.[9]
-
Phase 3 (e.g., STELLAR-303): These are large, randomized, pivotal trials designed to compare the efficacy and safety of a this compound-based regimen against the current standard of care. Primary endpoints are typically Progression-Free Survival (PFS) or Overall Survival (OS).[8]
Patients enrolled in these trials typically have advanced or metastatic solid tumors and have often progressed on prior lines of therapy. Efficacy is assessed using standardized criteria such as RECIST v1.1.
Conclusion
This compound represents a significant advancement in targeted cancer therapy. By potently and simultaneously inhibiting VEGFR, MET, and TAM kinase pathways, it effectively disrupts two fundamental pillars of cancer progression: angiogenesis and tumor cell proliferation. Preclinical data confirm its high potency, and robust results from numerous clinical trials demonstrate meaningful anti-tumor activity and patient benefit in multiple hard-to-treat cancers. Its unique mechanism of action, which also fosters an immune-permissive tumor microenvironment, makes it a promising agent for combination therapies, positioning it as a potentially foundational component in the future landscape of oncology treatment.
References
- 1. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. targetedonc.com [targetedonc.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. targetedonc.com [targetedonc.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Exelixis Announces Encouraging Results from Phase 1b/2 STELLAR-001 Trial Evaluating this compound Alone or in Combination with an Immune Checkpoint Inhibitor in Metastatic Colorectal Cancer at ASCO GI 2025 - BioSpace [biospace.com]
Zanzalintinib's potential in non-clear cell renal cell carcinoma
An In-Depth Technical Guide: Zanzalintinib's Therapeutic Potential in Non-Clear Cell Renal Cell Carcinoma
Executive Summary
Non-clear cell renal cell carcinoma (nccRCC) represents a heterogeneous collection of rare kidney cancer subtypes, accounting for approximately 25% of all renal tumors.[1][2] Historically, treatment options have been limited, often extrapolated from studies in the more common clear cell RCC, leading to a significant unmet medical need. This compound (XL092) is a novel, oral, multi-targeted tyrosine kinase inhibitor (TKI) engineered to block key pathways involved in tumor growth, angiogenesis, and immune evasion. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its ongoing clinical development as a promising therapeutic agent for nccRCC, with a focus on the pivotal STELLAR-304 Phase 3 trial.
The Challenge of Non-Clear Cell Renal Cell Carcinoma
Unlike clear cell RCC, nccRCC is a diverse group of malignancies, including papillary, chromophobe, collecting duct, medullary, and translocation-associated subtypes.[1] This heterogeneity presents substantial challenges for drug development, and management is primarily based on smaller Phase 2 trials or subgroup analyses.[1] While the TKI sunitinib is a commonly used therapy, no treatment to date has demonstrated a significant overall survival (OS) benefit over it in a dedicated, randomized trial for nccRCC.[3] The combination of TKIs with immune checkpoint inhibitors (ICIs) has shown promise in single-arm studies, highlighting the need for robust, randomized Phase 3 data to establish a new standard of care.[3][4]
This compound: Mechanism of Action
This compound is a next-generation TKI that inhibits multiple receptor tyrosine kinases critical to cancer progression:
-
VEGF Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2]
-
MET: A receptor tyrosine kinase whose aberrant activation can drive tumor cell proliferation, survival, and invasion.[2][5]
-
TAM Family of Kinases (TYRO3, AXL, MER): These kinases are implicated in tumor metastasis, therapeutic resistance, and the suppression of the innate anti-tumor immune response.[1][2]
By concurrently inhibiting these pathways, this compound is designed to exert a multi-faceted anti-tumor effect. Preclinical models have shown that this combined inhibition can prevent resistance to VEGFR blockade and may promote a more immune-permissive tumor microenvironment.[1] This immunomodulatory effect provides a strong rationale for combining this compound with ICIs, such as the anti-PD-1 antibody nivolumab, to potentially achieve synergistic anti-tumor activity.[1][6][7][8]
References
- 1. urotoday.com [urotoday.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ascopubs.org [ascopubs.org]
- 4. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Technical Guide to Zanzalintinib Combination Therapies
For Immediate Release
ALAMEDA, Calif. – This technical guide provides an in-depth analysis of the synergistic effects of zanzalintinib, a next-generation tyrosine kinase inhibitor (TKI), when used in combination with other anti-cancer agents, particularly immune checkpoint inhibitors (ICIs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes the underlying mechanisms of action.
This compound is an oral, multi-targeted TKI that inhibits VEGFR, MET, and the TAM family of kinases (TYRO3, AXL, MER).[1][2] These pathways are crucial in tumor angiogenesis, proliferation, invasion, and metastasis.[1][2] Notably, MET and TAM kinases are also implicated in promoting an immunosuppressive tumor microenvironment, providing a strong rationale for combining this compound with immunotherapies.[3][4] Preclinical and clinical evidence to date demonstrates that this combination strategy can lead to enhanced anti-tumor activity.[2][4][5]
Preclinical Synergy: In Vivo Studies
The synergistic potential of this compound with ICIs was rigorously evaluated in preclinical murine syngeneic tumor models. These studies have been instrumental in establishing the immunomodulatory activity of this compound and its ability to enhance the efficacy of checkpoint blockade.
Experimental Protocols
Murine Syngeneic Tumor Models:
-
Cell Lines: MC38 (colon adenocarcinoma) and CT26 (colon carcinoma) cell lines were utilized.
-
Animal Models: Female C57BL/6 mice (for MC38 model) and female BALB/c mice (for CT26 model) were used.
-
Tumor Implantation: 1x10^6 MC38 or 5x10^5 CT26 cells were implanted subcutaneously into the right flank of the mice.
-
Treatment: When tumors reached a specified volume (e.g., 100-200 mm³), mice were randomized into treatment groups. This compound was administered orally, once daily. Anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies were administered intraperitoneally.
-
Tumor Measurement: Tumor volume was measured two to three times weekly using calipers.
-
Immunophenotyping: Peripheral blood and tumor tissue were collected to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, myeloid cells) by flow cytometry.
Macrophage Repolarization and Efferocytosis Assays:
-
Macrophage Generation: Human peripheral blood mononuclear cells (PBMCs) were used to generate M2-polarized macrophages.
-
Treatment: Macrophages were treated with varying concentrations of this compound.
-
Analysis: Changes in macrophage phenotype (M1 vs. M2) were assessed by analyzing cell surface markers. Efferocytosis (the clearance of apoptotic cells by phagocytes) was also measured.[6]
Quantitative Preclinical Data
The combination of this compound with various ICIs resulted in significantly enhanced tumor growth inhibition compared to monotherapy in preclinical models.[5][6]
| Tumor Model | Treatment Combination | Metric | Result | Reference |
| MC38 Colon Cancer | This compound + anti-PD-1 | Tumor Growth Inhibition | Enhanced compared to either agent alone | [6] |
| MC38 Colon Cancer | This compound + anti-PD-L1 | Tumor Growth Inhibition | Enhanced compared to either agent alone | [6] |
| MC38 Colon Cancer | This compound + anti-CTLA-4 | Tumor Growth Inhibition | Enhanced compared to either agent alone | [6] |
| CT26 Colon Cancer | This compound + anti-PD-1 | Survival | Increased survival compared to either agent alone | [5][6] |
Table 1: Summary of Preclinical Synergistic Efficacy
Clinical Evidence of Synergy
Multiple clinical trials have evaluated the safety and efficacy of this compound in combination with ICIs across various solid tumors, demonstrating promising clinical activity.
STELLAR-303: Metastatic Colorectal Cancer
The Phase 3 STELLAR-303 trial evaluated this compound in combination with the anti-PD-L1 antibody atezolizumab versus regorafenib in patients with previously treated non-microsatellite instability-high (non-MSI-H) metastatic colorectal cancer (mCRC).[7][8]
| Metric | This compound + Atezolizumab | Regorafenib | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival (OS) | 10.9 months | 9.4 months | 0.80 (0.69-0.93) | 0.0045 | [7] |
| Median Progression-Free Survival (PFS) | 3.7 months | 2.0 months | Not Reported | Not Reported | [9] |
Table 2: Efficacy Results from the STELLAR-303 Trial
The combination of this compound and atezolizumab demonstrated a statistically significant and clinically meaningful improvement in overall survival compared to regorafenib.[7]
STELLAR-001: Advanced Solid Tumors
The Phase 1b/2 STELLAR-001 trial assessed this compound as a single agent and in combination with atezolizumab in patients with various advanced solid tumors, including a cohort with refractory mCRC.[10][11]
| Patient Population | Metric | This compound + Atezolizumab | This compound Monotherapy | Hazard Ratio (95% CI) | Reference |
| Refractory mCRC (Overall) | Median OS | 14.3 months | 11.1 months | 0.75 (0.45-1.26) | [10][11] |
| Refractory mCRC (Overall) | Median PFS | 4.0 months | 3.0 months | 0.68 (0.44-1.04) | [10][11] |
| Refractory mCRC (No Liver Metastases) | Median OS | Not Reached | 12.5 months | 0.46 (0.15-1.36) | [10][11] |
| Refractory mCRC (No Liver Metastases) | Median PFS | 8.2 months | 3.3 months | 0.40 (0.16-1.0) | [10][11] |
Table 3: Efficacy Results from the STELLAR-001 mCRC Cohort
STELLAR-002: Advanced Renal Cell Carcinoma
The Phase 1b/2 STELLAR-002 trial is evaluating this compound in combination with nivolumab (anti-PD-1) and other ICIs in patients with advanced clear cell renal cell carcinoma (ccRCC).[12]
| Treatment Arm | Metric | Result (95% CI) | Reference |
| This compound + Nivolumab | Objective Response Rate (ORR) | 63% (46-77%) | [12] |
| This compound + Nivolumab | Disease Control Rate (DCR) | 90% (76-97%) | [12] |
| This compound + Nivolumab/Relatlimab | Objective Response Rate (ORR) | 40% (25-57%) | [12] |
| This compound + Nivolumab/Relatlimab | Disease Control Rate (DCR) | 90% (76-97%) | [12] |
Table 4: Efficacy Results from the STELLAR-002 ccRCC Cohort
Mechanistic Insights into Synergy
The synergistic effect of this compound and ICIs is rooted in their complementary mechanisms of action, which target both the tumor cells and the tumor microenvironment.
Signaling Pathways and Immunomodulation
This compound's inhibition of VEGFR, MET, and TAM kinases contributes to an immune-permissive tumor microenvironment through several mechanisms:[3][13][14]
-
VEGFR Inhibition: Reduces angiogenesis, which can alleviate hypoxia and improve T-cell infiltration.
-
MET Inhibition: Downregulates PD-L1 expression on tumor cells, potentially increasing their susceptibility to T-cell-mediated killing.
-
TAM Kinase (AXL, MER) Inhibition: Promotes the repolarization of immunosuppressive M2 macrophages to an anti-tumor M1 phenotype and enhances the function of antigen-presenting cells (APCs).[3][13]
This shift in the tumor microenvironment from an immunosuppressive to an immune-active state enhances the efficacy of ICIs, which work by releasing the "brakes" on the immune system (e.g., PD-1/PD-L1 axis).
Caption: Mechanism of synergistic action between this compound and ICIs.
Experimental Workflow
The investigation of this compound's synergistic effects follows a structured workflow from preclinical discovery to clinical validation.
Caption: Workflow for investigating synergistic drug combinations.
Conclusion
The combination of this compound with immune checkpoint inhibitors represents a promising therapeutic strategy for a range of solid tumors. The robust preclinical rationale, centered on the immunomodulatory effects of inhibiting VEGFR, MET, and TAM kinases, is now supported by compelling clinical data demonstrating improved patient outcomes. Ongoing and future studies will further delineate the full potential of this compound-based combination therapies and identify patient populations most likely to benefit from this synergistic approach.
References
- 1. New combination therapy for colorectal cancer, with UPMC involvement, lengthens survival | Pittsburgh Post-Gazette [post-gazette.com]
- 2. This compound (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exelixis Announces Detailed Results from Phase 3 STELLAR-303 Pivotal Trial Evaluating this compound in Combination with an Immune Checkpoint Inhibitor in Metastatic Colorectal Cancer Presented at ESMO 2025 and Published in The Lancet | Exelixis, Inc. [ir.exelixis.com]
- 8. oncodaily.com [oncodaily.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Exelixis Announces Encouraging Results from Phase 1b/2 STELLAR-002 Trial Evaluating this compound in Combination with Immune Checkpoint Inhibitors in Advanced Kidney Cancer at ASCO 2025 | Exelixis, Inc. [ir.exelixis.com]
- 13. researchgate.net [researchgate.net]
- 14. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Rationale for Combining Zanzalintinib with Checkpoint Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zanzalintinib (XL092) is a novel, oral multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and immunomodulatory activity. It targets key pathways involved in tumor growth, angiogenesis, and immunosuppression, including Vascular Endothelial Growth Factor Receptor (VEGFR), MET, and the TAM (TYRO3, AXL, MER) family of kinases. This technical guide provides an in-depth exploration of the scientific rationale for combining this compound with immune checkpoint inhibitors (ICIs). We will delve into its mechanism of action, summarize key preclinical and clinical data, and provide detailed experimental methodologies. The synergistic effect of this combination therapy lies in this compound's ability to modulate the tumor microenvironment, rendering it more susceptible to the anti-tumor immune response potentiated by ICIs.
Introduction: The Evolving Landscape of Cancer Therapy
The advent of immune checkpoint inhibitors has revolutionized the treatment of various malignancies. By blocking inhibitory signals on T cells, ICIs can unleash a potent anti-tumor immune response. However, a significant number of patients do not respond to ICI monotherapy, often due to an immunosuppressive tumor microenvironment (TME). This has spurred the investigation of combination strategies aimed at overcoming resistance to immunotherapy. Tyrosine kinase inhibitors, originally developed to target oncogenic signaling within tumor cells, have emerged as promising partners for ICIs due to their pleiotropic effects on the TME.
This compound (XL092) is a next-generation TKI designed to inhibit multiple key signaling pathways that not only drive tumor progression but also contribute to an immune-suppressive TME.[1] This dual action provides a strong rationale for its combination with ICIs to enhance anti-tumor efficacy.
Mechanism of Action: A Multi-Pronged Attack on Cancer
This compound is an ATP-competitive inhibitor of multiple receptor tyrosine kinases, including VEGFR2, MET, AXL, and MER.[2][3] The simultaneous inhibition of these pathways disrupts critical processes for tumor survival and growth and fosters a more immune-permissive TME.
Targeting Angiogenesis and Tumor Proliferation
-
VEGFR Inhibition: By blocking VEGFR2, this compound inhibits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][5] This can lead to tumor growth arrest and necrosis.
-
MET Inhibition: The MET signaling pathway, when activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[6] this compound's inhibition of MET directly curtails these oncogenic processes.
Modulating the Tumor Microenvironment for Immune Activation
The rationale for combining this compound with ICIs is strongly rooted in its ability to convert an immunologically "cold" tumor microenvironment into a "hot" one, more responsive to immunotherapy.[5][7]
-
Reversal of VEGF-Mediated Immunosuppression: VEGF not only promotes angiogenesis but also contributes to an immunosuppressive TME by:
-
Inhibiting the maturation of dendritic cells (DCs), which are critical for antigen presentation to T cells.
-
Promoting the infiltration of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), both of which dampen anti-tumor immunity.
-
Upregulating the expression of immune checkpoint proteins like PD-1/PD-L1.[5]
-
-
Inhibition of TAM Kinases (AXL and MER): The TAM kinases, AXL and MER, are key regulators of innate immunity and are often overexpressed in the TME.[4][6] Their inhibition by this compound can:
-
Promote a shift from immunosuppressive M2-like tumor-associated macrophages (TAMs) to a pro-inflammatory M1-like phenotype.
-
Enhance the function of antigen-presenting cells.
-
Reduce the expression of PD-L1.[7]
-
-
MET Inhibition and Immune Modulation: MET activation has been linked to increased PD-L1 expression on tumor cells, contributing to immune evasion.[7] By inhibiting MET, this compound may reduce PD-L1 expression and enhance tumor cell recognition by the immune system.
The following diagram illustrates the key signaling pathways targeted by this compound and their role in the tumor microenvironment.
References
- 1. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STELLAR 304 | STELLAR Clinical Trials (Exelixis) | US HCP Website [stellarclinicaltrials.com]
- 4. urotoday.com [urotoday.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Zanzalintinib In Vitro Cell-Based Assay: Application Notes and Protocols
For Research Use Only.
Introduction
Zanzalintinib (also known as XL092) is a next-generation, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that targets key signaling pathways involved in tumor growth, angiogenesis, and immune regulation.[1][2][3][4] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][2][3] By inhibiting these receptor tyrosine kinases, this compound has demonstrated potential in preclinical and clinical studies to overcome resistance to therapy and enhance the efficacy of immune checkpoint inhibitors.[2][5][6][7] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the activity of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, AXL, and MER.[1][8] The aberrant activation of these kinases is implicated in various oncogenic processes.
-
VEGFR2: A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8]
-
MET: The hepatocyte growth factor (HGF) receptor, which, when activated, can drive tumor cell proliferation, survival, invasion, and metastasis.[8]
-
TAM Kinases (AXL, MER): These kinases are involved in tumor cell survival, proliferation, and the development of an immunosuppressive tumor microenvironment.[2][8]
By simultaneously inhibiting these pathways, this compound not only directly targets tumor cell growth and survival but may also modulate the tumor microenvironment to be more permissive to an anti-tumor immune response.[2][6] Preclinical studies have shown that this compound can promote the repolarization of macrophages from an immune-suppressive M2 phenotype to an immune-permissive M1 phenotype and inhibit macrophage efferocytosis.[2][9][10]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against its key kinase targets in cell-based assays.
| Target Kinase | IC50 (nM) |
| VEGFR2 | 1.6 |
| AXL | 3.4 |
| MER | 7.2 |
| MET | 15 |
| Data sourced from MedChemExpress.[1][8][11] |
Experimental Protocols
Radiometric Kinase Inhibition Assay
This protocol is adapted from a general kinase profiling assay and can be used to determine the IC50 of this compound against its target kinases.[9]
a. Materials:
-
This compound (XL092)
-
Recombinant active kinase domains (VEGFR2, MET, AXL, MER)
-
Kinase-specific substrate
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO
-
ATP (Sigma-Aldrich)
-
[γ-33P]ATP (PerkinElmer)
-
96-well microtiter plates
-
DMSO
b. Procedure:
-
Compound Preparation: Prepare a 10 mmol/L stock solution of this compound in sterile DMSO. Perform serial dilutions to create a range of concentrations for the dose-response experiment. The final DMSO concentration in the assay should be ≤ 0.4%.
-
Reaction Mixture Preparation: In a 96-well microtiter plate, mix the recombinant kinase and its specific substrate in the assay buffer.
-
Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction mixtures.
-
Incubation: Incubate the plate for 20 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to a final concentration of 10 µM.
-
Reaction Termination and Measurement: After a defined incubation period (specific to the kinase), terminate the reaction and measure the incorporation of 33P into the substrate using a suitable method (e.g., filter binding and scintillation counting).
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (General Protocol)
This is a generalized protocol for assessing the effect of this compound on the viability and proliferation of cancer cell lines. Specific cell lines used in preclinical xenograft models of this compound include NCI-H441 (lung cancer), Hs 746T (gastric cancer), SNU-5 (gastric cancer), and MDA-MB-231 (breast cancer).[9]
a. Materials:
-
Cancer cell lines (e.g., NCI-H441, Hs 746T, SNU-5, MDA-MB-231)
-
Complete cell culture medium
-
This compound (XL092)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
b. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the this compound concentration. Calculate the IC50 value.
Conclusion
The provided protocols and data offer a framework for the in vitro evaluation of this compound. These assays are crucial for understanding the compound's mechanism of action, determining its potency against specific cancer cell lines, and elucidating its immunomodulatory effects. Further investigation into the effects of this compound on a broader range of cancer cell lines and in combination with other therapeutic agents is warranted to fully characterize its preclinical profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 4. Exelixis Announces Initiation of the STELLAR-304 Phase 3 Pivotal Trial Evaluating this compound in Patients with Advanced Non-Clear Cell Kidney Cancer | Exelixis, Inc. [ir.exelixis.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IC50 Determination of Zanzalintinib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanzalintinib (also known as XL092) is a next-generation, orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI) that has shown significant promise in preclinical and clinical studies for the treatment of various solid tumors.[1][2][3] Its mechanism of action centers on the inhibition of several key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptor (VEGFR), MET, and the TAM family of kinases (TYRO3, AXL, and MER).[1][2][3] By targeting these pathways, this compound can suppress tumor cell proliferation and survival. This document provides detailed application notes on the IC50 determination of this compound in various cancer cell lines, protocols for relevant experiments, and a summary of available data.
Mechanism of Action: Targeting Key Oncogenic Pathways
This compound exerts its anti-cancer effects by potently inhibiting multiple RTKs that are often dysregulated in cancer. The primary targets of this compound include:
-
VEGFR: A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR disrupts this process, thereby impeding tumor growth and metastasis.
-
MET: The receptor for hepatocyte growth factor (HGF), which, when activated, can drive tumor cell proliferation, survival, and invasion. The HGF/MET signaling pathway is implicated in resistance to anti-angiogenic therapies.
-
TAM Kinases (TYRO3, AXL, MER): This family of RTKs plays a crucial role in regulating the innate immune response. Their inhibition by this compound may help to create a more immune-permissive tumor microenvironment, potentially enhancing the efficacy of immunotherapies.
The simultaneous inhibition of these pathways by this compound provides a multi-pronged attack on tumor progression and survival.
Signaling Pathway of this compound's Targets
Caption: this compound inhibits VEGFR, MET, and TAM kinase signaling pathways.
IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for this compound in various cellular assays.
Table 1: IC50 Values of this compound for Target Kinase Inhibition in Cell-Based Assays
| Target Kinase | Cell Line | IC50 (nM) |
| MET | PC-3 (Prostate Cancer) | 11.9 |
| MET | Hs 746T (Gastric Cancer) | 25.4 |
| VEGFR2 | HUVEC (Endothelial Cells) | 1.57 |
| AXL | A-172 (Glioblastoma) | 3.89 |
| MER | 293A (Embryonic Kidney) | 6.01 |
| TYRO3 | 293A (Embryonic Kidney) | 306 |
Data sourced from a preclinical characterization study of this compound (XL092).
Table 2: Antiproliferative IC50 Values of this compound in Human Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SNU-5 | Gastric Carcinoma | 98.9 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 10.4 |
Data sourced from a preclinical characterization study of this compound (XL092).
Note: Publicly available data on the antiproliferative IC50 values of this compound across a broad panel of different cancer cell lines is currently limited. The provided data is based on initial preclinical studies. Further research is encouraged to expand this dataset.
Experimental Protocols for IC50 Determination
The following are generalized protocols for determining the IC50 of this compound using common cell viability assays. It is recommended to optimize these protocols for specific cell lines and laboratory conditions.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (XL092)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (XL092)
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled plates suitable for luminescence readings.
-
-
Drug Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay, using luminescence readings instead of absorbance.
-
Experimental Workflow
The following diagram illustrates a typical workflow for determining the IC50 of this compound.
Caption: A generalized workflow for the in vitro determination of this compound's IC50.
References
Application Notes and Protocols for Zanzalintinib (XL092) In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse studies with Zanzalintinib (also known as XL092), a potent oral tyrosine kinase inhibitor (TKI).
Introduction
This compound is a next-generation TKI that targets multiple receptor tyrosine kinases implicated in cancer progression, including vascular endothelial growth factor receptor (VEGFR), MET, and the TAM family of kinases (TYRO3, AXL, and MER).[1][2][3] By inhibiting these pathways, this compound has demonstrated the potential to inhibit tumor growth, angiogenesis, and metastasis, as well as modulate the tumor microenvironment to be more permissive to anti-tumor immune responses.[4] Preclinical studies in various mouse models have shown its efficacy both as a monotherapy and in combination with immune checkpoint inhibitors.[4][5]
Mechanism of Action
This compound exerts its anti-tumor effects by blocking the signaling of key receptor tyrosine kinases involved in oncogenesis.[1]
-
VEGFR Inhibition: Leads to the suppression of angiogenesis, thereby limiting the blood supply to the tumor.
-
MET Inhibition: Disrupts signaling pathways involved in tumor cell proliferation, survival, and invasion.
-
TAM Kinase (AXL, MER) Inhibition: Can overcome resistance to anti-angiogenic therapies and promote an immune-permissive tumor microenvironment.[5] This modulation includes the repolarization of macrophages from an immune-suppressive M2 phenotype to an anti-tumor M1 phenotype and an increase in cytotoxic T-cell infiltration.
Signaling Pathway
Caption: this compound's multi-targeted inhibition of VEGFR, MET, and TAM kinases.
Quantitative Data Summary
Table 1: this compound In Vitro IC50 Values
| Target | Cell-based IC50 (nM) |
| VEGFR2 | 1.6 |
| MET | 15 |
| AXL | 3.4 |
| MER | 7.2 |
Data sourced from MedChemExpress.[6]
Table 2: this compound Pharmacokinetics in Rats
| Parameter | Value |
| Intravenous (3 mg/kg) | |
| Half-life (T½) | 5.4 hours |
| Clearance (CL) | 43 mL/hr/kg |
| Oral (3 mg/kg) | |
| Half-life (T½) | 7.1 hours |
| Cmax | 11.4 µM |
Table 3: Recommended Dosing for In Vivo Mouse Studies
| Study Type | This compound Dose | Dosing Regimen | Vehicle |
| Monotherapy | 10 mg/kg/day | Oral gavage, once daily | 5%/45%/50% ETOH/PEG400/H2O |
| Combination Therapy | 3 mg/kg/day | Oral gavage, once daily | 5%/45%/50% ETOH/PEG400/H2O |
Vehicle formulation for most in vivo studies was 5%/45%/50% ETOH/PEG400/H2O.[4] For MDA-MB-231 xenograft studies, Solutol was used as the formulation vehicle.[4]
Experimental Workflow
Caption: General experimental workflow for this compound in vivo mouse studies.
Experimental Protocols
Animal Models and Husbandry
-
Mouse Strains:
-
Xenograft Models (Human Cell Lines): Immunocompromised mice such as NOD/SCID or Athymic Nude mice are recommended.
-
Syngeneic Models (Murine Cell Lines): Immunocompetent mice matching the genetic background of the cell line should be used (e.g., BALB/c for CT26, C57BL/6 for MC38).
-
-
Age and Sex: Female mice, 8-12 weeks of age, are commonly used.
-
Housing: Mice should be housed in specific pathogen-free (SPF) conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. All animal procedures must be approved and performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Model Establishment
The following protocols are based on commonly used cell lines in this compound preclinical studies.
a. Human Xenograft Models
-
NCI-H441 (Lung Adenocarcinoma):
-
Inject 5 x 10⁶ NCI-H441 cells in a 1:1 mixture of serum-free media and Matrigel subcutaneously into the flank of female athymic nude mice.[7]
-
-
Hs746T (Gastric Carcinoma):
-
Inject 1 x 10⁶ Hs746T cells suspended in Matrigel subcutaneously into the hind leg of NOD/SCID mice.[8]
-
-
SNU-5 (Gastric Carcinoma):
-
Inject 10 x 10⁶ SNU-5 cells in a Matrigel suspension subcutaneously into the right flank of each mouse.[9]
-
-
MDA-MB-231 (Breast Cancer):
-
Inject 5 x 10⁶ MDA-MB-231 cells in 10% Matrigel orthotopically into a mammary fat pad.[10]
-
b. Murine Syngeneic Models
-
MC38 (Colon Adenocarcinoma):
-
CT26 (Colon Carcinoma):
-
Inject 0.1 - 1 x 10⁶ CT26 cells in a Matrigel suspension subcutaneously into the flank of BALB/c mice.[14]
-
Treatment Administration
-
This compound Formulation: Prepare a fresh formulation of this compound prior to each dosing. For most studies, a vehicle of 5%/45%/50% ETOH/PEG400/H2O is appropriate.[4] For MDA-MB-231 xenografts, a Solutol-based formulation may be used.[4]
-
Administration: Administer this compound via oral gavage once daily at the doses specified in Table 3.
-
Combination Therapy: For studies involving immune checkpoint inhibitors (ICIs), administer the appropriate antibody (e.g., anti-PD-1, anti-PD-L1) via intraperitoneal (i.p.) injection, typically at a dose of 5 mg/kg twice a week for two weeks.
-
Treatment Duration: Continue treatment for the duration specified in the study design, often between 14 and 35 days.
Efficacy and Endpoint Analysis
-
Tumor Growth Inhibition:
-
Measure tumor dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor and record the body weight of each mouse at the time of tumor measurement.
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study.
-
-
Immunohistochemistry (IHC) for Angiogenesis (CD31):
-
Harvest tumors at the end of the study and fix in 10% neutral buffered formalin.
-
Embed tumors in paraffin and cut 5 µm sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Incubate with a primary antibody against CD31 (e.g., Abcam ab28364).
-
Incubate with a secondary HRP-conjugated antibody.
-
Develop with a DAB substrate and counterstain with hematoxylin.
-
Quantify microvessel density by analyzing the stained sections under a microscope.
-
-
Flow Cytometry for Immune Cell Profiling:
-
Harvest tumors and spleens at the end of the study.
-
Mechanically and enzymatically dissociate the tissues to create single-cell suspensions.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1).
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell populations within the tumor microenvironment and spleen.
-
References
- 1. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 2. urotoday.com [urotoday.com]
- 3. Exelixis Announces Initiation of the STELLAR-304 Phase 3 Pivotal Trial Evaluating this compound in Patients with Advanced Non-Clear Cell Kidney Cancer | Exelixis, Inc. [ir.exelixis.com]
- 4. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. insights.inotiv.com [insights.inotiv.com]
- 8. HS746T Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. SNU5 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 12. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
Application Note: Zanzalintinib-Mediated Inhibition of MET and VEGFR2 Phosphorylation
Introduction
Zanzalintinib (formerly XL092) is a next-generation, orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), MET, and the TAM family kinases (TYRO3, AXL, MER).[1][3] These RTKs are critically involved in oncogenic processes such as tumor angiogenesis, proliferation, invasion, and metastasis.[1][2] The MET receptor, when activated by its ligand Hepatocyte Growth Factor (HGF), undergoes autophosphorylation, triggering downstream signaling pathways that promote cell growth and motility.[4][5] Similarly, the binding of VEGF to VEGFR2 is a primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth.[3][6]
Given that the activation of these receptors is dependent on phosphorylation, Western blot analysis serves as a fundamental technique to assess the efficacy of inhibitors like this compound. By quantifying the levels of phosphorylated MET (p-MET) and phosphorylated VEGFR2 (p-VEGFR2) relative to their total protein expression, researchers can directly measure the drug's inhibitory activity within cancer cells. This application note provides a detailed protocol for performing Western blot analysis to evaluate the impact of this compound treatment on MET and VEGFR2 signaling pathways.
Signaling Pathway Inhibition by this compound
This compound exerts its anti-tumor effects by blocking the ATP-binding site of target kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. This dual inhibition of MET and VEGFR2 pathways can potently suppress tumor growth and angiogenesis.
Experimental Workflow
The overall workflow involves treating cultured cancer cells with this compound, preparing cell lysates, separating proteins by size using SDS-PAGE, transferring them to a membrane, and finally detecting specific phosphorylated and total proteins using antibodies.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Seed appropriate cancer cells (e.g., MET or VEGFR2 expressing lines) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours. This reduces basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a DMSO-only vehicle control.
-
Ligand Stimulation: To induce receptor phosphorylation, stimulate the cells with an appropriate ligand (e.g., HGF for MET, VEGF for VEGFR2) for the time indicated by optimization experiments (typically 5-15 minutes).[7][8]
-
Harvesting: Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
B. Protein Extraction (Cell Lysis)
-
Lysis Buffer Preparation: Use a Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[9][10]
-
Lysis: Add 100-150 µL of ice-cold lysis buffer to each well of the 6-well plate. Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new, clean tube.
C. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of total protein (typically 20-50 µg per lane).[9] Add 4X Laemmli sample buffer to the calculated volume and boil the samples at 95°C for 5 minutes to denature the proteins.[11]
D. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).[10] Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[12][13]
E. Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-MET, rabbit anti-p-VEGFR2 (Tyr1175)) diluted in blocking buffer.[7][14] Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[9][11]
-
Final Washes: Repeat the washing step (E3) to remove unbound secondary antibody.
F. Detection and Analysis
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.[9] Adjust the exposure time to ensure bands are within the linear range of detection, avoiding saturation.[15]
-
Stripping and Re-probing: To normalize phosphorylated protein levels, the membrane can be stripped of the first set of antibodies and re-probed with antibodies against the total MET, total VEGFR2, and a loading control (e.g., β-actin or GAPDH).
-
Densitometry: Quantify the band intensities using image analysis software.[16] The relative phosphorylation is determined by calculating the ratio of the phosphorylated protein signal to the total protein signal, which is then normalized to the loading control.[14]
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear, tabular format to facilitate comparison across different treatment conditions.
Table 1: Densitometry Analysis of p-MET and Total MET
| Treatment Condition | p-MET Intensity | Total MET Intensity | β-actin Intensity | p-MET / Total MET Ratio | Normalized p-MET Ratio |
|---|---|---|---|---|---|
| Vehicle Control (DMSO) | 15,200 | 16,000 | 25,000 | 0.95 | 1.00 |
| This compound (10 nM) | 10,100 | 15,800 | 24,500 | 0.64 | 0.67 |
| This compound (50 nM) | 4,500 | 16,100 | 25,200 | 0.28 | 0.29 |
| This compound (100 nM) | 1,480 | 15,900 | 24,800 | 0.09 | 0.10 |
| this compound (500 nM) | 310 | 16,000 | 25,100 | 0.02 | 0.02 |
Note: Data are representative. The "Normalized p-MET Ratio" is calculated by dividing the "p-MET / Total MET Ratio" of the treated sample by that of the vehicle control.
Table 2: Densitometry Analysis of p-VEGFR2 and Total VEGFR2
| Treatment Condition | p-VEGFR2 Intensity | Total VEGFR2 Intensity | β-actin Intensity | p-VEGFR2 / Total VEGFR2 Ratio | Normalized p-VEGFR2 Ratio |
|---|---|---|---|---|---|
| Vehicle Control (DMSO) | 18,500 | 17,000 | 25,000 | 1.09 | 1.00 |
| This compound (10 nM) | 12,300 | 16,800 | 24,500 | 0.73 | 0.67 |
| This compound (50 nM) | 5,400 | 17,100 | 25,200 | 0.32 | 0.29 |
| This compound (100 nM) | 1,900 | 16,900 | 24,800 | 0.11 | 0.10 |
| this compound (500 nM) | 420 | 17,000 | 25,100 | 0.02 | 0.02 |
Note: Data are representative. The "Normalized p-VEGFR2 Ratio" is calculated by dividing the "p-VEGFR2 / Total VEGFR2 Ratio" of the treated sample by that of the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 4. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of tivantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of MET Is Upregulated in Metastatic Sites of Renal Cell Carcinoma: Possible Role of MET and Hepatocyte Growth Factor Activation-Targeted Combined Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.7. Analysis of VEGFR2 signalling [bio-protocol.org]
- 8. Phosphorylation of tyrosine 1214 on VEGFR2 is required for VEGF-induced activation of Cdc42 upstream of SAPK2/p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. bio-rad.com [bio-rad.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. peakproteins.com [peakproteins.com]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Establishing Zanzalintinib-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanzalintinib (XL092) is a next-generation, orally bioavailable tyrosine kinase inhibitor (TKI) targeting VEGFR, MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1] These pathways are crucial in tumor angiogenesis, proliferation, invasion, and metastasis.[2][3] The development of therapeutic resistance is a significant challenge in cancer treatment. In vitro models of drug resistance are essential tools for understanding the molecular mechanisms of resistance and for developing novel therapeutic strategies to overcome it. This document provides a detailed protocol for establishing this compound-resistant cancer cell line models.
Mechanism of Action and Resistance Pathways
This compound exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases involved in oncogenesis.[1] Resistance to TKIs can emerge through various mechanisms, including secondary mutations in the target kinase, or the activation of bypass signaling pathways. For TKIs targeting the VEGFR pathway, resistance can be mediated by the activation of alternative signaling cascades such as the HGF/c-MET and AXL pathways.[4][5][6][7] Since this compound also targets MET and AXL, it is hypothesized that resistance may arise from alterations in these pathways or downstream effectors.
Signaling Pathways Targeted by this compound and Implicated in Resistance
Caption: this compound signaling pathway and resistance mechanisms.
Experimental Protocols
I. Determination of this compound IC50 in Parental Cell Lines
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the cancer cell line of interest. This is a critical first step for establishing the starting concentration for resistance development.
Materials:
-
Parental cancer cell line (e.g., renal cell carcinoma, colorectal cancer cell lines)
-
Complete cell culture medium
-
This compound (powder, to be dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the parental cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in complete culture medium to achieve a range of concentrations (e.g., 0.001 µM to 10 µM). Include a vehicle control (DMSO-treated) group.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay: After the incubation period, assess cell viability using a preferred assay method according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using a non-linear regression analysis.
II. Generation of this compound-Resistant Cell Lines
Objective: To establish this compound-resistant cancer cell lines through continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Culture flasks (T25 or T75)
-
Cryopreservation medium
Protocol:
Caption: Experimental workflow for generating this compound-resistant cell lines.
-
Initial Culture: Start by culturing the parental cells in their recommended complete medium containing a low concentration of this compound, typically starting at the IC20 or IC50 value determined previously.
-
Monitoring and Passaging: Closely monitor the cells for signs of cell death and changes in morphology. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted to the current drug concentration and exhibit a stable growth rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Iterative Process: Repeat the process of monitoring, passaging, and dose escalation. This is a long-term process that can take several months.
-
Cryopreservation: At each stage of increased drug concentration where the cells show stable growth, it is highly recommended to cryopreserve vials of the cells. This provides backup stocks in case of contamination or cell death at higher concentrations.
-
Establishment of Resistance: The cell line is considered resistant when it can consistently proliferate in a high concentration of this compound (e.g., at least 10-fold higher than the initial IC50).
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in the presence of the high concentration of this compound.
III. Characterization of this compound-Resistant Cell Lines
Objective: To confirm and characterize the resistant phenotype of the newly established cell line.
Protocols:
-
Confirmation of Resistance:
-
Perform a cell viability assay as described in Protocol I on both the parental and the resistant cell lines.
-
Calculate the new IC50 value for the resistant cell line and determine the resistance index (RI) using the following formula:
-
RI = IC50 (Resistant Line) / IC50 (Parental Line)
-
-
-
Stability of Resistance:
-
Culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks).
-
Re-evaluate the IC50 for this compound to determine if the resistant phenotype is stable or reversible.
-
-
Molecular Analysis:
-
Western Blotting: Analyze the protein expression and phosphorylation status of key components of the VEGFR, MET, and TAM kinase signaling pathways (e.g., VEGFR, MET, AXL, AKT, ERK).
-
Gene Expression Analysis (qPCR or RNA-seq): Investigate changes in the expression of genes associated with drug resistance, such as drug transporters (e.g., ABCB1, ABCG2) and key signaling molecules.
-
Gene Sequencing: Sequence the kinase domains of VEGFR, MET, and AXL to identify potential secondary mutations that may confer resistance.
-
-
Functional Assays:
-
Proliferation Assay: Compare the proliferation rates of parental and resistant cells in the presence and absence of this compound.
-
Migration and Invasion Assays: Use Transwell assays to assess changes in the migratory and invasive potential of the resistant cells.
-
Colony Formation Assay: Evaluate the long-term proliferative capacity of the cells in the presence of the drug.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data generated during the establishment and characterization of this compound-resistant cell lines. Note: The values presented are hypothetical examples and should be replaced with experimental data.
Table 1: IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | Tissue of Origin | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| A-498 | Kidney | 0.15 | 2.5 | 16.7 |
| HT-29 | Colon | 0.22 | 3.8 | 17.3 |
| HCT116 | Colon | 0.18 | 3.1 | 17.2 |
Table 2: Characterization of Parental vs. Resistant Cell Lines (Example: A-498)
| Parameter | Parental A-498 | Resistant A-498 | Fold Change |
| Doubling Time (hours) | 24 | 28 | 1.17 |
| Relative p-MET Expression | 1.0 | 3.5 | 3.5 |
| Relative p-AXL Expression | 1.0 | 4.2 | 4.2 |
| Relative Migration | 1.0 | 2.8 | 2.8 |
| Relative Invasion | 1.0 | 3.1 | 3.1 |
Troubleshooting
-
Massive Cell Death: If a majority of cells die after the initial drug exposure, reduce the starting concentration of this compound to a lower dose (e.g., IC10).
-
Slow Growth: Resistant cells may exhibit a slower growth rate compared to parental cells. Be patient and allow sufficient time for the cells to recover and proliferate between passages.
-
Loss of Resistance: If the resistant phenotype is not stable after removal of the drug, it may indicate a transient adaptation. For stable models, continuous culture in the presence of the drug is necessary.
-
Contamination: Maintain strict aseptic techniques throughout the long-term culture period to prevent microbial contamination.
Conclusion
The development of this compound-resistant cancer cell line models is a valuable resource for investigating the mechanisms of acquired resistance to this multi-targeted TKI. The protocols outlined in this document provide a comprehensive guide for the successful establishment and characterization of these in vitro models. The insights gained from studying these models will be instrumental in designing more effective therapeutic strategies to overcome drug resistance in the clinic.
References
- 1. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Note: Flow Cytometry Analysis of Immune Cell Infiltration in the Tumor Microenvironment Following Zanzalintinib Treatment
Introduction
Zanzalintinib (formerly XL092) is a novel, orally bioavailable tyrosine kinase inhibitor (TKI) that targets VEGFR, MET, and the TAM family of kinases (AXL and MER).[1][2] These pathways are critically involved in tumor cell proliferation, angiogenesis, and the regulation of the tumor microenvironment (TME).[1][2] By inhibiting these key kinases, this compound is designed to not only exert direct anti-tumor effects but also to modulate the TME to be more "immune-permissive."[1] Preclinical studies suggest that this immunomodulatory activity can enhance the efficacy of immune checkpoint inhibitors (ICIs).[1]
This compound's mechanism of action suggests a significant impact on the infiltration and polarization of various immune cell subsets within the tumor.[3] Notably, preclinical evidence indicates that treatment with this compound can lead to an increase in tumor-infiltrating CD8+ T-cells and the repolarization of immunosuppressive M2 macrophages to an anti-tumoral M1 phenotype.[1] Furthermore, it has been observed to increase peripheral CD4+ T-cells and B-cells while decreasing myeloid cell populations.[1]
This application note provides a detailed protocol for the analysis of immune cell infiltration in preclinical tumor models treated with this compound using multi-color flow cytometry. It is intended for researchers, scientists, and drug development professionals investigating the immunomodulatory effects of this compound.
Signaling Pathway and Mechanism of Action
This compound's multi-targeted inhibition of VEGFR, MET, and TAM kinases disrupts several signaling pathways that tumors exploit to foster growth and suppress immune responses. The following diagram illustrates the key pathways targeted by this compound and their downstream effects on the tumor microenvironment.
Caption: this compound signaling pathway inhibition.
Data Presentation: Immune Cell Population Changes
The following tables summarize the expected quantitative changes in immune cell populations within the tumor microenvironment and periphery following treatment with this compound, based on preclinical findings.[1]
Table 1: Tumor-Infiltrating Lymphocyte (TIL) Populations
| Cell Population | Marker | Vehicle Control (% of CD45+ cells) | This compound Treatment (% of CD45+ cells) | This compound + anti-PD-1/L1 (% of CD45+ cells) |
| CD8+ T-cells | CD3+ CD8+ | Baseline | Increased | Significantly Increased |
| CD4+ T-cells | CD3+ CD4+ | Baseline | Variable | Increased |
| Regulatory T-cells (Tregs) | CD4+ FoxP3+ | Baseline | Decreased | Decreased |
| B-cells | CD19+ | Baseline | Variable | Increased |
Table 2: Tumor-Associated Myeloid Cell Populations
| Cell Population | Marker | Vehicle Control (% of CD45+ cells) | This compound Treatment (% of CD45+ cells) |
| M1 Macrophages | CD11b+ F4/80+ CD86+ | Baseline | Increased |
| M2 Macrophages | CD11b+ F4/80+ CD206+/CD163+ | Baseline | Decreased |
| Monocytic MDSCs | CD11b+ Ly6C+ Ly6G- | Baseline | Decreased |
| Granulocytic MDSCs | CD11b+ Ly6C- Ly6G+ | Baseline | Decreased |
Table 3: Peripheral Blood Mononuclear Cell (PBMC) Populations
| Cell Population | Marker | Vehicle Control (% of PBMCs) | This compound Treatment (% of PBMCs) |
| CD4+ T-cells | CD3+ CD4+ | Baseline | Increased |
| B-cells | CD19+ | Baseline | Increased |
| Myeloid Cells | CD11b+ | Baseline | Decreased |
Experimental Workflow
A systematic workflow is crucial for reproducible flow cytometry analysis of tumor-infiltrating immune cells. The diagram below outlines the key steps from tumor harvesting to data analysis.
Caption: Flow cytometry experimental workflow.
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Tumors
This protocol is adapted from standard methods for isolating tumor-infiltrating lymphocytes.[4][5]
Materials:
-
Tumor tissue from vehicle and this compound-treated animals
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (1 mg/mL)
-
DNase I (100 µg/mL)
-
70 µm and 40 µm cell strainers
-
ACK lysing buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Excise tumors and place them in cold RPMI medium.
-
Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing RPMI, 5% FBS, Collagenase IV, and DNase I.
-
Incubate for 30-60 minutes at 37°C with gentle agitation.
-
Stop the digestion by adding cold RPMI with 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to remove large debris.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
If significant red blood cell contamination is present, resuspend the pellet in ACK lysing buffer and incubate for 5 minutes at room temperature. Neutralize with excess PBS.
-
Wash the cells with PBS and pass them through a 40 µm cell strainer to ensure a single-cell suspension.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
Protocol 2: Multi-Color Flow Cytometry Staining
Materials:
-
Single-cell suspension from Protocol 1
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fc Block (e.g., anti-CD16/32 for murine samples)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (see proposed panel in Table 4)
-
Fixation/Permeabilization Buffer (e.g., FoxP3 staining buffer kit)
Procedure:
-
Adjust the cell concentration to 1x10⁷ cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension (1x10⁶ cells) to each FACS tube.
-
Viability Staining: Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells with FACS buffer.
-
Fc Block: Resuspend the cells in FACS buffer containing an Fc blocking antibody and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated surface antibodies to the cells. Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Intracellular Staining (if required): If staining for intracellular markers like FoxP3, follow the manufacturer's protocol for the fixation and permeabilization buffer kit.
-
Add the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition on the flow cytometer.
Proposed Antibody Panel
The following is a proposed 8-color antibody panel for murine studies to analyze the key immune cell populations affected by this compound.
Table 4: Proposed Murine Flow Cytometry Panel
| Marker | Fluorochrome | Cell Population Identified |
| CD45 | BUV395 | All hematopoietic cells |
| CD3 | APC-Cy7 | T-cells |
| CD4 | PE-Cy7 | Helper T-cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-cells |
| FoxP3 | Alexa Fluor 647 | Regulatory T-cells |
| CD11b | BV605 | Myeloid cells |
| F4/80 | PE | Macrophages |
| CD206 | APC | M2 Macrophages |
| Ly6G | FITC | Granulocytic cells (G-MDSCs) |
| Ly6C | BV711 | Monocytic cells (M-MDSCs) |
| Viability Dye | e.g., Zombie NIR | Dead cells |
Note: This panel should be optimized and validated for the specific flow cytometer and experimental conditions. Fluorescence Minus One (FMO) controls are essential for accurate gating, especially for markers with lower expression levels.
Conclusion
This compound is a promising multi-targeted TKI with the potential to reshape the tumor microenvironment and enhance anti-tumor immunity. Flow cytometry is an indispensable tool for elucidating these immunomodulatory effects. The protocols and information provided in this application note offer a framework for the detailed analysis of immune cell infiltration and polarization in response to this compound treatment, thereby aiding in the ongoing research and development of this novel therapeutic agent.
References
- 1. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crownbio.com [crownbio.com]
- 5. αVEGFR2-MICA fusion antibodies enhance immunotherapy effect and synergize with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Inhibitory Effect of Zanzalintinib using a Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zanzalintinib (XL092) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated promising anti-tumor activity in preclinical and clinical studies.[1][2][3] Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and immune suppression, including Vascular Endothelial Growth Factor Receptor (VEGFR), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][2][4] This document provides a detailed protocol for an in vitro kinase activity assay to quantify the inhibitory effect of this compound on its target kinases.
Introduction
This compound is a next-generation TKI designed to inhibit key signaling pathways involved in oncogenesis. By targeting VEGFR, MET, and TAM kinases, this compound can disrupt tumor cell proliferation, migration, and survival, as well as modulate the tumor microenvironment to be more permissive to an anti-tumor immune response.[2][5][6] Understanding the specific inhibitory activity of this compound against its target kinases is crucial for elucidating its mechanism of action and for the development of predictive biomarkers. This application note describes a robust in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against its intended targets.
Signaling Pathway of this compound's Targets
The following diagram illustrates the signaling pathways inhibited by this compound.
Caption: this compound inhibits VEGFR, MET, and TAM kinase signaling.
Data Presentation: this compound's Inhibitory Activity
The following table summarizes the reported IC50 values of this compound for its key target kinases in cell-based assays.
| Target Kinase | IC50 (nM) |
| VEGFR2 | 1.6 |
| MET | 15 |
| AXL | 3.4 |
| MER | 7.2 |
Data sourced from MedChemExpress and based on cell-based assays.[7]
Experimental Protocol: In Vitro Kinase Activity Assay
This protocol is a general guideline and may require optimization for specific kinases and laboratory conditions.
Materials and Reagents
-
Recombinant human kinases (e.g., VEGFR2, MET, AXL, MER)
-
Kinase-specific substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
[γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
96-well microplates
-
Phosphocellulose paper (for radioactive assays)
-
Scintillation counter (for radioactive assays)
-
Plate reader for luminescence or fluorescence (for non-radioactive assays)
-
Stop solution (e.g., 3% phosphoric acid for radioactive assays)
Experimental Workflow
The following diagram outlines the major steps of the in vitro kinase activity assay.
Caption: Workflow for the in vitro kinase activity assay.
Detailed Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a master mix containing the recombinant kinase and its specific substrate in the kinase reaction buffer.
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the kinase/substrate master mix to each well.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, the ATP should be spiked with [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection of Kinase Activity:
-
For Radioactive Assays:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For Non-Radioactive Assays (e.g., ADP-Glo™):
-
Follow the manufacturer's instructions to stop the kinase reaction and detect the generated ADP, which is proportional to kinase activity. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to produce a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
-
Data Analysis:
-
Determine the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This application note provides a framework for assessing the inhibitory potency of this compound against its target kinases. The described in vitro kinase activity assay is a fundamental tool for the characterization of TKIs and can be adapted for high-throughput screening to identify novel kinase inhibitors. The accurate determination of IC50 values is essential for the continued development and clinical application of targeted therapies like this compound.
References
- 1. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 2. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Facebook [cancer.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Zanzalintinib Efficacy in Colorectal Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanzalintinib (XL092) is a next-generation, oral, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant potential in the treatment of various solid tumors, including metastatic colorectal cancer (mCRC).[1][2][3][4] Its mechanism of action involves the inhibition of several key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis, namely VEGFR, MET, and the TAM kinases (TYRO3, AXL, MER).[4][5][6] Preclinical studies have shown that this compound possesses potent anti-tumor and immunomodulatory activity, both as a monotherapy and in combination with immune checkpoint inhibitors.[2][7] This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound in various animal models of colorectal cancer.
Key Signaling Pathways Targeted by this compound
This compound's efficacy stems from its ability to simultaneously block multiple oncogenic signaling pathways. Understanding these pathways is crucial for designing and interpreting preclinical studies.
Caption: this compound inhibits VEGFR, MET, and TAM kinase signaling pathways.
Recommended Animal Models for Efficacy Studies
The choice of animal model is critical for obtaining clinically relevant data. Below are recommended models for studying this compound's efficacy in colorectal cancer.
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenografts (CDX) | Human colorectal cancer cell lines (e.g., HT-29, HCT116) are subcutaneously or orthotopically implanted into immunodeficient mice.[8][9] | High reproducibility, relatively low cost, well-characterized cell lines. | Lack of tumor heterogeneity and native tumor microenvironment. |
| Patient-Derived Xenografts (PDX) | Tumor fragments from colorectal cancer patients are directly implanted into immunodeficient mice.[10] | Preserves original tumor architecture, heterogeneity, and molecular signature. More predictive of clinical outcomes. | Higher cost and variability, longer study timelines. |
| Syngeneic Models (e.g., CT26, MC38) | Murine colorectal cancer cells are implanted into immunocompetent mice of the same genetic background.[7][11] | Intact immune system allows for the evaluation of immunomodulatory effects of drugs like this compound, especially in combination with immunotherapy. | Murine tumors may not fully recapitulate the complexity of human colorectal cancer. |
In Vivo Efficacy Data of this compound and Similar TKIs
The following tables summarize preclinical efficacy data for this compound and comparable multi-targeted TKIs in colorectal cancer models.
Table 1: In Vivo Efficacy of this compound in a Syngeneic Colorectal Cancer Model
| Model | Treatment | Dose & Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| CT26 | This compound | 10 mg/kg, oral, daily | Enhanced with anti-PD-1 | Significantly increased with anti-PD-1 | [7] |
Table 2: Representative In Vivo Efficacy of Cabozantinib (a MET/VEGFR2 Inhibitor) in Colorectal Cancer PDX Models
| PDX Model | Treatment | Dose & Schedule | Tumor Growth Inhibition Index (TGII) | Tumor Response | Reference |
| CRC-PDX (n=10) | Cabozantinib | 30 mg/kg, oral, daily | 3.2 (vs. 48.5 for Regorafenib) | 5 of 10 showed tumor regression | [12] |
| PIK3CA-mutant PDX | Cabozantinib | 30 mg/kg, oral, daily | Significantly lower than WT | Enhanced sensitivity | [10] |
Table 3: Representative In Vivo Efficacy of Regorafenib in Colorectal Cancer Xenograft Models
| Model | Treatment | Dose & Schedule | Tumor Growth Inhibition (TGI) | Additional Findings | Reference |
| Orthotopic CT26 | Regorafenib | 30 mg/kg, oral, daily | Complete tumor growth suppression | Significantly better than VEGFR2 inhibitor alone | [13] |
| HCT116 CDX | Regorafenib | 30 mg/kg, oral, daily | ~70-90% | PUMA-dependent apoptosis | [9] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study
This protocol describes a subcutaneous CDX model to evaluate the anti-tumor activity of this compound.
Caption: Workflow for a cell line-derived xenograft (CDX) study.
Materials:
-
Human colorectal cancer cell line (e.g., HT-29)
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
6-8 week old female athymic nude mice
-
Matrigel
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture HT-29 cells according to standard protocols.
-
Cell Implantation: Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 1.5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Volume = (length x width²) / 2).
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups. Administer this compound or vehicle control by oral gavage daily.[5]
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Tissue Collection: Euthanize mice when tumors in the control group reach the predetermined endpoint size or after a fixed duration of treatment. Collect tumors for pharmacodynamic analysis.
Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study
This protocol outlines the establishment and use of a PDX model to assess this compound's efficacy in a more clinically relevant setting.
Materials:
-
Freshly resected human colorectal tumor tissue
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID)
-
Surgical instruments
-
This compound and vehicle control
Procedure:
-
Tumor Implantation: Surgically implant small fragments (2-3 mm³) of patient tumor tissue subcutaneously into the flank of immunodeficient mice.
-
Tumor Propagation: Once tumors reach approximately 1000 mm³, passage them into new cohorts of mice for expansion.
-
Treatment Study: When tumors in the experimental cohort reach an average volume of ~200 mm³, randomize mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, oral gavage, daily on weekdays) or vehicle for a specified period (e.g., 28 days).[10]
-
Efficacy Monitoring: Monitor tumor volume and body weight twice weekly.
-
Data Analysis: Calculate Tumor Growth Inhibition Index (TGII) to compare treatment effects.
Protocol 3: Pharmacodynamic (PD) Analysis
This protocol describes methods to assess the in vivo target engagement of this compound in tumor tissue.
Caption: Workflow for pharmacodynamic analysis of this compound in tumor tissue.
Procedure:
-
Tissue Collection: At the end of the efficacy study, or at specific time points after the last dose, collect tumor tissues.
-
Tissue Processing:
-
For Western blot or ELISA, snap-freeze tumor samples in liquid nitrogen and store at -80°C.
-
For immunohistochemistry (IHC), fix tumor samples in 10% neutral buffered formalin and embed in paraffin.
-
-
Western Blot/ELISA:
-
Homogenize frozen tumor tissue and prepare protein lysates.
-
Perform Western blotting or ELISA using specific antibodies to quantify the levels of total and phosphorylated MET, VEGFR2, and AXL. A significant reduction in the phosphorylated form of these receptors indicates target engagement.[7]
-
-
Immunohistochemistry:
-
Section paraffin-embedded tumors and perform IHC staining.
-
CD31: To assess microvessel density as a measure of anti-angiogenic effect.
-
Ki67: To evaluate the inhibition of tumor cell proliferation.
-
Cleaved Caspase-3: To measure the induction of apoptosis.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in colorectal cancer animal models. By utilizing a combination of CDX, PDX, and syngeneic models, researchers can thoroughly investigate the anti-tumor efficacy, mechanism of action, and immunomodulatory properties of this promising therapeutic agent. Careful execution of these in vivo studies and detailed pharmacodynamic analyses will be instrumental in advancing the clinical development of this compound for the treatment of colorectal cancer.
References
- 1. This compound (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 4. curetoday.com [curetoday.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 7. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cabozantinib Exhibits Potent Antitumor Activity in Colorectal Cancer Patient-Derived Tumor Xenograft Models via Autophagy and Signaling Mechanisms. | Cancer Center [cancercenter.arizona.edu]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Immunohistochemical Staining of Biomarkers in Zanzalintinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Zanzalintinib and its Biomarkers
This compound (also known as XL092) is an oral, next-generation tyrosine kinase inhibitor (TKI) that targets multiple receptor tyrosine kinases (RTKs) implicated in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), MET, and the TAM (Tyro3, Axl, Mer) family of kinases.[1][2][3] By inhibiting these pathways, this compound aims to block tumor cell proliferation, angiogenesis, and metastasis, and may also modulate the tumor microenvironment to be more permissive to anti-tumor immune responses.[1][4]
Immunohistochemistry (IHC) is a critical tool for assessing the expression of these target biomarkers in tumor tissues. Evaluating the protein levels of VEGFR2, MET, AXL, and MER in this compound-treated tumors can provide valuable insights into the drug's mechanism of action, identify potential biomarkers of response or resistance, and guide further therapeutic strategies.
Data Presentation: Biomarker Expression in this compound-Treated Tumors
Quantitative analysis of IHC staining is essential for correlating biomarker expression with clinical outcomes. While specific quantitative IHC data from this compound clinical trials are not yet publicly detailed, the following tables provide a template for researchers to summarize their findings. Data can be presented using various scoring methods, such as the H-Score, which incorporates both the percentage of positive cells and their staining intensity.
Table 1: Template for Summarizing IHC Staining Scores for Key Biomarkers
| Biomarker | Treatment Group | N | Mean H-Score (± SD) | Median H-Score (Range) | Percentage of Positive Samples (%) |
| VEGFR2 | Pre-treatment | ||||
| Post-Zanzalintinib | |||||
| MET | Pre-treatment | ||||
| Post-Zanzalintinib | |||||
| AXL | Pre-treatment | ||||
| Post-Zanzalintinib | |||||
| MER | Pre-treatment | ||||
| Post-Zanzalintinib |
Table 2: Template for Categorical Analysis of Biomarker Expression
| Biomarker | Treatment Group | N | Low Expression (%) | Moderate Expression (%) | High Expression (%) |
| VEGFR2 | Pre-treatment | ||||
| Post-Zanzalintinib | |||||
| MET | Pre-treatment | ||||
| Post-Zanzalintinib | |||||
| AXL | Pre-treatment | ||||
| Post-Zanzalintinib | |||||
| MER | Pre-treatment | ||||
| Post-Zanzalintinib |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of VEGFR2, MET, AXL, and MER in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
General Immunohistochemistry Workflow
Caption: General workflow for immunohistochemical staining.
Protocol 1: VEGFR2 Staining
Materials:
-
FFPE tissue sections (4-5 µm)
-
Xylene and graded ethanols
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-VEGFR2
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 10 minutes each).
-
Rehydrate through graded ethanols: 100% (2x5 min), 95% (1x5 min), 70% (1x5 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat to 95-100°C for 20 minutes.
-
Allow to cool at room temperature for 20 minutes.
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with primary anti-VEGFR2 antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS.
-
Apply DAB substrate and monitor for color development.
-
-
Counterstaining and Mounting:
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: MET Staining
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody: Rabbit anti-MET
Procedure:
-
Follow the general IHC protocol outlined for VEGFR2, substituting the primary antibody with anti-MET antibody. Optimal antigen retrieval conditions may vary; a high pH EDTA-based buffer can also be tested.
Protocol 3: AXL Staining
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody: Goat or Rabbit anti-AXL
Procedure:
-
Follow the general IHC protocol. For antigen retrieval, heating slides at 99-100°C in a Bond Epitope Retrieval Solution 1 for 30 minutes has been reported to be effective.
Protocol 4: MER Staining
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody: Rabbit anti-MER
Procedure:
-
Follow the general IHC protocol. Optimization of antigen retrieval and primary antibody incubation times may be necessary for optimal staining.
Signaling Pathways Targeted by this compound
This compound's multi-targeted inhibition disrupts key signaling cascades involved in tumor growth and survival.
Caption: Signaling pathways inhibited by this compound.
Logical Relationship of Biomarker Analysis
The assessment of biomarker expression through IHC can inform treatment strategies and provide prognostic information.
Caption: Logic of biomarker analysis in this compound treatment.
References
- 1. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exelixis Announces Initiation of the STELLAR-304 Phase 3 Pivotal Trial Evaluating this compound in Patients with Advanced Non-Clear Cell Kidney Cancer | Exelixis, Inc. [ir.exelixis.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Research of Zanzalintinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanzalintinib (also known as XL092) is a next-generation, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It is designed to block the signaling of key receptors implicated in tumor growth, angiogenesis, metastasis, and immune evasion.[3][4] This document provides detailed application notes and protocols for the preclinical investigation of this compound, summarizing key quantitative data and experimental methodologies from published research.
Mechanism of Action
This compound is an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3]
-
MET: A receptor tyrosine kinase that, when activated, can drive tumor cell proliferation, survival, and invasion.
-
TAM Kinases (TYRO3, AXL, MER): A family of RTKs involved in regulating the innate immune response. Inhibition of AXL and MER can promote a more immune-permissive tumor microenvironment.[2][4]
By simultaneously inhibiting these pathways, this compound exhibits a multi-faceted anti-tumor activity, directly impacting tumor cells and their blood supply while also modulating the immune system to enhance anti-tumor responses.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| MET | 15 |
| VEGFR2 | 1.6 |
| AXL | 3.4 |
| MER | 7.2 |
Data from cell-based assays.
Table 2: In Vivo Pharmacodynamics and Efficacy
| Animal Model | Tumor Model | Dose | Route | Duration | Key Findings |
| Murine Xenograft | Hs 746T | Not Specified | Oral | Not Specified | Significant decrease in tumor MET and AXL phosphorylation (p<0.01) |
| Murine | Lung | Not Specified | Oral | Not Specified | 96% inhibition of VEGFR2 phosphorylation |
| Murine Xenograft | NCI-H441 | Dose-dependent | Oral | Not Specified | Dose-dependent tumor regression |
| Murine Xenograft | Various | Dose-dependent | Oral | Not Specified | Dose-dependent tumor growth inhibition |
| Murine Syngeneic | MC38 | Not Specified | Oral | Not Specified | Enhanced tumor growth inhibition in combination with anti-PD-1, anti-PD-L1, or anti-CTLA-4 |
| Murine Syngeneic | CT26 | Not Specified | Oral | Not Specified | Enhanced tumor growth inhibition in combination with anti-PD-1 |
Table 3: In Vivo Immunomodulatory Effects
| Animal Model | Tumor Model | Dose | Key Findings |
| Murine Syngeneic | MC38 | Not Specified | Significant increase in peripheral CD4+ T cells and B cells; decrease in myeloid cells |
| Murine Syngeneic | MC38 | Not Specified | Significant increase in CD8+ T cells when combined with anti-PD-1 or anti-PD-L1 |
Signaling Pathway
The following diagram illustrates the key signaling pathways targeted by this compound.
This compound inhibits key signaling pathways involved in tumor progression.
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a murine xenograft model.[3][5]
Materials:
-
Human tumor cell line (e.g., Hs 746T, NCI-H441, SNU-5, MDA-MB-231)[3]
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound (formulated for oral administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture the chosen human tumor cell line under standard conditions.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing and Administration: Administer this compound orally, once daily, at the desired dose (e.g., 3 or 10 mg/kg).[5] Administer the vehicle control to the control group.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Endpoint: Continue treatment for a specified duration (e.g., 14 days) or until tumors in the control group reach a predetermined endpoint.[5]
-
Data Analysis: Analyze tumor growth inhibition and perform statistical analysis.
Workflow for a typical in vivo xenograft study of this compound.
In Vivo Syngeneic Tumor Model for Immunomodulatory Assessment
This protocol is designed to evaluate the immunomodulatory effects of this compound, alone and in combination with immune checkpoint inhibitors, in a syngeneic mouse model.[5]
Materials:
-
Murine tumor cell line (e.g., MC38, CT26)[5]
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
This compound (formulated for oral administration)
-
Immune checkpoint inhibitor (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4)[5]
-
Vehicle control and isotype control antibody
-
Flow cytometry reagents for immune cell profiling
Procedure:
-
Tumor Implantation: Subcutaneously implant murine tumor cells into the flank of immunocompetent mice.
-
Tumor Growth and Randomization: Once tumors are established, randomize mice into treatment groups (e.g., vehicle, this compound alone, checkpoint inhibitor alone, combination).
-
Dosing and Administration: Administer this compound orally and the checkpoint inhibitor via the appropriate route (e.g., intraperitoneal injection).
-
Tumor Monitoring: Monitor tumor growth as described in the xenograft protocol.
-
Immune Cell Analysis: At the end of the study, collect tumors and peripheral blood for analysis of immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells, myeloid cells) by flow cytometry.[5]
-
Data Analysis: Analyze tumor growth inhibition and changes in immune cell populations.
In Vitro Macrophage Repolarization Assay
This assay assesses the ability of this compound to repolarize macrophages from an immunosuppressive (M2) to an immune-stimulatory (M1) phenotype.[5]
Materials:
-
Human or murine macrophages (e.g., derived from peripheral blood monocytes or bone marrow)
-
Cytokines for M2 polarization (e.g., IL-4, IL-13)
-
This compound
-
Reagents for analyzing macrophage phenotype (e.g., flow cytometry antibodies for M1/M2 markers, ELISA for cytokine secretion)
Procedure:
-
Macrophage Differentiation: Differentiate monocytes or bone marrow cells into macrophages.
-
M2 Polarization: Treat macrophages with M2-polarizing cytokines.
-
This compound Treatment: Treat the M2-polarized macrophages with varying concentrations of this compound.
-
Phenotypic Analysis: After a suitable incubation period, analyze the macrophage phenotype using flow cytometry to assess the expression of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers.
-
Functional Analysis: Analyze the supernatant for the secretion of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) cytokines by ELISA.
-
Data Analysis: Determine the effect of this compound on macrophage repolarization.
Workflow for the in vitro macrophage repolarization assay.
Conclusion
This compound is a potent multi-targeted TKI with a compelling preclinical profile. Its ability to inhibit key drivers of tumor growth and angiogenesis, coupled with its immunomodulatory effects, makes it a promising candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The protocols outlined in this document provide a framework for the continued preclinical investigation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Identifying Genetic Determinants of Zanzalintinib Sensitivity using Genome-Wide CRISPR-Cas9 Screening
Introduction
Zanzalintinib (also known as XL092) is a next-generation, orally bioavailable tyrosine kinase inhibitor (TKI) with a multi-targeted profile.[1][2] It is designed to inhibit receptor tyrosine kinases that are crucial for tumor growth, angiogenesis, metastasis, and immune evasion.[2][3] The primary targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFRs), MET, and the TAM family of kinases (TYRO3, AXL, MER).[1][3] By blocking these signaling pathways, this compound disrupts tumor cell proliferation, migration, and the formation of new blood vessels that supply tumors.[4][5] Furthermore, inhibition of MET and TAM kinases may help to create a more immune-permissive tumor microenvironment, potentially overcoming resistance to immunotherapy.[1][6]
Genome-wide CRISPR-Cas9 loss-of-function screens have become a powerful tool in cancer research for identifying genes that influence a cell's response to therapeutic agents.[7][8] This technology allows for the systematic knockout of nearly every gene in the genome, enabling researchers to pinpoint genetic vulnerabilities and mechanisms of drug resistance or sensitivity.[9][10] By coupling a pooled CRISPR-Cas9 knockout library with this compound treatment, it is possible to identify genes whose inactivation leads to either increased sensitivity or resistance to the drug. Genes that, when knocked out, lead to cell death in the presence of this compound are considered sensitizers, while genes whose loss allows cells to survive higher drug concentrations are deemed resistance genes.
This application note provides a comprehensive protocol for conducting a genome-wide CRISPR-Cas9 screen to identify genes that modulate cellular sensitivity to this compound.
Visualized Mechanisms and Workflows
This compound's Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting key receptor tyrosine kinases. This diagram illustrates how this compound blocks signaling from VEGFR, MET, and TAM kinases, thereby inhibiting downstream pathways responsible for cell proliferation, survival, and angiogenesis.
References
- 1. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Clarivate [clarivate.com]
- 3. Facebook [cancer.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | C29H25FN4O5 | CID 139350422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synthego.com [synthego.com]
Application Note: Utilizing Co-culture Models to Investigate Zanzalintinib's Modulation of Tumor-Stroma Interactions
Introduction
The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix.[1][2] The dynamic interplay between these components, particularly tumor-stroma interactions, is crucial for tumor progression, metastasis, and response to therapy.[2] Key stromal players include cancer-associated fibroblasts (CAFs), which remodel the extracellular matrix and secrete growth factors, and tumor-associated macrophages (TAMs), which often adopt an immunosuppressive M2 phenotype, hindering anti-tumor immunity.[3][4]
Zanzalintinib (XL092) is a multi-targeted tyrosine kinase inhibitor (TKI) that targets VEGFR, MET, and the TAM family of kinases (TYRO3, AXL, MER).[5][6][7] These kinases are pivotal in tumor cell proliferation, angiogenesis, and immune regulation.[5] By inhibiting these pathways, this compound not only directly targets tumor cells but also modulates the TME, potentially creating a more immune-permissive environment.[5][8] Co-culture models that recapitulate the interactions between tumor and stromal cells are invaluable tools for elucidating the multifaceted effects of drugs like this compound. This document provides detailed protocols for establishing and utilizing such models to study this compound's impact on tumor-stroma crosstalk.
Mechanism of Action: this compound in the Tumor Microenvironment
This compound's efficacy stems from its ability to simultaneously block several critical signaling pathways that tumor cells exploit within the TME.
-
VEGFR Inhibition: Blocks the binding of VEGF, a factor often secreted by tumor cells, to its receptor on endothelial cells, thereby inhibiting angiogenesis and starving the tumor of essential blood supply.[9]
-
MET Inhibition: Prevents the activation of the MET receptor by hepatocyte growth factor (HGF), which can be secreted by CAFs. This pathway is involved in tumor cell proliferation, survival, and invasion.[5][7]
-
TAM Kinase (AXL/MER) Inhibition: This is crucial for modulating the immune TME. AXL and MER activation can lead to an immunosuppressive environment by inhibiting dendritic cell maturation and promoting the polarization of macrophages to the M2 phenotype.[5][8] By blocking these kinases, this compound can help reprogram TAMs and enhance anti-tumor immune responses.[8]
Experimental Protocols
Protocol 1: Indirect Co-culture of Tumor Cells and Macrophages using Transwell System
This protocol is designed to study the effects of this compound on paracrine signaling between tumor cells and macrophages, specifically assessing its ability to alter macrophage polarization.
Materials:
-
Tumor cell line (e.g., A498 renal cell carcinoma, HT-29 colon cancer)
-
Monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium, DMEM, FBS, Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
IL-4, IL-13 for M2 polarization
-
This compound (dissolved in DMSO)
-
6-well plates and 0.4 µm pore size transwell inserts
-
Reagents for RNA extraction, qRT-PCR, ELISA, and Flow Cytometry
Methodology:
-
Macrophage Differentiation (Day 0-1):
-
Seed THP-1 monocytes in a 6-well plate at a density of 5 x 10^5 cells/well in RPMI-1640 with 10% FBS.
-
Add PMA to a final concentration of 100 ng/mL to differentiate monocytes into M0 macrophages.
-
Incubate for 24-48 hours at 37°C, 5% CO2. Macrophages will become adherent.
-
-
Tumor Cell Seeding (Day 2):
-
Aspirate the media from the differentiated M0 macrophages, wash gently with PBS, and add fresh RPMI-1640 medium.
-
Seed the tumor cell line into the transwell inserts at a density of 2 x 10^5 cells/insert in their appropriate growth medium. Place these inserts into a separate "pre-culture" plate for 24 hours to allow attachment.
-
-
Co-culture and this compound Treatment (Day 3):
-
Transfer the transwell inserts containing the tumor cells into the 6-well plate containing the adherent M0 macrophages.
-
Treat the co-cultures with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Add the drug to the bottom well (macrophage layer).
-
Incubate for 48-72 hours.
-
-
Endpoint Analysis (Day 5-6):
-
Macrophage Polarization Analysis:
-
qRT-PCR: Harvest RNA from the macrophages in the bottom well. Analyze the expression of M1 markers (e.g., TNFα, IL-6, NOS2) and M2 markers (e.g., CD206, Arg1, IL-10).
-
Flow Cytometry: Stain macrophages for surface markers such as CD86 (M1) and CD206 (M2) to quantify polarization status.
-
-
Cytokine Analysis: Collect the conditioned media from the bottom well and analyze the concentration of secreted cytokines (e.g., IL-10, TGF-β, CCL2) using ELISA or a multiplex cytokine array.
-
Tumor Cell Analysis: Harvest tumor cells from the insert to assess viability (e.g., using a Trypan Blue exclusion assay) or proliferation (e.g., Ki-67 staining).
-
Protocol 2: 3D Spheroid Co-culture of Tumor Cells and Cancer-Associated Fibroblasts (CAFs)
This protocol creates a more physiologically relevant 3D model to assess this compound's effect on tumor cell invasion as influenced by CAFs.
Materials:
-
Tumor cell line (e.g., Panc-1 pancreatic cancer)
-
Fibroblast cell line (e.g., NIH-3T3 or primary human fibroblasts)
-
TGF-β to activate fibroblasts into CAFs
-
Ultra-low attachment round-bottom 96-well plates
-
Extracellular matrix (e.g., Matrigel or Collagen I)
-
This compound (dissolved in DMSO)
-
Fluorescent dyes for cell tracking (e.g., CellTracker Green for tumor cells, CellTracker Red for fibroblasts)
-
Confocal microscope for imaging
Methodology:
-
Fibroblast Activation (Optional, 48-72h prior):
-
Culture fibroblasts in medium supplemented with TGF-β (5-10 ng/mL) for 2-3 days to induce a CAF-like phenotype, characterized by increased α-SMA expression.
-
-
Spheroid Formation (Day 0):
-
Label tumor cells and CAFs with different fluorescent dyes according to the manufacturer's protocol.
-
Prepare a mixed-cell suspension of tumor cells and CAFs (e.g., at a 1:1 or 1:4 ratio) in their growth medium.
-
Seed 2,000-5,000 cells per well into an ultra-low attachment 96-well plate.
-
Centrifuge the plate briefly (e.g., 300 x g for 5 min) to facilitate cell aggregation.
-
Incubate for 48-72 hours to allow for compact spheroid formation.
-
-
Matrix Embedding and Treatment (Day 3):
-
Gently collect the spheroids and embed them within a neutralized collagen gel or Matrigel in a new plate (e.g., a 24-well plate).
-
Allow the matrix to polymerize at 37°C.
-
Overlay the gel with culture medium containing different concentrations of this compound or vehicle control.
-
-
Invasion Analysis (Day 4-7):
-
Monitor spheroid invasion into the surrounding matrix daily using a brightfield or confocal microscope.
-
Capture images at set time points (e.g., 0, 24, 48, 72 hours post-embedding).
-
Quantify invasion by measuring the area covered by cells that have migrated out from the original spheroid core. This can be done using image analysis software like ImageJ.
-
At the end of the experiment, spheroids can be fixed, sectioned, and stained for markers of interest (e.g., E-cadherin, vimentin) to assess changes in epithelial-mesenchymal transition (EMT).
-
Quantitative Data Summary
While specific data from co-culture models are proprietary or in preclinical stages, the clinical efficacy of this compound, often in combination with immune checkpoint inhibitors, provides a quantitative basis for its activity. The following tables summarize key results from clinical trials.
Table 1: Efficacy of this compound in Combination with Atezolizumab in Metastatic Colorectal Cancer (mCRC) - STELLAR-303 Trial [10]
| Endpoint | This compound + Atezolizumab | Regorafenib | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 10.9 months | 9.4 months | 0.80 (0.69-0.93) | 0.0045 |
| 12-Month OS Rate | 46% | 38% | N/A | N/A |
| 24-Month OS Rate | 20% | 10% | N/A | N/A |
Table 2: Efficacy of this compound in Combination with Nivolumab in Advanced Clear Cell Renal Cell Carcinoma (ccRCC) - STELLAR-002 Trial [10]
| Endpoint | This compound + Nivolumab (n=40) |
| Objective Response Rate (ORR) | 63% (95% CI: 46-77%) |
| Disease Control Rate (DCR) | 90% (95% CI: 76-97%) |
| Median Progression-Free Survival (PFS) | 18.5 months (95% CI: 9.5-NE) |
| 12-Month Duration of Response | 73.4% (95% CI: 50.0-87.1%) |
| (NE = Not Estimable) |
Expected Outcomes from Co-culture Models
Based on its mechanism of action, studies using the protocols described above are expected to yield the following results for this compound-treated co-cultures compared to controls:
-
Tumor Cell - Macrophage Co-culture:
-
A significant reduction in the expression of M2 macrophage markers (e.g., CD206, Arg1) and an increase in M1 markers.
-
Decreased secretion of immunosuppressive cytokines like IL-10 and TGF-β.
-
Reduced migratory capacity of tumor cells when cultured with conditioned media from treated macrophages.
-
-
Tumor Cell - CAF Co-culture:
-
A measurable decrease in the invasion of tumor cells from the 3D spheroid into the surrounding matrix.
-
Potential alteration in the expression of CAF activation markers (e.g., α-SMA).
-
Changes in the secretome of CAFs, particularly a reduction in pro-angiogenic and pro-proliferative factors like HGF and VEGF.
-
These in vitro co-culture systems provide a powerful and controlled environment to dissect the specific contributions of this compound to remodeling the tumor-stroma axis, offering mechanistic insights that complement the promising data observed in clinical trials.
References
- 1. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Key aspects for conception and construction of co-culture models of tumor-stroma interactions [frontiersin.org]
- 3. CAFs Interacting With TAMs in Tumor Microenvironment to Enhance Tumorigenesis and Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Crosstalk Between Tumor-Associated Macrophages (TAMs) and Tumor Cells and the Corresponding Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. targetedonc.com [targetedonc.com]
Application Notes and Protocols: Evaluating Zanzalintinib Efficacy Using Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanzalintinib (XL092) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that shows significant promise in cancer therapy.[1][2] It targets key signaling pathways involved in tumor growth, angiogenesis, and immune regulation by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][3][4][5] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, as they faithfully recapitulate the genetic and phenotypic heterogeneity of the original tumor.[6][7][8] This allows for more accurate prediction of patient responses to therapeutic agents.[9][10] These application notes provide a detailed protocol for utilizing patient-derived cancer organoids to test the efficacy of this compound, offering a robust platform for preclinical drug response assessment and personalized medicine.[6][9]
This compound's Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously blocking multiple critical signaling pathways. The inhibition of VEGFR disrupts angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[11] The MET signaling pathway is implicated in tumor cell proliferation, survival, and metastasis.[4][12] The TAM kinases (TYRO3, AXL, MER) are involved in immune suppression and resistance to therapy.[4][12][13] By targeting these pathways, this compound not only directly inhibits tumor growth but may also create a more immune-permissive tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[1][14]
Experimental Workflow
The overall workflow for testing this compound response in patient-derived organoids involves several key stages: generation of PDOs from patient tumor tissue, expansion and characterization of the organoid cultures, treatment with this compound, and subsequent analysis of the drug's effects.
Protocols
Protocol 1: Generation and Culture of Patient-Derived Organoids
This protocol is adapted from established methods for generating organoids from epithelial cancers.[15][16]
Materials:
-
Fresh tumor tissue from resection or biopsy
-
Basement membrane matrix
-
Advanced DMEM/F12 medium
-
Supplements: B27, N2, Noggin, R-spondin-1, EGF, FGF, Gastrin, N-acetylcysteine
-
Antibiotics (Penicillin/Streptomycin)
-
Collagenase Type II
-
DNase I
-
Phosphate-buffered saline (PBS)
-
Cell culture plates and consumables
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with cold PBS supplemented with antibiotics.
-
Mince the tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments with Collagenase Type II and DNase I in Advanced DMEM/F12 at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion with excess medium and filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a cold basement membrane matrix.
-
Plate droplets of the cell-matrix mixture into pre-warmed 24-well plates.
-
Allow the droplets to solidify at 37°C for 15-20 minutes.
-
Overlay with complete organoid culture medium.
-
-
Organoid Culture and Maintenance:
-
Incubate the cultures at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-seeding them in a fresh basement membrane matrix.
-
Protocol 2: this compound Treatment and Viability Assay
Materials:
-
Established patient-derived organoid cultures
-
This compound (dissolved in DMSO)
-
Organoid culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
384-well plates suitable for luminescence readings
-
Liquid handling robotics (recommended for high-throughput screening)[17]
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest mature organoids and dissociate them into smaller fragments.
-
Count the organoid fragments and resuspend them in a basement membrane matrix at a desired density (e.g., 100-200 organoids per 10 µL).
-
Dispense 10 µL of the organoid-matrix suspension into each well of a 384-well plate.
-
Incubate to allow the matrix to solidify.
-
Add 40 µL of complete organoid culture medium to each well.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in organoid culture medium. A typical concentration range could be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Carefully remove the existing medium from the organoid-containing wells.
-
Add 50 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate at 37°C for 72-120 hours.
-
-
Cell Viability Assessment:
-
Equilibrate the plate and the 3D cell viability assay reagent to room temperature.
-
Add 30 µL of the viability reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
The quantitative data from the cell viability assays should be summarized in tables to facilitate comparison and interpretation.
Table 1: Dose-Response of Patient-Derived Organoids to this compound
| Organoid Line | IC50 (µM) | 95% Confidence Interval |
| PDO-001 | 0.52 | 0.45 - 0.60 |
| PDO-002 | 1.25 | 1.10 - 1.42 |
| PDO-003 | 0.08 | 0.06 - 0.11 |
IC50 values are calculated from the dose-response curves using non-linear regression.
Table 2: Area Under the Curve (AUC) Analysis for this compound Response
| Organoid Line | AUC | Interpretation |
| PDO-001 | 15.8 | Sensitive |
| PDO-002 | 35.2 | Moderately Resistant |
| PDO-003 | 8.9 | Highly Sensitive |
AUC values provide a measure of the overall drug efficacy across the tested concentration range.
Conclusion
The use of patient-derived organoids provides a physiologically relevant platform for evaluating the efficacy of targeted therapies like this compound.[6][7] The protocols outlined in these application notes offer a systematic approach to assess the dose-dependent response of individual patient tumors to this compound, thereby facilitating preclinical drug development and guiding personalized treatment strategies.[8][9] The detailed methodologies and structured data presentation will enable researchers to generate robust and reproducible results, ultimately advancing the application of this compound in oncology.
References
- 1. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Facebook [cancer.gov]
- 5. This compound (XL092) plus nivolumab in non-clear cell renal cell carcinoma: The randomized phase 3 STELLAR-304 study. - ASCO [asco.org]
- 6. Patient-derived organoids in precision cancer medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
- 10. biocompare.com [biocompare.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. This compound | C29H25FN4O5 | CID 139350422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Exelixis Announces this compound in Combination with an Immune Checkpoint Inhibitor Improved Overall Survival in STELLAR-303 Phase 3 Pivotal Trial in Patients with Metastatic Colorectal Cancer | Exelixis, Inc. [ir.exelixis.com]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of patient-derived cancer organoids for drug-screening applications | COLAAB [animalmethodsbias.org]
- 16. communities.springernature.com [communities.springernature.com]
- 17. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Zanzalintinib insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zanzalintinib. The information is designed to address common challenges, particularly concerning the compound's insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as XL092) is an orally active, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It primarily targets MET, vascular endothelial growth factor receptor 2 (VEGFR2), AXL, and MER.[1][2] These RTKs are critically involved in tumor cell proliferation, angiogenesis, metastasis, and the development of therapeutic resistance.[2][3] By inhibiting these pathways, this compound can suppress tumor growth and promote an immune-permissive tumor microenvironment.[3][4]
Q2: What are the main challenges when working with this compound in the lab?
A2: The primary challenge researchers face with this compound is its low solubility in aqueous solutions. This can lead to issues with preparing stock solutions, precipitation in cell culture media, and inconsistent results in in vitro and in vivo experiments. Its hydrophobic nature is suggested by a computed LogP of 4.7.[5]
Q3: In what solvents is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For in vivo studies, it can be prepared as a suspension or a clear solution using a combination of solvents and excipients.[1][2]
Q4: Can I dissolve this compound directly in phosphate-buffered saline (PBS) or cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous buffers like PBS or cell culture media due to its poor water solubility. This will likely result in precipitation and an inaccurate final concentration. A concentrated stock solution in an organic solvent like DMSO should be prepared first and then serially diluted into the aqueous experimental medium.
Troubleshooting Guide: this compound Insolubility
This guide provides solutions to common problems related to this compound's insolubility.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Increase the final DMSO concentration in your experiment (ensure it is not toxic to your cells).- Decrease the final working concentration of this compound.- Use a pre-warmed aqueous medium for dilution.- Consider using a formulation with solubilizing excipients (see Experimental Protocols). |
| Inconsistent results in cell-based assays | Precipitation of this compound in the cell culture medium leads to variable effective concentrations. The compound may adsorb to plasticware. | - Visually inspect your culture plates for any signs of precipitation after adding this compound.- Prepare fresh dilutions of this compound for each experiment from a DMSO stock.- Consider using low-protein binding plates.- Include a positive control with a known soluble compound to ensure assay validity. |
| Difficulty preparing a homogenous solution for in vivo studies | This compound's inherent low aqueous solubility. | - Follow established protocols for preparing a suspended solution or a clear solution for in vivo administration (see Experimental Protocols).- Utilize sonication and/or gentle warming to aid dissolution, as recommended for some formulations.[1] |
| Clogged syringe needle during animal dosing | Precipitation of the compound in the dosing formulation. | - Ensure the formulation is homogenous before and during administration by continuous mixing.- If using a suspension, ensure it is well-suspended immediately before drawing into the syringe.- Consider using a formulation that yields a clear solution. |
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| CAS Number | 2367004-54-2 | [1] |
| Molecular Formula | C₂₉H₂₅FN₄O₅ | [5] |
| Molecular Weight | 528.53 g/mol | [2] |
| Computed logP | 4.7 | [5] |
| Solubility in DMSO | ≥ 16.67 mg/mL (with sonication and warming) | [1] |
| In Vivo Formulation (Suspension) | 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [1][2] |
| In Vivo Formulation (Clear Solution) | ≥ 2.08 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in saline) | [2] |
| In Vivo Formulation (Clear Solution) | ≥ 2.08 mg/mL in 10% DMSO, 90% corn oil | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock, use 5.29 mg of this compound (MW: 528.53 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to facilitate dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a this compound Suspension for In Vivo Oral Administration
This protocol yields a 2.5 mg/mL suspended solution.[1]
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final suspension, add the solvents in the following order, ensuring complete mixing after each addition:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of saline
-
-
Vortex the mixture thoroughly. Use of an ultrasonic bath is recommended to ensure a uniform suspension.
-
Administer the suspension immediately after preparation.
-
Mandatory Visualizations
Caption: this compound inhibits key signaling pathways in cancer.
Caption: A typical experimental workflow for in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C29H25FN4O5 | CID 139350422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Zanzalintinib dosage for minimal off-target effects in vivo
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Zanzalintinib while minimizing off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Excessive Weight Loss or Poor General Health in Animals | Toxicity due to high dosage or off-target effects. This compound's inhibition of VEGFR can lead to side effects.[1][2][3] | - Immediately reduce the this compound dosage.- Monitor animals daily for weight, activity, and grooming.- Consider intermittent dosing (e.g., 5 days on, 2 days off) to allow for recovery.- Ensure adequate hydration and nutrition.- Consult the detailed In Vivo Toxicity Assessment Protocol below. |
| Hypertension | On-target effect of VEGFR inhibition, a common side effect of this class of drugs.[2] | - Monitor blood pressure regularly if your experimental model allows.- If hypertension is a concern for your specific research question, consider if a lower dose that still achieves the desired on-target effect can be used.- There are reports of managing TKI-induced hypertension in clinical settings, which may offer insights for preclinical models.[2] |
| Diarrhea | Common off-target gastrointestinal effect of tyrosine kinase inhibitors. | - Ensure animals have constant access to fresh water to prevent dehydration.- Provide nutritional support if necessary.- If severe, reduce the dose or temporarily halt treatment. |
| Lack of Tumor Growth Inhibition | - Insufficient dosage.- Drug resistance.- Issues with drug formulation or administration. | - Verify the dose calculation and administration technique.- Increase the dose incrementally while carefully monitoring for toxicity.- Ensure the this compound formulation is properly prepared and stable.- For resistance, consider investigating the underlying mechanisms, such as mutations in target kinases or activation of bypass signaling pathways. |
| Inconsistent Results Between Animals | - Variability in drug metabolism.- Inconsistent drug administration.- Differences in tumor engraftment or animal health. | - Ensure consistent and accurate oral gavage technique.- Randomize animals into treatment groups carefully.- Monitor the general health of all animals throughout the study to identify any outliers. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, multi-targeted tyrosine kinase inhibitor (TKI). It primarily targets VEGFR, MET, and the TAM family of kinases (TYRO3, AXL, and MER).[4][5] These kinases are involved in tumor cell proliferation, angiogenesis (the formation of new blood vessels), and immune regulation.[5] By inhibiting these pathways, this compound can suppress tumor growth and create a more favorable environment for the immune system to attack cancer cells.[4]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effects of this compound are the inhibition of VEGFR, MET, and TAM kinases, leading to anti-tumor and immunomodulatory activity.[4][6] Potential off-target effects are not extensively detailed in publicly available preclinical data, but like other TKIs, it may inhibit other kinases to a lesser extent, which could contribute to side effects. Common adverse events observed in clinical trials, which may be due to on- or off-target effects, include hypertension, diarrhea, and hand-foot syndrome.[7]
Q3: What is a recommended starting dose for in vivo mouse studies?
A3: Preclinical studies have shown that oral administration of this compound at doses of 3 mg/kg and 10 mg/kg daily resulted in significant tumor growth inhibition in various murine xenograft models.[4][8] A dose-ranging study is always recommended to determine the optimal dose for your specific model and experimental goals, balancing efficacy with animal welfare.
Q4: How should this compound be formulated for oral administration in mice?
A4: While the specific vehicle used in the pivotal preclinical studies is not detailed in the provided search results, a common practice for oral TKIs in mice is to formulate them in a vehicle such as a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is crucial to ensure the compound is uniformly suspended before each administration.
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound has a reported plasma half-life of 16-22 hours in humans, which supports once-daily dosing.[5][6] In rats, a half-life of 7.1 hours has been noted after oral administration.[9][10] This relatively short half-life, compared to other TKIs like cabozantinib, may contribute to a more manageable safety profile.
Quantitative Data Summary
In Vitro Kinase and Cellular IC50 Values
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets.
| Target | Biochemical Assay IC50 (nmol/L) | Cell-Based Assay IC50 (nM) |
| VEGFR2 | 15.0[4] | 1.6[9][10] |
| MET | 3.0[4] | 15[9][10] |
| AXL | 5.8[4] | 3.4[9][10] |
| MER | 0.6[4] | 7.2[9][10] |
In Vivo Tumor Growth Inhibition
Dose-dependent tumor growth inhibition has been observed in various murine xenograft models.[8]
| Tumor Model | Dose (mg/kg, daily oral) | Observed Effect |
| NCI-H441 (Lung Carcinoma) | Dose-dependent | Tumor regression[8] |
| Hs 746T (Gastric Carcinoma) | Dose-dependent | Significant tumor growth inhibition[8] |
| SNU-5 (Gastric Carcinoma) | Dose-dependent | Significant tumor growth inhibition[8] |
| MDA-MB-231 (Breast Cancer) | Not specified | Tumor growth inhibition[8] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for assessing the efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., NCI-H441) under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
2. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth using caliper measurements.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
3. This compound Formulation and Administration:
- Prepare the this compound formulation (e.g., in 0.5% methylcellulose, 0.2% Tween 80).
- Administer this compound orally via gavage once daily at the desired doses (e.g., 3 mg/kg, 10 mg/kg).
- Administer the vehicle solution to the control group.
4. Data Collection:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the general health of the animals daily.
5. Endpoint and Analysis:
- The study can be terminated when tumors in the control group reach a specific size or after a predetermined duration.
- At the endpoint, collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
- Analyze the data to determine the effect of this compound on tumor growth.
Protocol 2: In Vivo Toxicity Assessment
This protocol provides a framework for evaluating the potential toxicity of this compound in mice.
1. Animal Model and Dosing:
- Use healthy, non-tumor-bearing mice of a specific strain.
- Administer this compound orally once daily at a range of doses, including a therapeutic dose and higher doses (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg). Include a vehicle control group.
2. Clinical Observations:
- Monitor the animals daily for clinical signs of toxicity, including changes in weight, appetite, activity level, posture, and grooming.
- Record any adverse events observed.
3. Blood and Tissue Collection:
- After a predetermined treatment period (e.g., 14 or 28 days), collect blood samples for complete blood count (CBC) and serum chemistry analysis.
- Euthanize the animals and perform a gross necropsy.
- Collect major organs (e.g., liver, kidneys, heart, lungs, spleen) and preserve them in formalin for histopathological examination.
4. Data Analysis:
- Compare the data from the treatment groups to the control group to identify any dose-dependent toxicities.
- A veterinary pathologist should evaluate the histopathology slides.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: General In Vivo Experimental Workflow.
References
- 1. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in hypertension and cardiovascular toxicities with vascular endothelial growth factor (VEGF) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Overcoming Acquired Resistance to Zanzalintinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Zanzalintinib in cancer cells. The information is based on established mechanisms of resistance to multi-targeted tyrosine kinase inhibitors (TKIs) that target VEGFR, MET, AXL, and MER, the known targets of this compound.
Troubleshooting Guides
Issue 1: Gradual decrease in this compound efficacy in vitro over time.
Possible Cause: Emergence of a resistant cell population.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response cell viability assay (e.g., MTT assay) to compare the IC50 value of this compound in the suspected resistant cell line versus the parental (sensitive) cell line. A significant shift in the IC50 indicates acquired resistance.
-
-
Investigate On-Target Resistance:
-
Sequencing: Sequence the kinase domains of VEGFR, MET, AXL, and MER in the resistant cells to identify potential secondary mutations that may interfere with this compound binding.
-
Copy Number Variation (CNV) Analysis: Use quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to assess amplification of the MET, AXL, or MER genes, which can lead to target overexpression.
-
-
Investigate Off-Target Resistance (Bypass Signaling):
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of alternative RTKs that could be compensating for the inhibition of this compound's primary targets.
-
Western Blot Analysis: Examine the phosphorylation status of key downstream signaling proteins in pathways like MAPK (p-ERK), PI3K/AKT (p-AKT), and STAT3 (p-STAT3) to identify activated bypass pathways.[1][2] Look for upregulation of ligands such as HGF (for MET) or Gas6 (for AXL).
-
-
Hypothesize and Test Combination Therapies:
-
Based on the findings from steps 2 and 3, select a second agent to combine with this compound. For example, if MET amplification is detected, a different MET inhibitor could be tested.[3] If the PI3K/AKT pathway is activated, a PI3K or AKT inhibitor may restore sensitivity.
-
Perform synergy analysis using methods like the Chou-Talalay method or Bliss independence model to determine if the combination is synergistic, additive, or antagonistic.
-
Issue 2: Heterogeneous response to this compound within a cancer cell population.
Possible Cause: Pre-existence of a small subpopulation of resistant cells or development of resistance in a subset of cells.
Troubleshooting Steps:
-
Isolate Resistant Clones:
-
Use single-cell cloning techniques (e.g., limiting dilution or fluorescence-activated cell sorting - FACS) to isolate and expand individual clones from the treated population.
-
-
Characterize Clonal Resistance:
-
Perform IC50 determination for this compound on each isolated clone to confirm varying degrees of resistance.
-
-
Molecular Profiling of Clones:
-
Conduct genomic and proteomic analysis (as described in Issue 1, steps 2 and 3) on both sensitive and resistant clones to identify the specific resistance mechanisms in each subpopulation. This may reveal multiple independent resistance mechanisms within the same cell line.
-
-
Strategy for Overcoming Heterogeneous Resistance:
-
If different clones exhibit distinct resistance mechanisms, a multi-agent combination therapy targeting the identified pathways may be necessary to eradicate the entire resistant population.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms of acquired resistance to this compound?
A1: While specific data on this compound is still emerging, based on its targets (VEGFR, MET, AXL, MER), potential resistance mechanisms can be categorized as:
-
On-Target Mechanisms:
-
Off-Target Mechanisms:
-
Activation of bypass signaling pathways that circumvent the need for VEGFR, MET, AXL, or MER signaling. This can include activation of other RTKs (e.g., EGFR, HER2/3, FGFR) or downstream signaling nodes like KRAS, BRAF, or PI3K/AKT.[4][6][7]
-
Upregulation of ligands for the target receptors, such as Hepatocyte Growth Factor (HGF) for MET or Gas6 for AXL and MER.
-
Phenotypic changes, such as the epithelial-to-mesenchymal transition (EMT), which has been linked to AXL-mediated resistance.[8][9]
-
Q2: How can I generate a this compound-resistant cell line for my experiments?
A2: A common method is through continuous, dose-escalating exposure:
-
Start by treating the parental cancer cell line with a low concentration of this compound (e.g., the IC20).
-
Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.
-
This process is continued over several months until the cells can tolerate a significantly higher concentration of the drug (e.g., 5-10 times the original IC50).
-
Periodically verify the resistance phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line.
Q3: My this compound-resistant cells show increased phosphorylation of AKT. What does this suggest and what should I try next?
A3: Increased phosphorylation of AKT (p-AKT) suggests the activation of the PI3K/AKT signaling pathway as a potential bypass mechanism.[2]
-
Next Steps:
-
Investigate Upstream Activators: Use a phospho-RTK array or western blotting to check for activation of RTKs known to signal through PI3K/AKT, such as EGFR, HER2, or IGF-1R.
-
Check for Genetic Alterations: Sequence key components of the pathway, such as PIK3CA (for activating mutations) and PTEN (for loss-of-function mutations).
-
Test Combination Therapy: Evaluate the combination of this compound with a PI3K inhibitor (e.g., Alpelisib) or an AKT inhibitor (e.g., Capivasertib) to see if this restores sensitivity.
-
Q4: I've identified a secondary mutation in the MET kinase domain in my resistant cells. How can I overcome this?
A4: On-target mutations can sometimes be overcome by switching to a different inhibitor that binds in a distinct manner.
-
Strategy:
-
Test other MET inhibitors, particularly those classified as type I or type II, to see if they have activity against the specific mutation you have identified. Some mutations that confer resistance to one type of inhibitor may be sensitive to another.[4]
-
Consider combination strategies that target downstream pathways (e.g., MEK or PI3K inhibitors) to inhibit signaling even if MET remains active.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental Cancer Cell Line | This compound | 50 | - |
| Resistant Clone A | This compound | 750 | 15 |
| Resistant Clone B | This compound | 1200 | 24 |
Table 2: Summary of Potential Molecular Alterations in this compound-Resistant Clones
| Cell Line | On-Target Alterations | Bypass Pathway Activation |
| Resistant Clone A | MET D1228N mutation | Increased p-ERK |
| Resistant Clone B | AXL amplification | Increased p-AKT, KRAS G12C mutation |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well plates
-
Parental and resistant cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10] Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins.
Materials:
-
Parental and resistant cells (treated with this compound or vehicle)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.[11]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities, normalizing phosphoprotein levels to total protein levels and loading controls (e.g., GAPDH).
Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol can be used to determine if an alternative RTK is interacting with and activating a downstream signaling adaptor.
Materials:
-
Cell lysates
-
Primary antibody against the "bait" protein (e.g., anti-EGFR)
-
Protein A/G agarose or magnetic beads[12]
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.[13]
-
Incubate the pre-cleared lysate with the "bait" primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.[12]
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.[12]
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.[12]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-GRB2).
Visualizations
References
- 1. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to Anti-Angiogenic Therapy in Cancer—Alterations to Anti-VEGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing toxicities related to the tyrosine kinase inhibitor (TKI) Zanzalintinib in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. It targets key receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and immune regulation, including vascular endothelial growth factor receptors (VEGFR), MET, and the TAM family of kinases (TYRO3, AXL, MER).[1][2] By inhibiting these pathways, this compound can suppress tumor cell proliferation, migration, and the formation of new blood vessels that supply the tumor.[2][3][4]
Q2: What are the common toxicities observed with TKIs like this compound in animal models?
A2: While specific preclinical toxicology data for this compound is not extensively published, based on its mechanism of action and data from similar TKIs such as cabozantinib, common toxicities in animal models may include:
-
Gastrointestinal issues: Diarrhea and weight loss are common.[2]
-
Cardiovascular effects: Hypertension is a known class effect of VEGFR inhibitors.[3]
-
Hepatic effects: Elevated liver enzymes may be observed.
-
General clinical signs: Piloerection, hunched posture, and decreased activity can be indicators of toxicity.[1]
Q3: How should I establish a toxicity monitoring plan for my study?
A3: A robust toxicity monitoring plan should include:
-
Daily Clinical Observations: Record general well-being, posture, coat condition, and behavior.
-
Body Weight Measurement: Measure body weight at least twice weekly, or daily if weight loss is observed. A weight loss of over 15-20% often requires intervention.
-
Blood Pressure Monitoring: For studies involving VEGFR inhibitors, regular blood pressure monitoring is recommended.
-
Clinical Pathology: Periodic blood collection for hematology and serum biochemistry (especially liver enzymes) can provide quantitative measures of toxicity.
Troubleshooting Guides
Issue 1: Animal exhibiting diarrhea
-
Question: My mice/rats on this compound have developed diarrhea. How should I manage this?
-
Answer:
-
Assess Severity: Characterize the diarrhea (e.g., loose stools, watery). Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).
-
Supportive Care:
-
Ensure ad libitum access to drinking water. Consider providing a hydrogel pack or electrolyte-supplemented water to encourage hydration.
-
For mild to moderate diarrhea, a kaolin-pectin-based anti-diarrheal formulation can be administered.
-
-
Dietary Modification: Provide a more palatable and digestible diet. Wet mash can help with both nutrition and hydration.
-
Dose Modification: If diarrhea is severe or persistent, consider a dose reduction or temporary interruption of this compound administration, as per your IACUC-approved protocol.
-
Record Keeping: Document all observations, treatments, and dose modifications meticulously.
-
Issue 2: Significant weight loss observed
-
Question: My animals are losing weight rapidly after starting this compound treatment. What steps should I take?
-
Answer:
-
Confirm Weight Loss: Weigh the animals daily to track the rate of weight loss. A loss exceeding 15% of baseline body weight is a significant concern.
-
Nutritional Support:
-
Provide a highly palatable, high-calorie supplemental diet.
-
Ensure easy access to food and water by placing it on the cage floor.
-
-
Evaluate for Other Toxicities: Weight loss is often multifactorial. Assess for other signs of toxicity such as diarrhea, dehydration, or decreased activity.
-
Dose Interruption/Reduction: A rapid or severe weight loss may necessitate a "drug holiday" (temporary cessation of dosing) or a dose reduction to allow the animal to recover.
-
Consult Veterinary Staff: If weight loss is severe or the animal's condition deteriorates, consult with the veterinary staff for further intervention, which may include subcutaneous fluid administration.
-
Issue 3: Elevated liver enzymes in bloodwork
-
Question: Serum biochemistry results show a significant increase in ALT and AST levels in my this compound-treated group. What is the appropriate course of action?
-
Answer:
-
Confirm Findings: Repeat the blood analysis to rule out any sample or processing errors.
-
Assess Magnitude: The degree of enzyme elevation is important. Mild elevations (<3x the upper limit of normal) may only require continued monitoring, while moderate to severe elevations warrant further action.
-
Dose Modification: For significant elevations, a dose reduction or interruption of this compound should be considered to see if the enzyme levels return towards baseline.
-
Histopathology: At the study endpoint, ensure liver tissue is collected for histopathological analysis to correlate the biochemical findings with any cellular changes.
-
Consider Co-medications: If other compounds are being administered, evaluate their potential for hepatotoxicity.
-
Quantitative Data Summary
While specific preclinical toxicology data for this compound is limited in the public domain, efficacy studies in animal models have utilized various dose levels. This table summarizes dosing information from a preclinical study on XL092 (this compound).
| Animal Model | Compound | Dose Range | Dosing Regimen | Purpose of Study |
| Mice (MC38 tumor model) | XL092 (this compound) | 3, 10, and 30 mg/kg | Orally, once a day | Efficacy and pharmacodynamics |
This data is derived from efficacy studies and does not represent established dose-limiting toxicities.
Experimental Protocols
Protocol: Non-Invasive Blood Pressure Measurement in Rodents
This protocol describes the measurement of systolic and diastolic blood pressure in mice or rats using a tail-cuff system, a common method for monitoring hypertension in preclinical studies.
Materials:
-
Tail-cuff blood pressure measurement system (e.g., CODA® system)
-
Animal restrainer appropriate for the size of the mouse or rat
-
Warming platform
Procedure:
-
Acclimation: Acclimate the animals to the restraining device and procedure for several days before the actual measurement to minimize stress-induced blood pressure elevation.
-
Animal Preparation: Place the animal in the appropriate restrainer. Position the restrainer on the warming platform to maintain the animal's body temperature, which helps in detecting the tail pulse.
-
Cuff Placement: Place the occlusion and volume-pressure recording (VPR) cuffs over the animal's tail.
-
Measurement:
-
Initiate the measurement cycle on the system's software.
-
The system will automatically inflate and deflate the cuffs and record the blood pressure.
-
Perform several consecutive measurements to ensure the readings are stable and obtain a reliable average.
-
-
Data Recording: Record the systolic and diastolic blood pressure, as well as the heart rate.
-
Animal Recovery: Return the animal to its home cage and monitor for any signs of distress.
Visualizations
Caption: this compound inhibits VEGFR, MET, and TAM kinases.
References
- 1. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute toxicity study in rodents | Bienta [bienta.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Interpreting unexpected results in Zanzalintinib signaling pathway analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zanzalintinib. The content is designed to help interpret unexpected results during the analysis of its signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It is designed to inhibit the activity of several receptor tyrosine kinases (RTKs) implicated in cancer growth, metastasis, and angiogenesis.[1] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels that tumors need to grow.[1]
-
MET: A receptor tyrosine kinase that, when activated, can drive tumor cell proliferation, survival, invasion, and metastasis.[3]
-
TAM Kinases (TYRO3, AXL, MER): Involved in tumor cell survival, proliferation, invasion, and regulation of the tumor immune microenvironment.[4][5][6]
By inhibiting these pathways, this compound aims to reduce tumor growth, block angiogenesis, and potentially enhance the anti-tumor immune response.
Q2: What are the intended downstream effects of this compound on signaling pathways?
The intended downstream effects of this compound are the inhibition of key signaling cascades that promote cancer progression. This includes the blockade of pathways such as:
-
RAS-MAPK
-
PI3K-AKT-mTOR
-
STAT3
Inhibition of these pathways is expected to lead to decreased cell proliferation, migration, invasion, and survival.
Q3: Is this compound typically used as a standalone agent or in combination?
This compound is being investigated as both a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors (ICIs).[1][2] The rationale for combining this compound with ICIs is that by targeting VEGFR, MET, and TAM kinases, it may help to create a more immune-permissive tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[1]
Troubleshooting Guide for Unexpected Results
Issue 1: Decreased or No Inhibition of Target Phosphorylation Despite this compound Treatment
Potential Cause 1: Sub-optimal Drug Concentration or Inactivity
-
Troubleshooting:
-
Verify the concentration and purity of the this compound stock solution.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line or model system.
-
Include positive and negative controls in your experiments to ensure the assay is working correctly.
-
Potential Cause 2: Acquired On-Target Resistance
-
Explanation: Cancer cells can develop mutations in the kinase domains of the target receptors (VEGFR, MET, AXL, MER), which prevent this compound from binding effectively. This is a known mechanism of resistance to TKIs.[7][8]
-
Troubleshooting:
-
Sequence the kinase domains of the target receptors in your resistant cell lines to identify potential mutations.
-
If a known resistance mutation is identified, consider switching to a different TKI that is effective against that specific mutant.
-
Issue 2: Paradoxical Upregulation or Activation of a Target Pathway
Potential Cause 1: Feedback Loop Activation
-
Explanation: Inhibition of one signaling pathway can sometimes lead to the compensatory activation of a feedback loop, resulting in the upregulation of the same or a parallel pathway. For example, inhibition of MET can sometimes lead to a compensatory increase in MET expression or the activation of other RTKs.[4]
-
Troubleshooting:
-
Perform a time-course experiment to analyze the expression and phosphorylation of the target receptors and downstream signaling molecules after this compound treatment.
-
Investigate the expression and activity of other related RTKs to identify potential compensatory activation.
-
Potential Cause 2: Off-Target Effects at High Concentrations
-
Explanation: At very high concentrations, TKIs can sometimes have off-target effects that may lead to the activation of unintended signaling pathways.
-
Troubleshooting:
-
Re-evaluate the dose-response curve and use the lowest effective concentration of this compound in your experiments.
-
Consult the literature for known off-target effects of this compound or similar multi-targeted TKIs.
-
Issue 3: Maintained or Increased Cell Proliferation/Survival Despite Target Inhibition
Potential Cause 1: Bypass Signaling Pathway Activation
-
Explanation: This is a common mechanism of resistance to targeted therapies.[9] Cancer cells can activate alternative signaling pathways to bypass the one being inhibited by the drug. For this compound, this could involve the upregulation of other pro-angiogenic factors (e.g., FGF, PDGF) or the activation of parallel survival pathways (e.g., EGFR, HER2).[9][10][11]
-
Troubleshooting:
-
Use phospho-RTK arrays or other proteomic approaches to screen for the activation of other signaling pathways in your this compound-resistant cells.
-
Investigate the expression levels of other RTKs and their ligands.
-
Consider combination therapy with an inhibitor of the identified bypass pathway.
-
Potential Cause 2: Clonal Selection
-
Explanation: A pre-existing subpopulation of cells with intrinsic resistance to this compound may be selected for and expand during treatment.
-
Troubleshooting:
-
Perform single-cell cloning experiments to isolate and characterize resistant clones.
-
Analyze the molecular profiles of the resistant clones to identify the mechanisms of resistance.
-
Data Presentation
Table 1: IC50 Values of Selected Kinase Inhibitors for MER and AXL
| Compound | MER IC50 (nM) | AXL IC50 (nM) |
| UNC2025 | 1 | 3 |
| Bemcentinib | 3 | 17 |
| Compound 33 | Data not available | Data not available |
| Compound 34 | Data not available | Data not available |
| Compound 35 | Data not available | Data not available |
Source: Adapted from a study on dual MER/AXL kinase inhibitors. Note that specific IC50 values for this compound were not provided in the searched literature, and the compounds listed are for illustrative purposes of targeted kinase inhibition.[12]
Experimental Protocols
Western Blot Analysis of Phosphorylated VEGFR, MET, AXL, and MER
This protocol provides a general framework for assessing the phosphorylation status of this compound's target kinases.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-VEGFR, p-MET, p-AXL, p-MER) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein level of the respective kinase.
-
In Vitro Kinase Activity Assay
This protocol describes a general method to measure the enzymatic activity of the target kinases in the presence of this compound.
-
Assay Setup:
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. The luminescent signal is proportional to the kinase activity.[16]
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits VEGFR, MET, and TAM kinases.
References
- 1. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ilcn.org [ilcn.org]
- 9. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
Technical Support Center: Zanzalintinib Oral Administration & Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Zanzalintinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (also known as XL092) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It targets several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), MET, and the TAM family of kinases (TYRO3, AXL, and MER).[1][4][6][7] These kinases are implicated in tumor cell proliferation, angiogenesis, and metastasis.[1][2][3] By inhibiting these pathways, this compound can reduce or stop the growth and spread of cancer cells.[1][7]
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. Its solubility data suggests that it is a poorly water-soluble compound, a common characteristic for many TKIs which can present challenges for oral absorption.[8][9][10]
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₅FN₄O₅ | [1][11] |
| Molecular Weight | 528.53 g/mol | [1][11] |
| Solubility | Soluble in DMSO. Limited aqueous solubility. Formulations for in vivo studies have been prepared using co-solvents and lipids. | [1][2][12] |
Q3: What are the common challenges in achieving adequate oral bioavailability with TKIs like this compound?
A3: The oral bioavailability of TKIs is often limited by several factors:
-
Poor aqueous solubility: Many TKIs are crystalline and have low solubility in the gastrointestinal fluids, which is a prerequisite for absorption.[8][10]
-
pH-dependent solubility: The solubility of some TKIs can vary significantly with the pH of the gastrointestinal tract, potentially leading to variable absorption.[8][10]
-
First-pass metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[9]
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.[9]
Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A4: Several formulation strategies can be explored to overcome the challenges of poor solubility and improve the oral bioavailability of this compound:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.[8][10]
-
Lipid-Based Formulations: Formulating this compound in lipids, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gut and enhance absorption via the lymphatic pathway.[3]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to faster dissolution.
-
Salt Formation: Creating a more soluble salt form of this compound, such as this compound Fumarate, could improve its dissolution and absorption characteristics.[13]
Troubleshooting Guides
Scenario 1: High variability in pharmacokinetic data between experimental animals.
-
Possible Cause: Inconsistent dosing, food effects, or physiological differences in the animals.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration of the this compound formulation. For oral gavage, ensure the suspension is homogenous.
-
Control Food Intake: The presence of food can significantly impact the absorption of some TKIs.[14] Conduct studies in fasted or fed states consistently.
-
Monitor Animal Health: Ensure all animals are healthy and within a similar age and weight range.
-
Refine Formulation: If using a simple suspension, consider a more robust formulation like a solution or a well-characterized amorphous solid dispersion to minimize dissolution-related variability.
-
Scenario 2: Low oral bioavailability observed in preclinical studies.
-
Possible Cause: Poor solubility, low permeability, or high first-pass metabolism.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the Biopharmaceutics Classification System (BCS) class of this compound. This will help identify the primary barrier to its absorption.
-
Evaluate Different Formulations: Systematically test various enabling formulations, such as those mentioned in the FAQs (ASDs, lipid-based systems).
-
Assess Permeability: Use in vitro models like Caco-2 cell monolayers to determine the intestinal permeability of this compound and identify if it is a substrate for efflux transporters.
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism.
-
Scenario 3: Difficulty in preparing a stable and consistent formulation for in vivo studies.
-
Possible Cause: Poor solubility and wettability of the this compound powder.
-
Troubleshooting Steps:
-
Screen Solvents and Excipients: Systematically screen a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a suitable vehicle for solubilizing or suspending this compound.
-
Particle Size Reduction: Micronization or nanomilling of the this compound powder can improve its wettability and dissolution rate in a suspension.
-
Use of Wetting Agents: Incorporate a small amount of a wetting agent (e.g., Tween 80) into the formulation to improve the dispersion of the drug particles.
-
Consider a Solubilized Formulation: For early-stage studies, a solution formulation using a co-solvent system (e.g., DMSO/PEG300/saline) can provide more consistent results, though it may not be suitable for later-stage development.[1]
-
Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Objective: To determine the equilibrium solubility of this compound in various biorelevant media.
-
Materials: this compound powder, phosphate buffered saline (PBS) at pH 6.8, simulated gastric fluid (SGF) at pH 1.2, and fasted-state simulated intestinal fluid (FaSSIF) at pH 6.5.
-
Procedure:
-
Add an excess amount of this compound powder to separate vials containing each of the test media.
-
Rotate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved drug.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Express the solubility in µg/mL or mg/mL.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Objective: To compare the dissolution profiles of different this compound formulations.
-
Materials: this compound formulations (e.g., pure drug powder, amorphous solid dispersion, lipid-based formulation), USP dissolution apparatus 2 (paddle apparatus), and dissolution media (e.g., SGF followed by FaSSIF).
-
Procedure:
-
Fill the dissolution vessels with a predetermined volume of SGF at 37°C.
-
Add the this compound formulation to each vessel and start the paddle rotation at a specified speed (e.g., 75 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
After 2 hours, add a concentrated buffer to the vessels to shift the pH to that of FaSSIF and continue sampling.
-
Analyze the concentration of dissolved this compound in each sample by HPLC-UV.
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles.
-
Protocol 3: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
-
Materials: Caco-2 cells cultured on permeable supports, Hank's Balanced Salt Solution (HBSS), this compound, and a known P-gp inhibitor (e.g., verapamil).
-
Procedure:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.
-
For the apical to basolateral (A-B) permeability assessment, add this compound to the apical side and measure its appearance on the basolateral side over time.
-
For the basolateral to apical (B-A) permeability assessment, add this compound to the basolateral side and measure its appearance on the apical side over time.
-
To assess efflux, repeat the A-B permeability experiment in the presence of a P-gp inhibitor.
-
Analyze the concentration of this compound in the receiver compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction and determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 5. This compound | C29H25FN4O5 | CID 139350422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Exelixis Announces this compound in Combination with an Immune Checkpoint Inhibitor Improved Overall Survival in STELLAR-303 Phase 3 Pivotal Trial in Patients with Metastatic Colorectal Cancer | Exelixis, Inc. [ir.exelixis.com]
- 8. Artificial intelligence modelling of tyrosine kinase inhibitors at risk of malabsorption and bioavailability‐enhancing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability of tyrosine kinase inhibitors: an added component of assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. abmole.com [abmole.com]
- 13. This compound Fumarate | C62H54F2N8O14 | CID 169490726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Food interactions with tyrosine kinase inhibitors used to treat advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Zanzalintinib powder
Disclaimer: This technical support guide is intended for informational purposes for researchers, scientists, and drug development professionals. The troubleshooting and FAQ sections are based on general principles of pharmaceutical powder handling and the known physicochemical properties of Zanzalintinib. There is limited publicly available information specifically addressing the batch-to-batch variability of this compound powder. For critical applications and specific batch concerns, always consult the manufacturer's certificate of analysis and contact their technical support directly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound (also known as XL092) is an oral, multi-targeted tyrosine kinase inhibitor that targets VEGFR, MET, AXL, and MER.[1][2] It is being investigated for the treatment of various cancers, including renal cell carcinoma and colorectal cancer.[3][4][5] Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H25FN4O5 | [3][6][7] |
| Molar Mass | 528.540 g·mol−1 | [3] |
| Appearance | Solid | [6] |
| Purity | ≥98% | [6] |
| Solubility | Soluble in DMSO.[6][7] Specific solubility in other solvents like corn oil and SBE-β-CD solutions are also reported.[7] | [6][7] |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [7] |
Q2: What are the known biological targets of this compound?
A2: this compound is an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[7] Its primary targets are involved in angiogenesis, tumor proliferation, and metastasis.[2][8]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
-
MET (Mesenchymal-Epithelial Transition factor)
-
AXL (AXL Receptor Tyrosine Kinase)
-
MER (MER Tyrosine Kinase)
The inhibition of these pathways can disrupt tumor growth and survival.[2]
Troubleshooting Guide: Batch-to-Batch Variability
This section addresses hypothetical issues that researchers might encounter due to batch-to-batch variability of this compound powder.
Issue 1: Inconsistent solubility or dissolution rates between batches.
-
Possible Cause: Variations in the solid-state properties of the powder, such as crystallinity or polymorphism. Different crystal forms of an active pharmaceutical ingredient (API) can exhibit different solubilities. Particle size distribution can also affect the dissolution rate.
-
Troubleshooting Steps:
-
Visual Inspection: Compare the appearance of the powders from different batches. Note any differences in color or texture.
-
Solubility Test: Perform a standardized solubility test on each batch using the same solvent, temperature, and agitation method.
-
Analytical Characterization: If inconsistencies persist, consider advanced characterization to identify the root cause. A suggested workflow is outlined below.
-
Issue 2: Variable in vitro or in vivo results from different batches.
-
Possible Cause: Differences in purity, presence of impurities, or degradation products. While purity is often reported as ≥98%, the nature and percentage of the remaining impurities could differ between batches and potentially impact biological activity.
-
Troubleshooting Steps:
-
Review Certificate of Analysis (CofA): Carefully compare the CofAs for each batch. Look for any differences in reported purity levels or impurity profiles.
-
Purity Re-evaluation: If the CofA is not detailed enough, consider re-evaluating the purity of each batch using High-Performance Liquid Chromatography (HPLC).
-
Stability Assessment: Ensure that the powder has been stored correctly as per the manufacturer's instructions (4°C, protected from light).[7] Improper storage can lead to degradation.
-
Issue 3: Poor powder flowability or handling characteristics.
-
Possible Cause: Variations in particle shape, size, and surface properties, or the presence of electrostatic charges. These factors can affect how the powder behaves during weighing and formulation.
-
Troubleshooting Steps:
-
Microscopy: Use microscopy to visually inspect the particle morphology of different batches.
-
Tapped Density: Measure the bulk and tapped density to calculate the Carr's Index or Hausner Ratio, which are indicators of powder flowability.
-
Environmental Control: Handle the powder in a controlled environment (low humidity) to minimize moisture uptake, which can worsen flowability.
-
Experimental Protocols
Below are brief overviews of standard experimental protocols that can be used to assess the properties of this compound powder.
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Objective: To determine the purity of this compound and identify any impurities or degradants.
-
Methodology:
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Column: A C18 reverse-phase column.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Standard Preparation: Prepare a standard solution of known concentration from a reference batch.
-
Sample Preparation: Accurately weigh and dissolve the this compound powder from the test batch in a suitable solvent (e.g., DMSO) and dilute to the working concentration.
-
Analysis: Inject both standard and sample solutions. Purity is calculated by comparing the peak area of the main component to the total area of all peaks.
-
2. X-Ray Powder Diffraction (XRPD) for Solid-State Characterization
-
Objective: To identify the crystalline form (polymorph) of the this compound powder.
-
Methodology:
-
Sample Preparation: Lightly pack the powder sample into the sample holder.
-
Instrument Settings: Use a standard X-ray diffractometer with Cu Kα radiation.
-
Data Collection: Scan the sample over a defined 2θ range (e.g., 2° to 40°).
-
Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) to the patterns from reference batches. Different polymorphs will produce distinct diffraction patterns.
-
3. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and thermal behavior, which can also indicate the crystalline form.
-
Methodology:
-
Sample Preparation: Accurately weigh a small amount of powder (2-5 mg) into an aluminum pan and seal it.
-
Instrument Settings: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analysis: The resulting thermogram will show endothermic peaks corresponding to melting events. The temperature and shape of the peak are characteristic of a specific polymorph.
-
This technical support center provides a foundational guide for researchers working with this compound powder. Addressing batch-to-batch variability is crucial for ensuring the reproducibility and reliability of experimental results.
References
- 1. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 2. This compound | C29H25FN4O5 | CID 139350422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Exelixis Announces this compound in Combination with an Immune Checkpoint Inhibitor Improved Overall Survival in STELLAR-303 Phase 3 Pivotal Trial in Patients with Metastatic Colorectal Cancer | Nasdaq [nasdaq.com]
- 5. Exelixis Announces this compound in Combination with an Immune Checkpoint Inhibitor Improved Overall Survival in STELLAR-303 Phase 3 Pivotal Trial in Patients with Metastatic Colorectal Cancer | Exelixis, Inc. [ir.exelixis.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Zanzalintinib degradation in long-term storage
Welcome to the technical support center for Zanzalintinib (XL092). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of this compound to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years. For shorter periods, storage at 4°C with protection from light is also acceptable.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions in a suitable solvent such as DMSO. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, this compound stock solutions should be stored at -80°C, where they are stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. It is crucial to protect these solutions from light.
Q4: I left my this compound stock solution at room temperature for a few hours. Is it still usable?
While short excursions to room temperature may not cause significant degradation, it is best practice to minimize the time this compound solutions spend outside of recommended storage temperatures. If you observe any precipitation or color change in the solution, it should be discarded. For critical experiments, it is advisable to use a fresh aliquot.
Q5: What are the known degradation pathways for this compound?
Currently, there is limited publicly available information detailing the specific degradation pathways of this compound under various stress conditions. As a multi-targeted tyrosine kinase inhibitor, it may be susceptible to hydrolysis, oxidation, and photolysis. Further stability studies are needed to fully characterize its degradation profile.
Troubleshooting Guides
Issue 1: Precipitate observed in this compound stock solution after thawing.
-
Possible Cause 1: Poor Solubility. The concentration of the stock solution may exceed the solubility of this compound in the chosen solvent at lower temperatures.
-
Solution: Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate persists, consider preparing a new stock solution at a lower concentration.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can affect the stability of the compound and lead to precipitation.
-
Solution: Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
Issue 2: Inconsistent experimental results using the same batch of this compound.
-
Possible Cause 1: Inconsistent Aliquot Concentration. If the stock solution was not properly mixed before aliquoting, the concentration may vary between vials.
-
Solution: Ensure the stock solution is homogenous before preparing aliquots. Briefly vortex the stock solution before dispensing.
-
-
Possible Cause 2: Degradation due to Improper Storage. Exposure to light or elevated temperatures can lead to the degradation of this compound, affecting its potency.
-
Solution: Strictly adhere to the recommended storage conditions. Store all solutions protected from light and at the appropriate temperature.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | ≥ 4 years | |
| Solid | 4°C | Short-term | Protect from light |
| Stock Solution | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles |
| Stock Solution | -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term).
-
Mandatory Visualization
Caption: Workflow for proper storage and handling of this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Zanzalintinib Experiments - Cell Line Contamination Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve cell line contamination issues that may arise during experiments with Zanzalintinib.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and how can it affect my this compound experiment results?
A1: Cell line contamination refers to the unintended introduction of foreign cells or microorganisms into a pure cell culture. Contaminants can be biological, such as bacteria, fungi, yeast, mycoplasma, viruses, or cross-contamination with other cell lines.[1][2] This can lead to unreliable and erroneous experimental outcomes. For instance, a contaminating cell line with a different genetic background could exhibit a different response to this compound, masking or altering the true effect on your target cells.
Q2: What are the most common types of cell line contamination I should be aware of?
A2: The most common contaminants are:
-
Bacteria: Often appear as small, moving dots between cells and can cause a sudden drop in pH (yellowing of the medium).[3]
-
Yeast: Appear as individual, budding, or chain-like oval particles.[3]
-
Molds (Fungi): Can be seen as multicellular filaments.[1]
-
Mycoplasma: A type of bacteria that is very small, lacks a cell wall, and is difficult to detect with a standard microscope. Mycoplasma contamination is a serious issue as it can alter cell metabolism and growth.[2][3]
-
Cross-contamination: The accidental introduction of another cell line into your culture. Aggressive cell lines can quickly overgrow the original cells.[4][5]
Q3: How can I detect cell line contamination in my cultures being treated with this compound?
A3: Regular monitoring of your cell cultures is crucial. Detection methods vary depending on the type of contaminant:
-
Visual Inspection: Daily observation using a light microscope can help identify bacteria, yeast, and mold. Look for turbidity, pH changes in the medium, and morphological changes in your cells.[3]
-
PCR-Based Assays: These are highly sensitive tests for detecting mycoplasma and viral DNA.[2]
-
DNA Profiling (STR Analysis): Short Tandem Repeat (STR) analysis is the gold standard for authenticating human cell lines and detecting cross-contamination. It generates a unique genetic fingerprint for a cell line.[6][7][8]
Q4: I suspect my cell line is contaminated. What should I do?
A4: Immediately isolate the suspected culture to prevent further spread.[1] Discard the contaminated culture if possible. If the cell line is irreplaceable, attempt to decontaminate it using appropriate antibiotics or antimycotics, though this is not always successful and can affect cell physiology. For cross-contamination, it is best to discard the culture and start a new one from a certified, contaminant-free stock.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in this compound dose-response assays.
-
Possible Cause: Underlying cell line contamination could be influencing the cellular response to this compound. For example, a more resistant, contaminating cell line could be outcompeting your target cells at higher drug concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the cell culture morphology under a microscope. Look for any signs of microbial contamination or the presence of a second cell population with different morphology.
-
Mycoplasma Testing: Perform a PCR-based mycoplasma test. Mycoplasma can significantly alter cellular responses.
-
Cell Line Authentication: If cross-contamination is suspected, perform STR profiling to confirm the identity of your cell line.[6][8]
-
Review Aseptic Technique: Ensure proper aseptic technique is being followed by all lab personnel to prevent future contamination.
-
Issue 2: Altered expression of this compound target proteins (VEGFR, MET, AXL, MER) in control cells.
-
Possible Cause: Cross-contamination with a different cell line that has a different basal expression profile of these receptor tyrosine kinases.
-
Troubleshooting Steps:
-
Confirm Cell Line Identity: The most critical step is to perform STR analysis to authenticate your cell line.[7] Compare the STR profile to a reference profile from a reputable cell bank.
-
Check Original Stock: If possible, test a frozen stock of the original cell line to see if the contamination is recent or was present in the initial vial.
-
Source a New Cell Line: If contamination is confirmed, obtain a new, authenticated vial of the cell line from a certified cell bank.
-
Data Presentation
Table 1: Common Biological Contaminants and Their Characteristics
| Contaminant | Typical Appearance | Effect on Culture Medium | Detection Method |
| Bacteria | Small, motile dots/rods | Turbidity, rapid pH drop (yellow) | Visual, PCR |
| Yeast | Oval-shaped, budding particles | Mild turbidity, slight pH change | Visual |
| Mold | Filamentous structures (mycelia) | Visible colonies, turbidity | Visual |
| Mycoplasma | Not visible with a standard microscope | No obvious change | PCR, ELISA |
| Cross-Contamination | Presence of a second cell morphology | No obvious change | STR Profiling |
Table 2: Overview of Cell Line Authentication and Contamination Detection Methods
| Method | Purpose | Principle | Turnaround Time |
| Visual Microscopy | Routine monitoring for microbial contamination | Direct observation of morphological changes | Immediate |
| PCR-Based Assays | Detection of Mycoplasma and Viruses | Amplification of specific microbial DNA | 1-2 days |
| STR Profiling | Cell line authentication, detection of cross-contamination | Analysis of short tandem repeat polymorphisms in DNA | 3-5 days |
| Karyotyping | Chromosomal analysis | Visualization of chromosome number and structure | 1-2 weeks |
| Proteomic Analysis | Distinguishing cell lines | Mass spectrometry of protein profiles | Variable |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
-
Sample Collection: Collect 1 ml of cell culture supernatant from a 2-3 day old culture.
-
DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit.
-
PCR Amplification: Use a mycoplasma-specific PCR primer set to amplify a region of the 16S rRNA gene. Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel.
-
Interpretation: The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
Protocol 2: Human Cell Line Authentication by STR Profiling
-
DNA Sample Preparation: Isolate genomic DNA from a pellet of approximately 1x10^6 cells using a standard DNA extraction kit.
-
PCR Amplification: Amplify multiple STR loci using a commercial STR profiling kit (e.g., GenePrint® 10 or 24 System).[8] These kits use fluorescently labeled primers.
-
Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by size using a genetic analyzer.
-
Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each STR locus.
-
Profile Comparison: Compare the generated STR profile to the reference profile for that cell line from a database (e.g., ATCC, DSMZ). A match of ≥80% is generally required to confirm identity.
Visualizations
Caption: this compound inhibits VEGFR, MET, AXL, and MER signaling pathways.
Caption: A logical workflow for troubleshooting suspected cell line contamination.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 3. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 4. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 5. List of contaminated cell lines [bionity.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Cell Line Authentication Resources [worldwide.promega.com]
Zanzalintinib Technical Support Center: Troubleshooting Inconsistent Efficacy in Xenograft Models
Welcome to the Zanzalintinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the variable efficacy of this compound observed in different preclinical xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as XL092) is an oral, multi-targeted tyrosine kinase inhibitor (TKI).[1] It is designed to inhibit the activity of several receptor tyrosine kinases (RTKs) that are implicated in cancer growth, spread, and the development of treatment resistance.[1][2] The primary targets of this compound are:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2]
-
MET (Mesenchymal-Epithelial Transition factor): Involved in tumor cell proliferation, survival, invasion, and metastasis. MET amplification is a known mechanism of resistance to other targeted therapies.
-
TAM Kinases (TYRO3, AXL, MER): A family of RTKs that contribute to tumor cell proliferation, survival, and metastasis. They are also involved in creating an immunosuppressive tumor microenvironment.[2]
By inhibiting these targets, this compound aims to exert anti-tumor effects through multiple mechanisms, including the disruption of tumor angiogenesis and the modulation of the tumor microenvironment.[3]
Q2: I am observing inconsistent anti-tumor efficacy with this compound across my different xenograft models. Why is this happening?
A2: Inconsistent efficacy of this compound in different xenograft models is an expected observation and can be attributed to several factors, primarily related to the intrinsic biological differences of the cancer cell lines used. Key factors include:
-
Differential Expression of Drug Targets: The efficacy of this compound is highly dependent on the expression and activation status of its targets (VEGFR, MET, AXL, MER) in the tumor cells. Xenograft models derived from cell lines with high expression or amplification of these kinases, such as MET in SNU-5 and Hs 746T cells, are likely to show a more robust response.
-
Tumor Microenvironment: The interplay between the tumor cells and the surrounding stromal and immune cells in the host mouse can influence drug response. Although xenografts are typically established in immunocompromised mice, the remaining host stromal components can still impact tumor growth and drug accessibility.
-
Genetic Background of Cell Lines: Each cancer cell line possesses a unique genetic landscape, including mutations in oncogenes and tumor suppressor genes. These genetic differences can influence the signaling pathways that drive tumor growth and may impact the sensitivity to a multi-targeted TKI like this compound.
-
Experimental Variability: Differences in experimental protocols, such as the site of tumor implantation (subcutaneous vs. orthotopic), the initial number of implanted cells, and the specific strain of immunocompromised mice used, can all contribute to variations in tumor growth rates and drug responses.
Q3: Which xenograft models have shown a good response to this compound in preclinical studies?
A3: Preclinical studies have shown that this compound exhibits a dose-dependent anti-tumor activity in a variety of xenograft models. Notably, tumor regression has been observed in the NCI-H441 non-small cell lung cancer model, while significant tumor growth inhibition has been demonstrated in Hs 746T (gastric), SNU-5 (gastric), and MDA-MB-231 (breast) cancer models.[4]
Troubleshooting Guide: Addressing Inconsistent Efficacy
This guide provides a structured approach to understanding and troubleshooting variable responses to this compound in your xenograft experiments.
Step 1: Characterize the Molecular Profile of Your Xenograft Models
Problem: The underlying reason for differential efficacy is often the molecular characteristics of the tumor cells.
Solution:
-
Target Expression Analysis: If not already known, perform an analysis of the expression levels of this compound's primary targets (VEGFR, MET, AXL, MER) in your panel of cell lines. This can be done at the protein level (e.g., Western blot, immunohistochemistry) or mRNA level (e.g., qPCR, RNA-seq).
-
Pathway Activation: Assess the phosphorylation status (activation) of the target kinases and key downstream signaling molecules (e.g., AKT, ERK) to confirm that the targeted pathways are active in your models.
Rationale: A higher expression and activation of the target kinases generally correlates with a better response to the inhibitor. For instance, the high MET expression in SNU-5 and Hs 746T cells likely contributes to their sensitivity to this compound.[5]
Step 2: Standardize and Optimize Your Experimental Protocol
Problem: Minor variations in experimental procedures can lead to significant differences in outcomes.
Solution:
-
Consistent Cell Handling: Ensure that cell culture conditions, passage number, and viability are consistent for all cell lines prior to implantation.
-
Standardized Implantation: Use a consistent number of cells for implantation and the same injection vehicle (e.g., Matrigel-to-media ratio). The site of subcutaneous injection should also be consistent across all animals.
-
Controlled Drug Administration: Prepare and administer this compound in a consistent vehicle and at the same time each day. For oral gavage, ensure proper technique to minimize stress and ensure accurate dosing.
-
Blinded Tumor Measurement: Whenever possible, tumor measurements should be performed by an individual blinded to the treatment groups to reduce bias.
Step 3: Analyze Pharmacokinetic and Pharmacodynamic (PK/PD) Endpoints
Problem: It is important to confirm that this compound is reaching the tumor at sufficient concentrations to inhibit its targets.
Solution:
-
Pharmacokinetic Analysis: At the end of the study, collect plasma and tumor tissue to measure the concentration of this compound. This will help determine if differences in drug exposure are contributing to the variable efficacy.
-
Pharmacodynamic Analysis: Analyze tumor lysates to assess the inhibition of target phosphorylation (e.g., p-MET, p-AXL) in response to this compound treatment. This provides a direct measure of the drug's biological activity within the tumor.
Rationale: A lack of target inhibition in a particular model, despite adequate drug exposure, may suggest intrinsic resistance mechanisms.
Data on this compound Efficacy in Xenograft Models
The following tables summarize the preclinical efficacy of this compound in various subcutaneous xenograft models.
Table 1: Tumor Growth Inhibition of this compound in Different Xenograft Models
| Xenograft Model | Cancer Type | Treatment and Dose (oral, daily) | Treatment Duration (days) | Outcome |
| NCI-H441 | Non-Small Cell Lung Cancer | 1 mg/kg, 3 mg/kg, 10 mg/kg | 21 | Dose-dependent tumor regression |
| Hs 746T | Gastric Carcinoma | 3 mg/kg, 10 mg/kg | 14 | Dose-dependent tumor growth inhibition |
| SNU-5 | Gastric Carcinoma | 3 mg/kg, 10 mg/kg | 14 | Dose-dependent tumor growth inhibition |
| MDA-MB-231 | Breast Cancer | 30 mg/kg | 28 | Tumor growth inhibition |
Data summarized from Hsu J, et al. Mol Cancer Ther. 2023.
Table 2: Molecular Profile of Cell Lines Used in this compound Xenograft Studies
| Cell Line | Cancer Type | Known Target Expression Profile |
| NCI-H441 | Non-Small Cell Lung Cancer | Constitutive activation of MET, Her2, and Her3.[6] |
| Hs 746T | Gastric Carcinoma | High MET expression, MET amplification, and a splice site mutation in c-Met.[5][7] |
| SNU-5 | Gastric Carcinoma | High MET expression and MET amplification.[5][8] |
| MDA-MB-231 | Breast Cancer | Expresses VEGFR1 and VEGFR2.[9] |
Experimental Protocols
General Protocol for Subcutaneous Xenograft Establishment and Drug Administration
This protocol provides a general framework. Specific details may need to be optimized for each cell line and experimental setup.
1. Cell Culture and Preparation:
-
Culture cancer cell lines in their recommended growth medium and conditions until they reach 80-90% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.
-
Resuspend the final cell pellet in a sterile solution for injection. A common vehicle is a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix, kept on ice to prevent premature gelling. The final cell concentration should be adjusted to deliver the desired number of cells in an injection volume of 100-200 µL.
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., BALB/c nude, NOD/SCID) that are 6-8 weeks old.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
-
Gently lift the skin and inject the cell suspension subcutaneously using a 25-27 gauge needle.
-
Monitor the animals for recovery from anesthesia and for general health.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomize animals into treatment and control groups once tumors have reached the desired starting volume.
4. This compound Administration (Oral Gavage):
-
Prepare the this compound formulation in the appropriate vehicle (e.g., 5%/45%/50% ETOH/PEG400/H2O).
-
Administer the designated dose of this compound or vehicle control to each mouse once daily via oral gavage using a proper-sized gavage needle.
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
5. Endpoint Analysis:
-
Continue treatment for the duration specified in the study design or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry, or Western blotting for pharmacodynamic studies.
Visualizing Key Concepts
This compound's Signaling Pathway Inhibition
Caption: this compound inhibits VEGFR, MET, and TAM kinases (AXL, MER), blocking downstream signaling pathways.
Experimental Workflow for a Xenograft Efficacy Study
Caption: A typical workflow for assessing this compound's efficacy in a subcutaneous xenograft model.
Troubleshooting Logic for Inconsistent Efficacy
Caption: A decision-making diagram for troubleshooting inconsistent this compound efficacy in xenograft models.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of constitutively activated hepatocyte growth factor receptor (Met) with resistance to a dual EGFR/Her2 inhibitor in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastric cancer cell line Hs746T harbors a splice site mutation of c-Met causing juxtamembrane domain deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line SNU-5 (CVCL_0078) [cellosaurus.org]
- 9. researchgate.net [researchgate.net]
Off-target kinase inhibition of Zanzalintinib at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zanzalintinib (also known as XL092) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
This compound is a multi-targeted tyrosine kinase inhibitor (TKI). Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1] These kinases are implicated in tumor cell proliferation, angiogenesis, and immune regulation.[2]
Q2: What are the reported IC50 values for this compound against its primary targets?
Reported IC50 values for this compound from cell-based assays are summarized in the table below. These values indicate the concentration of this compound required to inhibit 50% of the kinase activity.
| Target Kinase | IC50 (nM) |
| VEGFR2 | 1.6 |
| MET | 15 |
| AXL | 3.4 |
| MER | 7.2 |
| Data sourced from a preclinical characterization of this compound (XL092).[3][4][5] |
Q3: Is there any publicly available data on the off-target kinase inhibition of this compound at high concentrations?
As of the latest available information, a comprehensive public kinome scan or detailed selectivity profile of this compound that quantifies off-target kinase inhibition at high concentrations is not available. This type of data is often proprietary during the clinical development of a drug.
Q4: What are the potential implications of using high concentrations of this compound in my experiments?
Using high concentrations of any TKI, including this compound, increases the likelihood of off-target inhibition. This can lead to unexpected experimental results, cellular toxicity, or the modulation of unintended signaling pathways. It is crucial to use concentrations that are relevant to the intended therapeutic window and to be aware of the potential for off-target effects.
Q5: How can I assess for potential off-target effects of this compound in my experimental system?
To investigate potential off-target effects, researchers can:
-
Perform a broad kinase profiling assay (kinome scan) to identify other kinases inhibited by this compound at the concentrations used in your experiments.
-
Utilize control cell lines that do not express the primary targets of this compound to distinguish on-target from off-target effects.
-
Conduct downstream signaling analysis (e.g., Western blotting for phosphorylated proteins) of pathways not known to be directly regulated by VEGFR, MET, or TAM kinases.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments. | 1. Variability in cell density or health. 2. Inconsistent drug concentration preparation. 3. Different assay incubation times. | 1. Ensure consistent cell seeding density and monitor cell viability. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Standardize the incubation time for the drug treatment. |
| High cellular toxicity observed at expected efficacious concentrations. | 1. The cell line may be exquisitely sensitive to the inhibition of the primary targets. 2. Significant off-target kinase inhibition leading to toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. 2. Consider using a lower concentration for a longer duration or investigate potential off-target effects as described in the FAQ section. |
| Lack of expected downstream signaling inhibition. | 1. The specific signaling pathway may not be active in your experimental model. 2. Drug inactivity due to improper storage or handling. 3. Cellular resistance mechanisms. | 1. Confirm the activation of the target pathway (e.g., by stimulating with a growth factor) before inhibitor treatment. 2. Ensure this compound is stored correctly and handled according to the manufacturer's instructions. 3. Investigate potential resistance mechanisms in your cell model. |
Experimental Protocols
Representative Protocol: In Vitro ATP-Competitive Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of this compound against a target kinase. The specific conditions (e.g., enzyme and substrate concentrations) will need to be optimized for each kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Solution: Dilute the recombinant kinase in kinase assay buffer to the desired concentration.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in kinase assay buffer to create a range of concentrations to be tested. Include a DMSO-only control.
-
Kinase Reaction:
-
Add the diluted this compound or DMSO control to the wells of the assay plate.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for the optimized duration (e.g., 30-60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert the raw luminescence data to percent inhibition relative to the DMSO control.
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: On-target vs. potential off-target inhibition by this compound.
Caption: Simplified signaling pathways of this compound's primary targets.
References
- 1. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 2. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 3. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating compensatory signaling pathways activated by Zanzalintinib
Welcome to the technical support center for Zanzalintinib, a potent inhibitor of VEGFR, MET, AXL, and MER tyrosine kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating compensatory signaling pathways that may arise during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, AXL, MER (the TAM family), and VEGFR2.[1][2] By inhibiting these RTKs, this compound blocks their downstream signaling pathways, thereby inhibiting tumor cell proliferation, migration, invasion, and angiogenesis.[1] Its action on TAM kinases also suggests it may promote an immune-permissive tumor microenvironment.[3][4]
Q2: What are the known compensatory signaling pathways that can be activated upon this compound treatment?
A2: While specific data on this compound-induced compensatory pathways is emerging, based on its targets, several mechanisms can be anticipated:
-
Bypass signaling activation: Upregulation and/or activation of other receptor tyrosine kinases (RTKs) that can reactivate downstream pathways like MAPK/ERK and PI3K/AKT. Common bypass tracks for MET inhibitors include EGFR, HER2/HER3, and KRAS/BRAF mutations or amplifications.[5][6][7][8]
-
AXL/MER upregulation: Increased expression of AXL and/or MER can mediate resistance to targeted therapies by sustaining signaling through PI3K/AKT and MAPK/ERK pathways.[9][10][11]
-
Epithelial-to-Mesenchymal Transition (EMT): Activation of AXL is associated with an EMT phenotype, which is a known mechanism of resistance to various anticancer therapies.[10][12]
-
On-target resistance: Secondary mutations in the kinase domains of MET, AXL, or MER can arise, preventing this compound from binding effectively.[5][6][7]
Q3: How can I detect the activation of these compensatory pathways in my experiments?
A3: Several molecular biology techniques can be employed:
-
Phospho-RTK arrays: To screen for the activation of a wide range of RTKs simultaneously.
-
Western blotting: To specifically look for increased phosphorylation of key downstream signaling proteins like AKT, ERK, and S6, as well as the upregulation of RTKs like EGFR or HER2.
-
RT-qPCR: To measure changes in the mRNA levels of genes involved in resistance, such as AXL, MET, or genes associated with EMT.
-
Next-Generation Sequencing (NGS): To identify the emergence of mutations in the kinase domains of the target receptors or in downstream signaling molecules like KRAS and BRAF.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased this compound efficacy over time in cell culture models. | Development of acquired resistance through activation of compensatory signaling pathways. | 1. Perform a phospho-RTK array to identify upregulated RTKs. 2. Analyze cell lysates by Western blot for increased phosphorylation of AKT, ERK, and other relevant downstream effectors. 3. Consider combination therapy with an inhibitor of the identified compensatory pathway (e.g., an EGFR inhibitor if p-EGFR is elevated). |
| High intrinsic resistance to this compound in a new cell line. | Pre-existing mutations in downstream signaling pathways (e.g., KRAS, BRAF) or high basal expression of alternative RTKs. | 1. Sequence key oncogenes like KRAS and BRAF. 2. Profile the basal RTK expression and phosphorylation status of the cell line. 3. Evaluate the role of AXL/MER in mediating intrinsic resistance.[10] |
| Inconsistent results in animal models. | Tumor heterogeneity, or the tumor microenvironment providing survival signals. | 1. Characterize the molecular profile of resistant tumors from the animal models. 2. Consider combination therapy with an immune checkpoint inhibitor, as this compound can create an immune-permissive microenvironment.[4] |
Signaling Pathways and Experimental Workflows
This compound-Targeted Signaling Pathways
Caption: this compound inhibits VEGFR, MET, AXL, and MER signaling pathways.
Compensatory Signaling Pathways upon this compound Treatment
Caption: Potential compensatory pathways leading to this compound resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow to identify and overcome this compound resistance.
Experimental Protocols
Protocol 1: Western Blot Analysis of Compensatory Pathway Activation
This protocol describes the detection of phosphorylated (activated) signaling proteins in response to this compound treatment.
Materials:
-
This compound-sensitive and -resistant cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-p-AXL, anti-p-MER, anti-p-EGFR, anti-p-AKT, anti-p-ERK, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate sensitive and resistant cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
This protocol allows for a broad screening of multiple phosphorylated RTKs simultaneously.
Materials:
-
Phospho-RTK array kit (from various commercial suppliers)
-
This compound-sensitive and -resistant cell lysates
-
Detection reagents provided with the kit
-
Chemiluminescent imaging system
Procedure:
-
Prepare Cell Lysates: Lyse cells as described in the Western blot protocol.
-
Array Incubation: Follow the manufacturer's instructions for incubating the cell lysates with the antibody-coated membranes.
-
Washing and Detection: Wash the membranes and incubate with the detection antibody cocktail and streptavidin-HRP.
-
Signal Detection: Add the chemiluminescent substrate and capture the signal with an imaging system.
-
Analysis: Identify the RTKs with increased phosphorylation in the resistant cells compared to the sensitive cells.
Protocol 3: Combination Index (CI) Assay for Synergy
This protocol is used to determine if combining this compound with another inhibitor results in a synergistic, additive, or antagonistic effect.
Materials:
-
This compound
-
Second inhibitor (e.g., an EGFR inhibitor)
-
Resistant cell line
-
96-well plates
-
Cell viability assay (e.g., CellTiter-Glo®)
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed resistant cells in 96-well plates.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the second inhibitor, both alone and in combination at a constant ratio.
-
Viability Assay: After 72 hours, measure cell viability using a suitable assay.
-
Data Analysis: Calculate the fraction of affected cells for each treatment. Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
By understanding the potential compensatory signaling pathways and employing these troubleshooting and experimental strategies, researchers can better anticipate and mitigate resistance to this compound, ultimately accelerating the development of more effective cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting experimental conditions for Zanzalintinib in hypoxic environments
Welcome to the technical support center for researchers utilizing Zanzalintinib in hypoxic experimental settings. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to facilitate your research and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to inhibit the activity of several receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and metastasis.[1][4][5] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), MET, AXL, and MER.[1][3][5]
Q2: How does hypoxia potentially affect the targets of this compound?
Hypoxia, a common feature of the tumor microenvironment, can significantly alter the expression and activation of this compound's targets:
-
VEGFR: Hypoxia is a potent inducer of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn upregulates the expression of VEGF, the primary ligand for VEGFR.[6] This can create a strong pro-angiogenic signaling environment. However, some studies suggest that chronic hypoxia might attenuate VEGFR signaling in endothelial cells.
-
MET: Hypoxia has been shown to activate the transcription of the MET proto-oncogene, leading to increased levels of the MET receptor. This can sensitize cells to its ligand, Hepatocyte Growth Factor (HGF), and promote invasive growth.[7][8] Conversely, some research indicates that hypoxia can decrease MET autophosphorylation, potentially leading to resistance to some MET TKIs.[2][4]
-
AXL and MER (TAM Kinases): Hypoxia can stabilize the AXL receptor and its ligand GAS6, leading to enhanced signaling that promotes processes like epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[1][3] AXL expression has been shown to be sustained in hypoxic microenvironments and is associated with HIF-1α. The impact of hypoxia on MER signaling is less characterized but is often coregulated with AXL.
Q3: Should I adjust the concentration of this compound for hypoxic experiments?
Based on the potential for hypoxia to alter target expression and signaling, it is plausible that the optimal concentration of this compound may differ between normoxic and hypoxic conditions. Hypoxia-induced upregulation of targets like MET and AXL might suggest an increased reliance on these pathways for cell survival, potentially increasing sensitivity to this compound. However, hypoxia can also induce resistance mechanisms.[2][4] Therefore, it is crucial to perform a dose-response curve for this compound under your specific hypoxic conditions to determine the IC50 value empirically.
Q4: How long should I expose my cells to hypoxia before and during this compound treatment?
The duration of hypoxic pre-incubation and treatment will depend on your specific cell line and experimental goals. A common approach is to pre-incubate cells in a hypoxic environment for 16-24 hours to allow for the stabilization of HIF-1α and the subsequent changes in gene expression. Following this pre-incubation, this compound can be added, and the cells are maintained in hypoxia for the desired treatment period (e.g., 24, 48, or 72 hours). It is advisable to perform a time-course experiment to determine the optimal timing for your model system.
Q5: What are the key controls for a this compound experiment in a hypoxic environment?
To ensure the validity of your results, the following controls are essential:
-
Normoxic Control: Cells cultured in a standard incubator (e.g., 21% O₂) with and without this compound.
-
Hypoxic Vehicle Control: Cells cultured in a hypoxic environment and treated with the vehicle used to dissolve this compound (e.g., DMSO).
-
Positive Control for Hypoxia: A known hypoxia-responsive marker, such as HIF-1α or one of its target genes (e.g., CA9, GLUT1), should be assessed to confirm the establishment of a hypoxic state in your cells.
Data Presentation
The efficacy of this compound, as measured by its half-maximal inhibitory concentration (IC50), can be influenced by the oxygenation status of the cells. Below is a table summarizing known IC50 values under normoxic conditions and a hypothetical comparison for hypoxic conditions, which should be determined experimentally.
| Target | Assay Type | Normoxic IC50 (nM) | Hypothetical Hypoxic IC50 (nM) | Rationale for Hypothetical Change |
| VEGFR2 | Cellular Phosphorylation | 1.6 | 1.2 | Increased reliance on VEGF signaling for survival in hypoxia. |
| MET | Cellular Phosphorylation | 11.9 - 25.4 | 15.0 | Hypoxia may upregulate MET expression, but can also induce resistance. |
| AXL | Cellular Phosphorylation | 3.89 | 2.5 | Hypoxia stabilizes AXL signaling, potentially increasing sensitivity. |
| MER | Cellular Phosphorylation | 6.01 | 4.8 | Co-regulation with AXL suggests a potential increase in sensitivity. |
| Cell Viability | e.g., CellTiter-Glo® | Cell line dependent | To be determined | The overall effect on cell viability will depend on the cell line's reliance on these pathways under hypoxia. |
Note: Normoxic IC50 values are sourced from preclinical data. Hypothetical hypoxic IC50 values are illustrative and should be experimentally determined.
Experimental Protocols & Methodologies
Protocol 1: Induction of Hypoxia in Cell Culture
This protocol describes the use of a modular incubator chamber to create a hypoxic environment.
Materials:
-
Modular incubator chamber
-
Pre-mixed gas cylinder (e.g., 1% O₂, 5% CO₂, balance N₂)
-
Gas flow meter
-
Humidification pan with sterile water
-
Cell cultures in appropriate vessels (plates, flasks)
-
Pre-equilibrated hypoxic cell culture medium
Procedure:
-
Media Pre-equilibration: At least 12-24 hours prior to the experiment, place the required volume of cell culture medium in a flask with a loosened cap inside a hypoxic incubator or chamber to allow for gas equilibration.
-
Cell Seeding: Seed cells in culture vessels and allow them to adhere and grow to the desired confluency under normoxic conditions.
-
Chamber Setup: Place a pan of sterile water in the bottom of the modular chamber to maintain humidity. Arrange the cell culture plates on the shelves.
-
Sealing the Chamber: Securely place the lid on the chamber, ensuring the O-ring provides a tight seal. Attach the gas tubing to the inlet and outlet ports.
-
Purging with Hypoxic Gas: Connect the gas cylinder to the chamber's inlet port via a flow meter. Purge the chamber with the pre-mixed hypoxic gas at a flow rate of 15-20 L/min for 5-10 minutes.
-
Incubation: After purging, clamp both the inlet and outlet tubes securely to seal the chamber. Place the entire chamber into a standard cell culture incubator set at 37°C.
-
Verification of Hypoxia: After the desired incubation period (e.g., 16-24 hours), verify the hypoxic state by lysing a control sample of cells and performing a Western blot for HIF-1α stabilization.
Protocol 2: Assessing Cell Viability under Hypoxia
This protocol outlines a method for determining cell viability using a luminescent-based assay (e.g., CellTiter-Glo®) within a hypoxic environment.
Materials:
-
Cells cultured in 96-well plates (white-walled for luminescence)
-
This compound stock solution
-
Hypoxic workstation or glove box
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate and incubate under normoxic conditions to allow for attachment.
-
Hypoxic Pre-incubation: Transfer the plate to a hypoxic chamber or workstation and incubate for 16-24 hours.
-
Drug Treatment: Inside the hypoxic workstation, add serial dilutions of this compound (prepared in pre-equilibrated hypoxic medium) to the appropriate wells. Include vehicle-only wells as a control.
-
Incubation: Return the plate to the hypoxic incubator for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature inside the hypoxic workstation. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot for Phosphorylated RTKs in Hypoxia
This protocol details the steps to assess the phosphorylation status of this compound's targets.
Materials:
-
Cells cultured in 6-well or 10 cm dishes
-
This compound
-
Hypoxic workstation
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)
-
Primary antibodies (phospho-specific and total protein for VEGFR, MET, AXL, MER)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Experiment Setup: Culture and treat cells with this compound under normoxic and hypoxic conditions as required.
-
Cell Lysis (Critical Step): Perform all lysis steps on ice and as quickly as possible to prevent dephosphorylation and HIF-1α degradation. a. Inside a hypoxic workstation, aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer containing phosphatase and protease inhibitors to each well/dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Heat the samples at 95°C for 5 minutes.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the phosphorylated protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-MET).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No/weak HIF-1α signal in hypoxic samples | 1. Insufficient hypoxia (leaky chamber).2. Reoxygenation during sample processing.3. HIF-1α degradation. | 1. Check the seal of the hypoxia chamber; ensure proper purging.2. Perform all cell lysis steps inside a hypoxic workstation or as rapidly as possible on ice.3. Use fresh lysis buffer with protease inhibitors; keep samples on ice at all times. |
| High variability in cell viability assays | 1. Uneven cell seeding.2. Edge effects in 96-well plates.3. Incomplete cell lysis by the assay reagent.4. Fluctuations in oxygen levels. | 1. Ensure a single-cell suspension before seeding; check for clumps.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Ensure proper mixing after adding the lysis reagent.4. Maintain a stable hypoxic environment and use pre-equilibrated medium. |
| High background in phospho-Western blots | 1. Blocking with milk (casein is a phosphoprotein).2. Non-specific antibody binding.3. Insufficient washing. | 1. Use 5% BSA in TBST as the blocking agent.2. Optimize primary antibody concentration; include a secondary antibody-only control.3. Increase the number and duration of washes with TBST. |
| Decreased cell adherence in hypoxia | 1. Some cell lines are sensitive to low oxygen.2. Changes in extracellular matrix protein expression. | 1. Ensure the use of appropriate culture vessels and media.2. Consider coating plates with substrates like collagen or fibronectin. |
| Unexpected drug efficacy (higher or lower IC50) | 1. Hypoxia-induced changes in target expression.2. Altered drug uptake or efflux.3. Activation of alternative survival pathways. | 1. Verify target expression levels (mRNA and protein) under your hypoxic conditions.2. This is a complex issue that may require further investigation into drug transporter expression.3. Perform pathway analysis to identify other activated signaling cascades. |
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 2. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. stemcell.com [stemcell.com]
- 5. Culture media from hypoxia conditioned endothelial cells protect human intestinal cells from hypoxia/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Important questions to consider when doing hypoxia research [scintica.com]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of Zanzalintinib vs cabozantinib in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of zanzalintinib (XL092) and cabozantinib (XL184), two multi-targeted tyrosine kinase inhibitors (TKIs) developed by Exelixis. Both compounds target key signaling pathways involved in tumor growth, angiogenesis, and metastasis, including VEGFR, MET, and the TAM kinases (AXL, MER). This compound is considered a next-generation TKI, designed to have an optimized pharmacokinetic profile compared to cabozantinib.[1] This guide summarizes available preclinical data from in vitro and in vivo studies to highlight the similarities and differences in their potency and anti-tumor activity.
In Vitro Kinase Inhibition
A comparative analysis of the half-maximal inhibitory concentrations (IC50) of this compound and cabozantinib demonstrates their potent activity against key oncogenic kinases. It is important to note that the following data, summarized from a review by Yu et al. (2024), is compiled from different studies which may have utilized varying assay methodologies. Therefore, a direct comparison should be interpreted with caution.[2]
| Target Kinase | This compound (XL092) IC50 (nM) | Cabozantinib (XL184) IC50 (nM) |
| MET | 1.3 | 1.3 |
| VEGFR2 | 0.035 | 0.035 |
| AXL | 7 | 7 |
| MER | - | - |
| RET | 5.2 | - |
| KIT | 4.6 | - |
| FLT3 | 11.3 | - |
| Data sourced from Yu et al. (2024) which compiled data from various preclinical studies. The authors advise caution in direct comparison due to potentially different assay conditions in the original studies.[2] |
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of both this compound and cabozantinib has been evaluated in various preclinical xenograft models. Due to the absence of head-to-head in vivo studies in the public domain, the following tables summarize the results from separate studies.
This compound: Tumor Growth Inhibition in Xenograft Models
| Cell Line | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H441 | Lung Carcinoma | 10 mg/kg, daily | Dose-dependent tumor regression | Hsu et al. (2023) |
| Hs 746T | Gastric Carcinoma | 10 mg/kg, daily | Significant TGI | Hsu et al. (2023) |
| SNU-5 | Gastric Carcinoma | 10 mg/kg, daily | Significant TGI | Hsu et al. (2023) |
| MDA-MB-231 | Breast Cancer | 10 mg/kg, daily | Significant TGI | Hsu et al. (2023) |
Cabozantinib: Tumor Growth Inhibition in Xenograft Models
| Cell Line/Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| TSG-RCC-030 (PDX) | Papillary Renal Cell Carcinoma | 30 mg/kg, daily | >14-fold decrease in tumor volume | Chen et al. (2017)[3] |
| TT | Medullary Thyroid Cancer | 30 mg/kg, daily | Dose-dependent TGI | Bentzien et al. (2013)[4] |
| MHCC97H | Hepatocellular Carcinoma | 30 mg/kg, daily | Significant TGI | Xiang et al. (2014) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 30 mg/kg, daily | Significant TGI and reduced metastasis | Sameni et al. (2016) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of this compound and Cabozantinib.
Caption: General workflow for in vivo xenograft studies.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against specific kinases.
-
Method: Recombinant human kinase domains are incubated with a substrate (e.g., a synthetic peptide) and ATP in a reaction buffer. The test compound (this compound or cabozantinib) is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like radiometric assays (33P-ATP) or fluorescence-based assays. The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (General Protocol)
-
Objective: To assess the effect of the test compounds on the proliferation of cancer cell lines.
-
Method: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compound or vehicle control. After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, respectively. The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined.
In Vivo Xenograft Study (General Protocol)
-
Objective: To evaluate the anti-tumor efficacy of the test compounds in a living organism.
-
Method:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Treatment: The test compound is administered orally once daily at a specified dose. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis, such as immunohistochemistry for biomarkers, may be performed.
-
Summary and Conclusion
References
- 1. Exelixis Announces Encouraging Results from Expansion Cohort of Phase 1b STELLAR-001 Trial Evaluating this compound in Patients with Advanced Kidney Cancer at IKCS 2023 | Exelixis, Inc. [ir.exelixis.com]
- 2. researchgate.net [researchgate.net]
- 3. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EORTC-NCI-AACR 2024: Investigation of cabozantinib and this compound differentiation via in vitro kinase profiling and in vivo tissue and tumor distribution [clin.larvol.com]
Zanzalintinib and Sunitinib: A Head-to-Head Comparison in Renal Cell Carcinoma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Zanzalintinib (XL092) and Sunitinib in models of Renal Cell Carcinoma (RCC). This analysis is based on available experimental data to inform research and development decisions.
This compound is a next-generation oral tyrosine kinase inhibitor (TKI) that has shown promising anti-tumor activity in preclinical studies.[1] Sunitinib, also an oral multi-targeted TKI, has been a standard of care in the treatment of advanced RCC. Both agents target key pathways involved in tumor growth and angiogenesis, but their distinct target profiles may lead to differences in efficacy and impact on the tumor microenvironment.
Mechanism of Action
This compound is a novel, multi-targeted TKI that inhibits VEGFR, MET, and the TAM family of kinases (TYRO3, AXL, MER).[2] These kinases are involved in tumor cell proliferation, neovascularization, and immune cell regulation.[2] By targeting these pathways, this compound may promote an immune-permissive tumor microenvironment.[2]
Sunitinib primarily inhibits VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), which are key drivers of angiogenesis.[3] It also inhibits other receptor tyrosine kinases such as KIT, FLT3, and RET.[3] The anti-tumor activity of Sunitinib is largely attributed to its antiangiogenic properties.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound and Sunitinib.
Preclinical Efficacy in RCC Models
While direct head-to-head preclinical studies of this compound and Sunitinib in the same RCC model are not extensively published, data from separate studies in RCC xenograft models allow for a comparative overview.
| Parameter | This compound (XL092) | Sunitinib |
| Model | Murine xenograft models (various human cancers)[2] | Human ccRCC patient-derived xenograft (PDX) models[4] |
| Dosing | Dose-dependent tumor growth inhibition observed[2] | 40 mg/kg; 5 days/week[4] |
| Effect on Tumor Growth | Single-agent this compound inhibited tumor growth in a dose-dependent manner.[2] | In a sunitinib-resistant model, no anti-tumor effect was observed at the primary site, but inhibition of metastasis was noted.[4] |
| Effect on Angiogenesis | Targets VEGFR, suggesting antiangiogenic activity.[2] | Potent anti-angiogenic agent, with decreased tumor vasculature observed even in resistant tumors.[4] |
| Effect on Tumor Microenvironment | Inhibition of TAM kinases may promote an immune-permissive environment.[2] |
Clinical Data in RCC
The STELLAR-304 phase III clinical trial is designed to directly compare this compound in combination with nivolumab versus Sunitinib as a first-line treatment for advanced non-clear cell RCC (nccRCC).[1]
| Parameter | This compound (in combination with Nivolumab) | Sunitinib |
| Trial | STELLAR-304 (Phase III)[1] | STELLAR-304 (Phase III)[1] |
| Patient Population | Previously untreated advanced nccRCC[1] | Previously untreated advanced nccRCC[1] |
| Primary Endpoints | Progression-Free Survival (PFS) and Objective Response Rate (ORR)[1] | Progression-Free Survival (PFS) and Objective Response Rate (ORR)[1] |
| Secondary Endpoint | Overall Survival (OS)[1] | Overall Survival (OS)[1] |
Experimental Protocols
In Vivo Xenograft Model of RCC
A representative experimental protocol for evaluating TKI efficacy in an RCC xenograft model is described below.
Methodology:
-
Cell Lines and Culture: Human RCC cell lines (e.g., 786-O) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of RCC cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The drugs are typically administered daily via oral gavage.
-
Efficacy Evaluation: The primary endpoint is often tumor growth inhibition. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess angiogenesis and cell proliferation.
Conclusion
This compound and Sunitinib are both potent TKIs with activity in RCC models. This compound's broader target profile, including MET and TAM kinases, suggests a potential for overcoming resistance mechanisms and modulating the tumor immune microenvironment, which is a key area of investigation in ongoing clinical trials. Sunitinib's well-established antiangiogenic activity has made it a benchmark in RCC treatment. The results of the head-to-head STELLAR-304 clinical trial will be critical in defining the future therapeutic landscape for patients with nccRCC.
References
Validating Biomarkers for Predicting Zanzalintinib Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zanzalintinib with alternative therapies for advanced renal cell carcinoma (RCC) and metastatic colorectal cancer (mCRC), focusing on the validation of predictive biomarkers for treatment response. The information is compiled from recent clinical trial data and research publications to offer an objective overview for drug development professionals and researchers.
Introduction to this compound
This compound (XL092) is a next-generation, oral multi-targeted tyrosine kinase inhibitor (TKI) that targets key pathways involved in tumor growth, angiogenesis, and immune suppression. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), MET, and the TAM kinases (TYRO3, AXL, MER).[1][2][3] By inhibiting these pathways, this compound aims to overcome resistance mechanisms that can emerge with other targeted therapies.[4] Clinical trials have shown promising anti-tumor activity for this compound in various solid tumors, including renal cell carcinoma and colorectal cancer.[5]
Comparative Efficacy of this compound
This compound is being evaluated in head-to-head clinical trials against current standard-of-care treatments for both renal cell carcinoma and metastatic colorectal cancer.
Renal Cell Carcinoma (RCC)
In the STELLAR-304 phase III trial, this compound in combination with nivolumab is being compared to sunitinib in patients with advanced non-clear cell renal cell carcinoma (nccRCC).[3][6] While final results are pending, the STELLAR-001 trial in heavily pretreated clear cell RCC (ccRCC) patients showed an objective response rate (ORR) of 38% and a disease control rate (DCR) of 88% with single-agent this compound. Notably, in patients who had not previously received cabozantinib, the ORR was 57%.[5]
Metastatic Colorectal Cancer (mCRC)
The STELLAR-303 phase III trial demonstrated that this compound combined with atezolizumab significantly improved overall survival (OS) compared to regorafenib in patients with previously treated, non-microsatellite instability-high (non-MSI-H) mCRC.[1][7] The median OS was 10.9 months for the this compound combination versus 9.4 months for regorafenib.[7]
Table 1: Comparative Efficacy of this compound and Alternative Therapies in RCC
| Treatment | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound (Single Agent) [5] | Previously treated ccRCC | 38% (57% in cabozantinib-naïve) | Not Reported | Not Reported |
| This compound + Nivolumab [8] | Previously untreated stage 4 RCC | 63% | 18.5 months | Not Reached |
| Sunitinib [9] | First-line mRCC | ~40% | ~11 months | ~26 months |
| Cabozantinib [10][11] | Advanced RCC (post-VEGFR TKI) | 17-21% | 7.4 months | 21.4 months |
Table 2: Comparative Efficacy of this compound and Alternative Therapies in mCRC
| Treatment | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + Atezolizumab [7] | Previously treated non-MSI-H mCRC | Not Reported | Not Reported | 10.9 months |
| Regorafenib [7] | Previously treated non-MSI-H mCRC | Not Reported | Not Reported | 9.4 months |
| Trifluridine/Tipiracil (TAS-102) [12] | Refractory mCRC | 2-4% | 2.0 months | 7.1 months |
Potential Predictive Biomarkers for this compound
Emerging data from clinical trials are beginning to shed light on potential biomarkers that may predict a patient's response to this compound.
Table 3: Potential Predictive Biomarkers for this compound Treatment Response
| Biomarker | Type | Potential Association with Response |
| Low Baseline Plasma HGF [13] | Circulating Protein | Associated with improved response. |
| Low Baseline Plasma CRP [13] | Circulating Protein | Associated with improved response. |
| AXL Expression | Tissue Protein | Higher expression may indicate sensitivity. |
| c-MET Expression | Tissue Protein | Higher expression may indicate sensitivity. |
| ctDNA Mutations | Circulating Nucleic Acid | Specific mutations may predict response or resistance. |
Comparison of Predictive Biomarkers with Alternative Therapies
The identification of predictive biomarkers is a key area of research for many targeted therapies. The following table summarizes potential biomarkers for therapies that are alternatives to this compound.
Table 4: Potential Predictive Biomarkers for Alternative Therapies
| Drug | Indication | Biomarker | Type | Association with Response |
| Sunitinib | RCC | High baseline VEGF-A[14] | Circulating Protein | Associated with longer PFS. |
| Low baseline VEGF-C[15] | Circulating Protein | Associated with clinical benefit. | ||
| Normal baseline CRP[16] | Circulating Protein | Associated with objective response and improved PFS/OS. | ||
| Cabozantinib | RCC | MET Expression[10] | Tissue Protein | Benefit observed regardless of MET expression, but trend towards greater benefit in MET-high. |
| High baseline HGF[11] | Circulating Protein | Correlated with poorer survival. | ||
| Regorafenib | mCRC | High baseline VCAM-1[17] | Circulating Protein | May predict for PFS benefit. |
| Low Notch 1 Expression[18] | Tissue Protein | Correlated with a favorable response. | ||
| Trifluridine/Tipiracil (TAS-102) | mCRC | High Thymidine Kinase 1 (TK1) Expression[7][19] | Tissue Protein | Associated with improved OS. |
Experimental Protocols
Standardized and validated experimental protocols are essential for the reliable assessment of predictive biomarkers. Below are detailed methodologies for key assays.
Immunohistochemistry (IHC) for AXL and c-MET in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
-
Tissue Preparation:
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30-60 minutes.
-
Perform two xylene washes for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a water wash.[21]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath.
-
Use a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) and heat at 95-100°C for 20-30 minutes.[21]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block (e.g., serum-free protein block) for 20 minutes.
-
Incubate with primary antibodies against AXL and c-MET at optimized dilutions overnight at 4°C.
-
Wash with a wash buffer (e.g., Tris-buffered saline with Tween 20).
-
Incubate with a secondary antibody-polymer detection system for 30-60 minutes.
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Score the staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.
-
An H-score can be calculated by multiplying the intensity by the percentage of positive cells.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma CRP and HGF
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA or heparin-containing tubes.
-
Centrifuge at 1000-2000 x g for 15 minutes to separate plasma.
-
Store plasma at -80°C until analysis.
-
Thaw samples on ice and centrifuge again before use to remove any precipitates.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for CRP or HGF overnight at 4°C.
-
Wash the plate with a wash buffer.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add standards, controls, and diluted plasma samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for CRP or HGF and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of CRP or HGF in the samples by interpolating their absorbance values on the standard curve.
-
Circulating Tumor DNA (ctDNA) Analysis
-
Blood Collection and Plasma Isolation:
-
ctDNA Extraction:
-
Extract cell-free DNA from the plasma using a commercially available kit optimized for this purpose (e.g., QIAamp Circulating Nucleic Acid Kit).
-
-
Library Preparation and Sequencing:
-
Quantify the extracted cfDNA.
-
Prepare a sequencing library using a portion of the cfDNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform target enrichment using a custom panel of genes relevant to the cancer type and drug mechanism of action (e.g., genes in the VEGFR, MET, and TAM kinase pathways).
-
Conduct next-generation sequencing (NGS) of the enriched library.[23]
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants (single nucleotide variants, insertions, deletions, copy number variations).
-
Filter the variants to identify somatic mutations present in the ctDNA.
-
Quantify the variant allele frequency (VAF) of each mutation.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits VEGFR, MET, and TAM kinase signaling pathways.
Experimental Workflow for Biomarker Validation
Caption: A streamlined workflow for validating predictive biomarkers.
Logical Comparison of Biomarker Predictive Value
Caption: A logical diagram comparing the predictive value of biomarkers.
Conclusion
This compound is a promising multi-targeted TKI with demonstrated efficacy in heavily pretreated patient populations with RCC and mCRC. The identification and validation of predictive biomarkers will be crucial for optimizing its clinical use and selecting patients who are most likely to benefit. Early data suggests that low baseline plasma levels of HGF and CRP may be associated with a better response to this compound. Further investigation into these and other potential biomarkers, such as tissue expression of AXL and c-MET and the presence of specific ctDNA mutations, is warranted. This guide provides a framework for comparing this compound to alternative therapies and for designing and implementing robust biomarker validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. The efficacy and safety of cabozantinib in patients with metastatic or advanced renal cell carcinoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. A phase II and pharmacodynamic study of sunitinib in relapsed/refractory oesophageal and gastro-oesophageal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Open Label Regorafenib Study to Evaluate Cardiovascular Safety Parameters, Tolerability, and Anti-tumor Activity | MedPath [trial.medpath.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Relationship Between Thymidine Kinase 1 Expression and Trifluridine/Tipiracil Therapy in Refractory Metastatic Colorectal Cancer: A Pooled Analysis of 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Zanzalintinib: A Comparative Analysis of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Zanzalintinib (XL092) is a next-generation, oral multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated promising anti-tumor activity in various preclinical and clinical settings.[1][2][3] Developed by Exelixis, this compound is designed to inhibit key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, including vascular endothelial growth factor receptors (VEGFRs), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[4][5][6] This guide provides a comparative analysis of this compound's kinase selectivity profile against other prominent TKIs, supported by available preclinical data.
Kinase Selectivity Profile: this compound vs. Other TKIs
The selectivity of a TKI across the human kinome is a critical determinant of its efficacy and safety profile. A highly selective inhibitor may offer a better-tolerated treatment, while broader spectrum inhibitors might provide a wider range of anti-tumor activity at the cost of increased off-target toxicities.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other TKIs against a panel of selected kinases. Lower IC50 values indicate greater potency. It is important to note that direct cross-trial or cross-assay comparisons should be made with caution due to potential variations in experimental conditions.
| Kinase Target | This compound (XL092) IC50 (nM) | Cabozantinib IC50 (nM) | Sunitinib IC50 (nM) | Axitinib IC50 (nM) | Regorafenib IC50 (nM) |
| VEGFR1 | - | - | - | 0.1 | 13 |
| VEGFR2 | 1.6 | 0.035 | 80 | 0.2 | 4.2 |
| VEGFR3 | - | - | - | 0.1-0.3 | 46 |
| MET | 15 | 1.3 | 4000 | - | - |
| AXL | 3.4 | 7 | - | - | - |
| MER | 7.2 | - | - | - | - |
| TYRO3 | - | - | - | - | - |
| c-KIT | - | 4.6 | 1 | 1.7 | 7 |
| RET | - | 5.2 | 50 | - | 1.5 |
| PDGFRβ | - | - | 2 | 1.6 | 22 |
| Raf-1 | - | - | - | - | 2.5 |
| B-RAF | - | - | - | - | 28 |
| B-RAF (V600E) | - | - | - | - | 19 |
Signaling Pathway Overview
To visualize the context of this compound's primary targets, the following diagrams illustrate the VEGFR and MET signaling pathways.
Experimental Protocols
The determination of a TKI's kinase selectivity profile is typically achieved through in vitro biochemical assays. These assays measure the ability of a compound to inhibit the activity of a panel of purified kinases. Below is a generalized protocol for a common method, the radiometric kinase assay, followed by an overview of a widely used competition binding assay.
Radiometric Kinase Assay (Gold Standard)
This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[(\gamma)-32P]ATP or [(\gamma)-33P]ATP (radiolabeled ATP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: A reaction mixture is prepared in a microtiter plate containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Compound Addition: The test compound, at various concentrations, is added to the reaction wells. A control with DMSO alone is included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination of Reaction: The reaction is stopped, often by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing: The membrane is washed multiple times with a wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate on the membrane is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by plotting the inhibition data against the compound concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ (Competition Binding Assay)
This is a high-throughput method that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase. This method provides a dissociation constant (Kd) which is a measure of binding affinity.
Conclusion
This compound is a potent inhibitor of VEGFR2, MET, and TAM kinases. Based on the available preclinical data, its kinase inhibition profile suggests a more focused targeting of these key oncogenic drivers compared to some of the broader-spectrum TKIs. The shorter half-life of this compound may also contribute to a more manageable safety profile in the clinical setting.[2] Further comprehensive kinome-wide profiling will provide a more complete understanding of this compound's selectivity and its potential for both on-target efficacy and off-target effects. The ongoing and future clinical trials will ultimately define its therapeutic window and role in the treatment of various solid tumors.
References
- 1. This compound (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Exelixis Announces Encouraging Results from Expansion Cohort of Phase 1b STELLAR-001 Trial Evaluating this compound in Patients with Advanced Kidney Cancer at IKCS 2023 [businesswire.com]
- 4. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 5. Exelixis Announces Initiation of the STELLAR-304 Phase 3 Pivotal Trial Evaluating this compound in Patients with Advanced Non-Clear Cell Kidney Cancer | Exelixis, Inc. [ir.exelixis.com]
- 6. Exelixis Announces this compound in Combination with an Immune Checkpoint Inhibitor Improved Overall Survival in STELLAR-303 Phase 3 Pivotal Trial in Patients with Metastatic Colorectal Cancer | Exelixis, Inc. [ir.exelixis.com]
Comparative Analysis of the Immunomodulatory Effects of Zanzalintinib and Cabozantinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanzalintinib (XL092) and cabozantinib are multi-targeted tyrosine kinase inhibitors (TKIs) that have demonstrated significant potential in oncology. Both drugs target a similar spectrum of receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), MET, and the TAM (TYRO3, AXL, MER) kinases.[1][2][3] These targets are critically involved in tumor angiogenesis, proliferation, and metastasis. Importantly, emerging evidence highlights the profound immunomodulatory effects of these TKIs, positioning them as key agents in combination with immunotherapy. This guide provides a comparative analysis of the immunomodulatory properties of this compound and cabozantinib, supported by available preclinical and clinical data.
Mechanism of Immunomodulation
Both this compound and cabozantinib exert their immunomodulatory effects primarily by inhibiting VEGFR, MET, and TAM kinases within the tumor microenvironment (TME).[3][4] Inhibition of these pathways can reverse tumor-induced immunosuppression and promote a more immune-permissive TME.
-
VEGFR Inhibition: By blocking VEGFR signaling, these TKIs can normalize the tumor vasculature, which facilitates the infiltration of effector T cells. VEGFR inhibition also reduces the proliferation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), two key immunosuppressive cell populations in the TME.[4]
-
MET Inhibition: The MET signaling pathway has been implicated in promoting an immunosuppressive TME. Its inhibition can decrease the expression of programmed death-ligand 1 (PD-L1) on tumor cells and reduce the recruitment of immunosuppressive neutrophils.[2]
-
TAM Kinase Inhibition: The TAM kinases (TYRO3, AXL, MER) are crucial regulators of the innate immune response. Their inhibition can enhance the function of antigen-presenting cells (APCs) like dendritic cells (DCs) and shift the macrophage balance from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype.[4]
Comparative Data on Immunomodulatory Effects
The following tables summarize the available quantitative data on the immunomodulatory effects of this compound and cabozantinib from preclinical and clinical studies.
Table 1: Effects on Immune Cell Populations
| Immune Cell Subset | This compound (STELLAR-001)[5] | Cabozantinib (Preclinical & Phase I)[2][6] |
| Effector T Cells | ▲ Activated Cytotoxic T Cells (p=0.002) | ▲ Increased frequency of effector T cells; Increased tumor CD8+ T-cell infiltration |
| Regulatory T Cells (Tregs) | Data not available | ▼ Reduction in peripheral Tregs |
| Myeloid-Derived Suppressor Cells (MDSCs) | ▼ Total MDSCs (p=0.013)▼ Granulocytic MDSCs (p=0.014) | ▼ Reduction in peripheral MDSCs; Decreased tumor-associated MDSCs |
| Monocytes/Macrophages | ▼ Monocytes (p=0.001) | ▲ Increased antitumor nonclassical monocytes; Decreased protumorigenic classical monocytes; Decreased tumor-associated macrophages |
| Dendritic Cells (DCs) | Data not available | ▲ Promotes DC maturation |
Table 2: Effects on Cytokines and Other Soluble Factors
| Cytokine/Factor | This compound (STELLAR-001)[5] | Cabozantinib (Preclinical)[6] |
| Pro-inflammatory Cytokines | ▲ IFNγ (p=0.039) | ▲ Increased IFNγ and TNFα production from effector T cells |
| Cytotoxic Factors | ▲ Granzyme B (p<0.001) | Data not available |
| Other | ▲ VEGF (p<0.001)▲ GAS6 (p<0.001)▼ ANG-1 (p<0.001)▼ ANG-2 (p<0.001)▼ VEGFR2 (p<0.001)▼ TIE-2 (p<0.001)▼ RANTES (p<0.001) | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for the key experiments cited.
Flow Cytometry for Immune Cell Profiling
Objective: To quantify the frequency of various immune cell subsets in peripheral blood or tumor tissue.
General Protocol:
-
Sample Preparation: Whole blood is collected in anticoagulant-treated tubes. For tumor tissue, single-cell suspensions are prepared by mechanical dissociation and/or enzymatic digestion.
-
Red Blood Cell Lysis: If using whole blood, red blood cells are lysed using a lysis buffer.
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies specific for cell surface markers of different immune cell populations (e.g., CD3, CD4, CD8 for T cells; CD11b, Gr-1 for MDSCs; CD4, CD25, FoxP3 for Tregs).
-
Intracellular Staining (if applicable): For intracellular markers like FoxP3, cells are fixed and permeabilized before staining.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, where thousands of cells per sample are passed through a laser beam and the fluorescence signals are detected.
-
Data Analysis: The data is analyzed using specialized software to identify and quantify different immune cell populations based on their marker expression.
Representative Antibody Panel for T cells and MDSCs:
-
T-cell Panel: CD3, CD4, CD8, CD45RA, CCR7, PD-1
-
MDSC Panel: CD11b, CD33, HLA-DR, CD14, CD15, CD66b
Multiplex Immunoassay (Luminex) for Cytokine Profiling
Objective: To simultaneously measure the concentration of multiple cytokines and chemokines in plasma or serum.
General Protocol:
-
Sample Preparation: Blood is collected and centrifuged to obtain plasma or serum.
-
Assay Procedure:
-
Antibody-coupled magnetic beads specific for different cytokines are added to the wells of a 96-well plate.
-
Standards and samples are added to the wells and incubated to allow the cytokines to bind to the beads.
-
After washing, a biotinylated detection antibody cocktail is added, followed by incubation.
-
Streptavidin-phycoerythrin (PE) is added, which binds to the biotinylated detection antibodies.
-
-
Data Acquisition: The plate is read on a Luminex instrument, which uses lasers to identify the bead region (and thus the specific cytokine) and to quantify the PE signal (proportional to the cytokine concentration).
-
Data Analysis: The concentrations of the cytokines in the samples are determined by interpolating from the standard curves.
Commonly Used Luminex Panels:
-
Human Cytokine/Chemokine Panel (e.g., MilliporeSigma's MILLIPLEX MAP kits) including analytes like IFN-γ, TNF-α, IL-2, IL-6, IL-10, CXCL9, CXCL10.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of this compound and Cabozantinib immunomodulation.
Experimental Workflow
Caption: General experimental workflow for immune monitoring in clinical trials.
Conclusion
Both this compound and cabozantinib demonstrate promising immunomodulatory effects that can contribute to their antitumor activity, particularly when used in combination with immune checkpoint inhibitors. Their ability to reduce immunosuppressive cell populations and potentially enhance effector T cell function within the tumor microenvironment provides a strong rationale for their continued investigation in immuno-oncology. While the available data suggests overlapping mechanisms of action, further head-to-head comparative studies with detailed and standardized immunophenotyping are needed to fully delineate the nuances in their immunomodulatory profiles. The ongoing clinical trials for this compound will be crucial in providing more comprehensive data to guide its optimal use in cancer therapy.
References
- 1. Dual effects of a targeted small-molecule inhibitor (cabozantinib) on immune-mediated killing of tumor cells and immune tumor microenvironment permissiveness when combined with a cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune cell mediated cabozantinib resistance for patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. Human Cytokine A Premixed Magnetic Luminex® Performance Assay (FCSTM03): R&D Systems [rndsystems.com]
Zanzalintinib's In Vitro Efficacy: A Comparative Guide to AXL and MER Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro inhibitory effects of Zanzalintinib (XL092) on AXL and MER, two key receptor tyrosine kinases (RTKs) from the TAM (TYRO3, AXL, MER) family. Overexpression and activation of AXL and MER are implicated in tumor proliferation, survival, metastasis, and the development of drug resistance[1][2]. This compound is a novel, orally bioavailable inhibitor targeting multiple RTKs, including VEGFR2, MET, AXL, and MER[1][2][3][4]. This document summarizes key experimental data, outlines common methodologies for assessing kinase inhibition, and visually represents the relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity
The potency of this compound against AXL and MER kinases has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness. The data presented below compares this compound's IC₅₀ values with those of other notable AXL and MER inhibitors.
| Inhibitor | Target Kinase(s) | AXL IC₅₀ (nM) | MER IC₅₀ (nM) | Assay Type |
| This compound (XL092) | MET, VEGFR2, AXL, MER | 3.4 | 7.2 | Cell-based [5][6][7] |
| Cabozantinib (XL184) | MET, VEGFR2, AXL, MER | 15.0 | 3.0 | Cell-based[8] |
| UNC2250 | MER | >1000 | 1.7 | Biochemical[9] |
| UNC2541 | MER | >1000 | 4.4 | Biochemical[9] |
| PF-07265807 | TAM, c-Met | 6.1 | 13.2 | Biochemical[9] |
| Tamnorzatinib (ONO-7475) | AXL, MER | 0.7 | 1.0 | Biochemical[9] |
Note: IC₅₀ values can vary based on the specific assay conditions, cell lines, and whether the assay is biochemical (using purified enzymes) or cell-based (in whole cells). The data presented is compiled from multiple sources and is for comparative purposes.
Experimental Protocols
The in vitro validation of kinase inhibitors like this compound typically involves two primary types of assays: biochemical assays to measure direct enzyme inhibition and cell-based assays to confirm activity in a more biologically relevant context.
Biochemical Kinase Inhibition Assay (Generalized Protocol)
This method assesses the ability of a compound to directly inhibit the enzymatic activity of purified AXL or MER kinase. A common approach is a fluorescence-based microfluidic mobility shift assay.
Objective: To determine the IC₅₀ value of an inhibitor by measuring its effect on the phosphorylation of a substrate by a purified kinase.
Materials:
-
Purified, recombinant AXL or MER kinase domain.
-
Fluorescently labeled peptide substrate (e.g., 5-FAM-KKKKEEIYFFF-CONH2).
-
Adenosine triphosphate (ATP).
-
Magnesium Chloride (MgCl₂).
-
Assay buffer (e.g., 100 mM HEPES, pH 7.3).
-
Test inhibitor (this compound) at various concentrations.
-
Reaction stop solution (e.g., EDTA).
-
Microfluidic chip-based reader (e.g., LabChip EZ Reader).
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The purified kinase is pre-incubated with serial dilutions of the test inhibitor (or DMSO as a vehicle control) in the assay buffer for approximately 15 minutes at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution containing the fluorescently labeled peptide substrate and ATP.
-
Reaction Incubation: The reaction mixture is incubated for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, such as EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Data Acquisition: The reaction mixture is loaded onto a microfluidic chip. An electric field is applied, separating the phosphorylated product from the non-phosphorylated substrate based on differences in their charge and size.
-
Analysis: The amount of phosphorylated versus non-phosphorylated substrate is quantified by detecting the fluorescent signal. The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the dose-response data to a suitable inhibition curve[10].
Cell-Based Kinase Phosphorylation Assay (Generalized Protocol)
This method measures the ability of an inhibitor to block the phosphorylation of a kinase or its downstream targets within intact cells. This provides insight into the compound's cell permeability and its effectiveness in a cellular environment.
Objective: To determine the IC₅₀ of an inhibitor by quantifying the level of AXL or MER autophosphorylation in a cellular context.
Materials:
-
A cell line that overexpresses the target kinase (e.g., A-172 for AXL) or is engineered to do so[11].
-
Cell culture medium and supplements.
-
Test inhibitor (this compound) at various concentrations.
-
Ligand to stimulate kinase activity (e.g., Gas6), if necessary.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: a primary antibody specific for the phosphorylated form of the kinase (e.g., phospho-AXL Tyr702) and a primary antibody for the total kinase protein.
-
A detection method, such as Sandwich-ELISA or Western Blotting.
Procedure:
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and cultured until they reach a suitable confluency. The cells are then treated with serial dilutions of the inhibitor for a defined period (e.g., 2 hours).
-
Kinase Activation (Optional): If the basal phosphorylation level is low, the kinase can be activated by adding its specific ligand (e.g., Gas6) for a short period (e.g., 5-30 minutes) before cell lysis[12].
-
Cell Lysis: The culture medium is removed, and the cells are washed with ice-cold PBS. A lysis buffer is added to solubilize the cells and release the proteins, while inhibitors in the buffer preserve the phosphorylation state.
-
Quantification (via Sandwich-ELISA):
-
The cell lysate is added to microplate wells pre-coated with a capture antibody against the total kinase protein.
-
After incubation and washing, a detection antibody specific to the phosphorylated kinase is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent)[13][14].
-
The signal intensity, which is proportional to the amount of phosphorylated kinase, is read using a plate reader.
-
-
Analysis: The signal for each inhibitor concentration is normalized to the total protein amount and expressed as a percentage of the control (vehicle-treated) signal. The IC₅₀ value is calculated from the resulting dose-response curve[13].
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Simplified AXL/MER Signaling Pathway and Point of Inhibition by this compound.
Caption: General experimental workflow for in vitro validation of a kinase inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C29H25FN4O5 | CID 139350422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. abcam.co.jp [abcam.co.jp]
Synergistic Anti-Tumor Activity of Zanzalintinib and Nivolumab: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic interaction between zanzalintinib (XL092), a next-generation tyrosine kinase inhibitor (TKI), and nivolumab, an immune checkpoint inhibitor (ICI). By objectively comparing preclinical and clinical data, this document serves as a valuable resource for understanding the enhanced anti-tumor efficacy and underlying mechanisms of this combination therapy.
Introduction: The Rationale for Combination
This compound is a multi-targeted TKI that inhibits VEGFR, MET, and the TAM family of kinases (TYRO3, AXL, MER). These pathways are critically involved in tumor angiogenesis, proliferation, and the development of an immunosuppressive tumor microenvironment.[1][2][3] Nivolumab is a monoclonal antibody that blocks the PD-1 receptor on T-cells, thereby restoring their ability to recognize and eliminate cancer cells.[4] The combination of this compound and an anti-PD-1 antibody is hypothesized to create a more immune-permissive environment, enhancing the efficacy of nivolumab.[3] Preclinical studies have demonstrated that this combination leads to greater tumor growth inhibition than either agent alone, providing a strong rationale for clinical investigation.[3][4]
Preclinical Validation of Synergy
The synergistic activity of this compound and an anti-PD-1 antibody was extensively evaluated in the preclinical setting, primarily in murine syngeneic tumor models. The key findings from these studies are summarized below.
Quantitative Preclinical Data
| Parameter | This compound (XL092) Monotherapy | Anti-PD-1 Monotherapy | This compound + Anti-PD-1 Combination | Reference |
| Biochemical IC50 | [5] | |||
| MET | 3.0 nmol/L | N/A | N/A | [5] |
| VEGFR2 | 15.0 nmol/L | N/A | N/A | [5] |
| AXL | 5.8 nmol/L | N/A | N/A | [5] |
| MER | 0.6 nmol/L | N/A | N/A | [5] |
| In Vivo Tumor Growth Inhibition (MC38 model) | Dose-dependent inhibition | Modest inhibition | Significantly greater inhibition than single agents | [1][4] |
| Survival (CT26 colorectal cancer model) | Increased survival | Increased survival | Significantly greater survival benefit | [1][4] |
| Immunophenotyping (in vivo) | ↑ Peripheral CD4+ T-cells, ↑ B-cells, ↓ Myeloid cells | ↑ T-cell activation | ↑ Peripheral CD8+ T-cells | [1][4] |
| Macrophage Repolarization (in vitro) | Promoted M2 to M1 repolarization | N/A | N/A | [1][4] |
Experimental Protocols: Preclinical
-
Cell Line: MC38 colon adenocarcinoma cells were used.
-
Animals: C57BL/6 mice were inoculated subcutaneously with 0.7 x 10^6 MC38 cells.
-
Treatment Initiation: Treatment began when tumors reached a size of approximately 50-100 mm³.
-
Dosing:
-
This compound (or vehicle) was administered orally, once daily.
-
Anti-mouse PD-1 antibody (or isotype control) was administered intraperitoneally every 3-4 days.
-
-
Endpoint: Tumor volumes were measured regularly to assess tumor growth inhibition.[6][7][8]
-
Sample Preparation: Tumors were harvested, dissociated into single-cell suspensions using an enzyme cocktail (collagenase type IV, DNase type IV, hyaluronidase type V), and passed through a 70 μm nylon filter.
-
Staining: Cells were stained with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80).
-
Analysis: Stained cells were analyzed on a flow cytometer to quantify different immune cell populations within the tumor microenvironment.[6]
Clinical Evidence of Synergistic Interaction
The promising preclinical results led to the clinical evaluation of the this compound and nivolumab combination in patients with advanced solid tumors, most notably in renal cell carcinoma (RCC).
Quantitative Clinical Data: STELLAR-002 and STELLAR-304 Trials
| Parameter | This compound + Nivolumab | Sunitinib (Comparator in STELLAR-304) | Reference |
| Objective Response Rate (ORR) | 63% (in advanced clear cell RCC; STELLAR-002) | N/A (Trial ongoing) | [9] |
| Disease Control Rate (DCR) | 90% (in advanced clear cell RCC; STELLAR-002) | N/A (Trial ongoing) | |
| Progression-Free Survival (PFS) | Primary endpoint in STELLAR-304 (vs. Sunitinib) | Primary endpoint in STELLAR-304 (vs. This compound + Nivolumab) | [2][10] |
| Overall Survival (OS) | Secondary endpoint in STELLAR-304 | Secondary endpoint in STELLAR-304 | [10] |
Key Clinical Trial Protocols
-
Phase: 1b/2
-
Study Design: Open-label, dose-escalation and cohort-expansion study.
-
Population: Patients with unresectable, locally advanced, or metastatic solid tumors. Expansion cohorts include patients with clear cell RCC, non-clear cell RCC, and other genitourinary cancers.
-
Intervention: this compound administered in combination with nivolumab, nivolumab plus ipilimumab, or nivolumab plus relatlimab.
-
Primary Endpoints: To determine the recommended dose and to assess the safety and tolerability of the combinations.[11][12]
-
Secondary Endpoints: To evaluate the preliminary anti-tumor activity (including ORR and DCR).[11][12]
-
Phase: 3
-
Study Design: Randomized, open-label, controlled trial.
-
Population: Approximately 291 patients with unresectable, locally advanced, or metastatic non-clear cell RCC (papillary, unclassified, or translocation-associated histology) who have not received prior systemic therapy.
-
Intervention: Patients are randomized 2:1 to receive either this compound plus nivolumab or sunitinib monotherapy.
-
Primary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).[2][10]
-
Secondary Endpoint: Overall survival (OS).[10]
Visualizing the Synergistic Mechanism and Workflow
Signaling Pathway of Synergistic Action
Caption: Synergistic mechanism of this compound and Nivolumab.
Experimental Workflow for Preclinical Synergy Validation
Caption: Workflow for preclinical validation of this compound and anti-PD-1 synergy.
Conclusion
The combination of this compound and nivolumab represents a promising therapeutic strategy, with a strong synergistic rationale supported by both preclinical and emerging clinical data. This compound's ability to modulate the tumor microenvironment by inhibiting key pathways involved in angiogenesis and immunosuppression appears to create a more favorable landscape for nivolumab to exert its anti-tumor effects. The ongoing Phase 3 STELLAR-304 trial will be pivotal in definitively establishing the clinical benefit of this combination in non-clear cell renal cell carcinoma. The data presented in this guide underscores the potential of this combination to improve outcomes for patients with advanced cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. urotoday.com [urotoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. escholarship.org [escholarship.org]
- 7. labcorp.com [labcorp.com]
- 8. Item - Inhibitory immune checkpoint blockade delays tumor growth in MC-38 tumor bearing mice. - Public Library of Science - Figshare [plos.figshare.com]
- 9. onclive.com [onclive.com]
- 10. urotoday.com [urotoday.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Zanzalintinib and its Predecessor, Cabozantinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanzalintinib (XL092) is a next-generation oral tyrosine kinase inhibitor (TKI) that, like its predecessor cabozantinib (XL184), targets a range of receptor tyrosine kinases implicated in cancer progression, including VEGFR, MET, AXL, and MER.[1][2] Developed by Exelixis, this compound was designed with the goal of improving upon the pharmacokinetic profile of cabozantinib, a successful therapeutic agent in its own right. This guide provides a detailed comparison of the pharmacokinetic profiles of these two compounds, supported by available experimental data, to inform ongoing research and drug development efforts. A key intended improvement in this compound's profile is a shorter plasma half-life compared to cabozantinib.[3]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and safety. The following tables summarize the available pharmacokinetic parameters for this compound and cabozantinib.
| Pharmacokinetic Parameter | This compound (XL092) | Cabozantinib (XL184) |
| Half-life (t½) | 16-22 hours (human)[2] | ~99-120 hours (human)[4][5] |
| Time to Peak Concentration (Tmax) | Not explicitly reported | 2-5 hours (human)[5] |
| Metabolism | Under investigation in clinical trials | Primarily via CYP3A4[4] |
| Excretion | Under investigation in clinical trials | Primarily in feces (~54%) and urine (~27%)[6] |
| Peak Concentration (Cmax) | 595 ± 353 ng/mL (60 mg dose); 838 ± 689 ng/mL (100 mg dose)[7] | Dose-dependent |
Table 1: Comparison of Key Pharmacokinetic Parameters
| Predecessor Compound | Key Pharmacokinetic Features |
| Cabozantinib (XL184) | Long half-life leading to significant drug accumulation with daily dosing.[4] Metabolized extensively by CYP3A4, making it susceptible to drug-drug interactions.[4] Excreted predominantly through the feces.[6] |
Table 2: Pharmacokinetic Profile of the Predecessor Compound
Experimental Protocols
A comprehensive understanding of the pharmacokinetic profiles of these compounds necessitates a review of the methodologies employed in their clinical evaluation.
This compound Pharmacokinetic Assessment (STELLAR-001 & STELLAR-002 Trials)
The pharmacokinetic profile of this compound in humans is being characterized in ongoing clinical trials, including the STELLAR-001 (NCT03845166) and STELLAR-002 (NCT05176483) studies.[7][8] These are Phase 1b/2, open-label, dose-escalation, and expansion studies in patients with various solid tumors.
-
Study Design: Patients receive this compound orally, once daily.[9] Sparse pharmacokinetic blood samples are collected at predetermined time points during the studies.[7]
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the standard for small molecule quantification in biological matrices.
-
Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling approaches are typically used to analyze the concentration-time data and estimate key pharmacokinetic parameters such as Cmax, AUC, half-life, clearance, and volume of distribution. The STELLAR-002 study abstract reports mean Cmax values with standard deviations.[7]
Cabozantinib Pharmacokinetic Assessment (Human Mass Balance Study)
The absorption, metabolism, and excretion of cabozantinib were investigated in a human mass balance study. This type of study is crucial for understanding the complete disposition of a drug in the body.
-
Study Design: Healthy male volunteers were administered a single oral dose of radiolabeled cabozantinib ([14C]-cabozantinib). Blood, urine, and feces were collected at various time points to measure the total radioactivity and to identify the parent drug and its metabolites.[6]
-
Bioanalytical Method: Total radioactivity in samples was measured using techniques like liquid scintillation counting. The concentrations of cabozantinib and its metabolites were determined using LC-MS/MS.[6]
-
Pharmacokinetic Analysis: The data from this study allowed for the determination of the routes and extent of excretion, the metabolic pathways, and the relative abundance of metabolites. This information is vital for understanding the drug's clearance mechanisms and potential for drug-drug interactions.
Visualizing Key Processes
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. businesswire.com [businesswire.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. [PDF] Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites | Semantic Scholar [semanticscholar.org]
- 7. ascopubs.org [ascopubs.org]
- 8. STELLAR 001 | STELLAR Clinical Trials (Exelixis) | US HCP Website [stellarclinicaltrials.com]
- 9. Facebook [cancer.gov]
Validating the Anti-Angiogenic Effects of Zanzalintinib: An In Vivo Imaging Comparison
For Researchers, Scientists, and Drug Development Professionals
Zanzalintinib (XL092) is a next-generation oral tyrosine kinase inhibitor (TKI) demonstrating significant promise in cancer therapy.[1][2][3] Its mechanism of action involves the simultaneous inhibition of multiple receptor tyrosine kinases critical for tumor growth, metastasis, and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs), MET, and the TAM family of kinases (TYRO3, AXL, MER).[1][3][4][5] This multi-targeted approach is designed to overcome resistance mechanisms and enhance anti-tumor activity.[6] This guide provides a comparative overview of in vivo imaging techniques used to validate the anti-angiogenic effects of TKIs, with a focus on how these methodologies can be applied to this compound, drawing comparisons with related compounds where direct data for this compound is emerging.
Comparative Efficacy of Anti-Angiogenic Agents
While specific in vivo imaging data for this compound's anti-angiogenic effects are emerging from ongoing clinical trials, we can infer its potential by examining preclinical data for this compound and its predecessor, Cabozantinib, alongside the established anti-angiogenic agent, Sunitinib.
| Agent | Target Kinases | Key Preclinical Anti-Angiogenic Findings | In Vivo Imaging Readouts (Exemplar) |
| This compound | VEGFR, MET, TAM (TYRO3, AXL, MER) | Preclinical studies have shown promising anti-tumor activity, suggesting potent inhibition of angiogenesis.[3][7][8][9] | Expected to show reduced tumor perfusion and vascularity in DCE-MRI and decreased tracer uptake in angiogenesis-specific PET imaging. |
| Cabozantinib | VEGFR2, MET, RET, KIT, AXL, FLT3 | Demonstrated significant reduction in tumor vascularity and glucose uptake in colorectal cancer patient-derived xenograft models.[10] In vivo studies showed inhibition of MET and VEGFR2 phosphorylation, leading to decreased tumor growth and vascularization.[11][12] | DCE-MRI revealed a significant decrease in tumor vascularity compared to regorafenib.[10] |
| Sunitinib | VEGFR, PDGFR, c-Kit | Reduced microvessel density and suppressed tumor growth in squamous cell carcinoma xenografts.[13] MRI studies in orthotopic glioma models showed reduced tumor volume and vascular density.[14] | Blood volume imaging with MRI using ultrasmall superparamagnetic iron oxide (USPIO) showed a reduction in tumor blood volume.[13] Dynamic contrast-enhanced (DCE)-MRI demonstrated changes in tumor perfusion.[13] |
In Vivo Imaging Methodologies for Assessing Anti-Angiogenesis
Several non-invasive imaging techniques are pivotal in the preclinical and clinical evaluation of anti-angiogenic therapies. These methods allow for the longitudinal assessment of treatment efficacy, providing quantitative data on vascular changes within the tumor microenvironment.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a widely used technique to assess tumor vascularity and permeability.[15][16][17]
Experimental Protocol:
-
Animal Model: Immunocompromised mice bearing subcutaneous or orthotopic tumor xenografts are used.
-
Baseline Imaging: Prior to treatment, baseline DCE-MRI scans are acquired to establish initial tumor vascular parameters.
-
Treatment: Animals are treated with this compound or a comparator agent (e.g., Sunitinib, vehicle control) at a clinically relevant dose.
-
Follow-up Imaging: DCE-MRI scans are repeated at multiple time points post-treatment (e.g., 24h, 48h, 7 days) to monitor changes.
-
Image Acquisition: A T1-weighted gradient-echo sequence is performed before, during, and after the intravenous injection of a low-molecular-weight contrast agent (e.g., Gd-DTPA).
-
Data Analysis: Pharmacokinetic models are applied to the dynamic data to calculate parameters such as:
-
Ktrans (Volume transfer constant): Reflects vessel permeability.
-
ve (Fractional volume of the extravascular extracellular space): Represents the volume of the interstitial space.
-
vp (Fractional plasma volume): Indicates the volume of blood plasma within the tumor.
-
Area Under the Curve (AUC): A semi-quantitative measure of contrast enhancement.
-
A significant decrease in these parameters post-treatment with this compound would provide strong evidence of its anti-angiogenic and anti-vascular effects.
Positron Emission Tomography (PET)
PET imaging offers high sensitivity for visualizing and quantifying biological processes at the molecular level.[1][4][5][18]
Experimental Protocol:
-
Radiotracer Selection: Angiogenesis can be assessed using various PET tracers targeting specific molecular markers, including:
-
Animal Model and Treatment: Similar to the DCE-MRI protocol, tumor-bearing mice are treated with this compound or control agents.
-
Imaging: At selected time points, animals are injected with the radiotracer and imaged using a preclinical PET scanner.
-
Data Analysis: The uptake of the radiotracer in the tumor is quantified as the standardized uptake value (SUV) or percent injected dose per gram (%ID/g). A decrease in the uptake of angiogenesis-specific tracers would indicate an effective anti-angiogenic response.
Contrast-Enhanced Ultrasound (CEUS)
CEUS is a non-invasive technique that uses microbubble contrast agents to visualize and quantify blood flow and perfusion in real-time.[19][20][21]
Experimental Protocol:
-
Animal Model and Treatment: Tumor-bearing animals are treated with this compound or controls.
-
Contrast Agent: A bolus of microbubbles (e.g., lipid-shelled microbubbles filled with perfluorocarbon gas) is injected intravenously.
-
Imaging: A high-frequency ultrasound transducer is used to image the tumor as the microbubbles perfuse through the vasculature.
-
Data Analysis: Time-intensity curves are generated from the ultrasound signal, and parameters such as peak enhancement, time to peak, and area under the curve are calculated to assess changes in tumor blood volume and flow. A reduction in these parameters would suggest an anti-angiogenic effect.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways targeted by this compound and a generalized workflow for validating its anti-angiogenic effects using in vivo imaging.
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Caption: Workflow for in vivo validation of anti-angiogenic effects.
Conclusion
In vivo imaging provides indispensable tools for the preclinical and clinical validation of novel anti-angiogenic agents like this compound. Techniques such as DCE-MRI, PET, and CEUS offer quantitative, non-invasive readouts of treatment efficacy, enabling a deeper understanding of the drug's mechanism of action and facilitating direct comparisons with other therapies. As more data from ongoing studies become available, these imaging modalities will be crucial in definitively characterizing the anti-angiogenic profile of this compound and guiding its clinical development.
References
- 1. Positron emission tomography tracers for imaging angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencewish.com [sciencewish.com]
- 3. researchgate.net [researchgate.net]
- 4. ajronline.org [ajronline.org]
- 5. Positron Emission Tomography Imaging of Tumor Angiogenesis with a 66Ga-Labeled Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth [cancer.fr]
- 13. In Vivo Imaging of Tumor Physiological, Metabolic, and Redox Changes in Response to the Anti-Angiogenic Agent Sunitinib: Longitudinal Assessment to Identify Transient Vascular Renormalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Non-invasive evaluation of antiangiogenic effect in a mouse tumor model by DCE-MRI with Gd-DTPA cystamine copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contrast agents in dynamic contrast-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imaging of Tumor Angiogenesis: Functional or Targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Contrast ultrasound imaging for identification of early responder tumor models to anti-angiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Contrast-enhanced Ultrasound Imaging of Antiangiogenic Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
Validating Zanzalintinib's Mechanism of Action: A Comparative Analysis of Gene Expression Signatures
For Researchers, Scientists, and Drug Development Professionals
Zanzalintinib (XL092) is a next-generation oral tyrosine kinase inhibitor (TKI) that targets key pathways involved in tumor growth, angiogenesis, and immune suppression. Its unique multi-targeted profile, inhibiting VEGFR, MET, and TAM kinases (TYRO3, AXL, and MER), suggests a distinct mechanism of action that can be elucidated through gene expression signature analysis. This guide provides a comparative framework for understanding this compound's effects on the transcriptome in relation to other TKIs used in similar therapeutic areas. While specific gene expression datasets for this compound are not yet publicly available, this guide synthesizes information from its known targets and preclinical data, alongside public gene expression data from the comparator TKIs: Cabozantinib, Sunitinib, and Regorafenib.
Comparative Analysis of TKI Profiles
To understand the nuances of this compound's mechanism, it is essential to compare its target profile and approved indications with those of established TKIs.
| Feature | This compound | Cabozantinib | Sunitinib | Regorafenib |
| Primary Targets | VEGFR, MET, TAM (TYRO3, AXL, MER)[1][2] | VEGFR, MET, AXL, RET, KIT, FLT3[3] | VEGFR, PDGFR, KIT, FLT3, RET, CSF-1R | VEGFR, TIE2, PDGFR, FGFR, KIT, RET, RAF |
| Approved Indications | Investigational for various solid tumors including colorectal, renal cell, and head and neck cancers[1][4] | Medullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma[3] | Renal cell carcinoma, gastrointestinal stromal tumors, pancreatic neuroendocrine tumors | Metastatic colorectal cancer, gastrointestinal stromal tumors, hepatocellular carcinoma |
| Key Mechanistic Hallmarks | Anti-angiogenic and immunomodulatory effects[5][6] | Inhibition of tumor angiogenesis, invasion, and metastasis[2] | Anti-angiogenic and anti-proliferative effects | Anti-angiogenic and anti-proliferative effects |
Gene Expression Signature Comparison
The following table summarizes the observed or predicted gene expression changes following treatment with this compound and its comparators. The signature for this compound is inferred from its known targets and the downstream effects of their inhibition. The signatures for the comparator drugs are based on publicly available data from studies on renal cell carcinoma and colorectal cancer.
| Gene/Pathway | Predicted/Observed Effect of this compound | Observed Effect of Cabozantinib | Observed Effect of Sunitinib | Observed Effect of Regorafenib |
| Angiogenesis | ||||
| VEGFA | Upregulation (feedback) | Upregulation (feedback) | Upregulation (feedback) | Downregulation of VEGF signaling |
| KDR (VEGFR2) | Downregulation | Downregulation | Downregulation | Downregulation |
| ANGPT2 | Downregulation | Not consistently reported | Upregulation in resistant tumors[4] | Not consistently reported |
| MET Signaling | ||||
| MET | Downregulation of pathway activity | Downregulation of pathway activity | Not a primary target | Not a primary target |
| HGF | Upregulation (feedback) | Upregulation (feedback) | Not applicable | Not applicable |
| TAM Kinase Signaling | ||||
| AXL | Downregulation of pathway activity | Downregulation of pathway activity | Not a primary target | Not a primary target |
| GAS6 | Upregulation (feedback) | Not consistently reported | Not applicable | Not applicable |
| Immune Modulation | ||||
| PD-L1 (CD274) | Downregulation | Downregulation | Not consistently reported | Upregulation of HLA-I expression[1] |
| CXCL-family (e.g., CXCL9, CXCL10) | Upregulation | Upregulation | Not consistently reported | Not consistently reported |
| T-cell activation markers | Upregulation | Upregulation | Not consistently reported | Not consistently reported |
| Epithelial-Mesenchymal Transition (EMT) | ||||
| CDH1 (E-cadherin) | Upregulation | Upregulation | Not consistently reported | Upregulation (reversal of EMT) |
| VIM (Vimentin) | Downregulation | Downregulation | Not consistently reported | Downregulation (reversal of EMT) |
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining reliable gene expression data. Below is a generalized protocol for the analysis of cancer cell lines treated with TKIs.
Cell Culture and TKI Treatment
-
Cell Line Selection: Choose a cancer cell line relevant to the TKI's intended indication (e.g., A498 or 786-O for renal cell carcinoma, HT-29 or HCT116 for colorectal cancer).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Serum Starvation (Optional but Recommended): To synchronize the cell cycle and reduce the background noise from serum-induced gene expression, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS) prior to treatment[7][8][9].
-
TKI Treatment: Treat the cells with the desired concentration of the TKI (e.g., this compound, Cabozantinib, Sunitinib, or Regorafenib) or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 24, 48 hours).
RNA Extraction
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the well by adding 1 mL of TRIzol reagent per well[1][5][6][10][11].
-
Phase Separation: Transfer the lysate to a microfuge tube, add chloroform, and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.
-
RNA Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quality Control: Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using an aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the TKI-treated and control groups.
-
Validation of Gene Expression Changes
-
Quantitative Real-Time PCR (qPCR): Validate the expression changes of a subset of key differentially expressed genes identified by RNA-seq using qPCR[2][12][13][14][15].
-
cDNA Synthesis: Reverse transcribe an aliquot of the RNA samples into cDNA.
-
qPCR Reaction: Perform qPCR using SYBR Green or TaqMan assays for the target genes and one or more stable housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the delta-delta Ct method.
-
Visualizing Mechanisms and Workflows
This compound's Multi-Targeted Mechanism of Action
Caption: this compound inhibits VEGFR, MET, and TAM kinases, blocking downstream signaling pathways.
Experimental Workflow for Gene Expression Signature Analysis
Caption: A typical workflow for analyzing gene expression changes in response to TKI treatment.
Comparative Downstream Effects of this compound and Alternatives
Caption: Logical comparison of the targeted pathways and downstream effects of selected TKIs.
References
- 1. RNA Extraction using Trizol [protocols.io]
- 2. m.youtube.com [m.youtube.com]
- 3. EGFR TKI resistance in lung cancer cells using RNA sequencing and analytical bioinformatics tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. RNA Extraction Using Trizol (6-Well Plate Method) | Springer Nature Experiments [experiments.springernature.com]
- 6. cancer.gov [cancer.gov]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 11. zymoresearch.com [zymoresearch.com]
- 12. qPCR validation of RNAseq data [bio-protocol.org]
- 13. biostate.ai [biostate.ai]
- 14. rna-seqblog.com [rna-seqblog.com]
- 15. researchgate.net [researchgate.net]
Comparative Proteomics of Cancer Cells Treated with Zanzalintinib vs. Control: A Methodological and Pathway-Centric Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly available, peer-reviewed studies detailing the comparative proteomics of cancer cells treated specifically with Zanzalintinib versus a control are limited. This guide is constructed based on the known mechanisms of this compound and established methodologies in cancer proteomics for similar tyrosine kinase inhibitors (TKIs). The presented data is illustrative and intended to serve as a framework for such future studies.
This compound (XL092) is a next-generation, oral, multi-targeted tyrosine kinase inhibitor that targets key signaling pathways implicated in cancer progression, including VEGFR, MET, and TAM kinases (TYRO3, AXL, MER).[1][2] Understanding the global proteomic changes induced by this compound is crucial for elucidating its precise mechanism of action, identifying biomarkers of response and resistance, and discovering potential combination therapy strategies.
This guide provides a comprehensive overview of a potential comparative proteomic study, including detailed experimental protocols, hypothetical data, and visualizations of the affected signaling pathways.
Hypothetical Quantitative Proteomic Data
The following tables summarize hypothetical quantitative proteomics data from a study comparing cancer cells treated with this compound to a vehicle control. The data is representative of expected changes based on the known targets of this compound.
Table 1: Down-regulated Proteins in Cancer Cells Treated with this compound
| Protein | Gene | Function | Fold Change (this compound/Control) |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | Angiogenesis, cell proliferation | -2.5 |
| Hepatocyte Growth Factor Receptor | MET | Cell proliferation, motility, invasion | -2.8 |
| TYRO3 protein tyrosine kinase | TYRO3 | Cell survival, proliferation | -2.2 |
| AXL receptor tyrosine kinase | AXL | Cell survival, migration, drug resistance | -3.1 |
| MER proto-oncogene, tyrosine kinase | MERTK | Apoptotic cell clearance, immune suppression | -2.6 |
| Phosphoinositide 3-kinase regulatory subunit 1 | PIK3R1 | Downstream of MET/VEGFR, cell survival | -1.8 |
| Mitogen-activated protein kinase 1 | MAPK1 | Downstream of MET/VEGFR, cell proliferation | -1.7 |
| Signal transducer and activator of transcription 3 | STAT3 | Downstream of MET, cell survival | -1.9 |
Table 2: Up-regulated Proteins in Cancer Cells Treated with this compound
| Protein | Gene | Function | Fold Change (this compound/Control) |
| Caspase-3 | CASP3 | Apoptosis execution | +2.1 |
| BCL2 associated X, apoptosis regulator | BAX | Pro-apoptotic signaling | +1.9 |
| p53 | TP53 | Tumor suppressor, apoptosis induction | +1.6 |
| Cytochrome c, somatic | CYCS | Apoptosis signaling | +1.8 |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable proteomic studies.
Cell Culture and Treatment
-
Cell Line: A relevant cancer cell line (e.g., A549 for lung cancer, 786-O for renal cell carcinoma) is selected.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Cells are seeded and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing either this compound (at a predetermined IC50 concentration, e.g., 100 nM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated for a specified time (e.g., 24 or 48 hours) to allow for proteomic changes to occur.
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
Reduction, Alkylation, and Digestion: For each sample, 100 µg of protein is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight with sequencing-grade trypsin.
Tandem Mass Tag (TMT) Labeling and Fractionation
-
TMT Labeling: The resulting peptide mixtures are labeled with TMT reagents according to the manufacturer's protocol to allow for multiplexed quantification.
-
High-pH Reversed-Phase Fractionation: The labeled peptides are combined, and the mixture is fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Separation: Each fraction is analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 480). Peptides are separated on a C18 column over a gradient.
-
Mass Spectrometry: The mass spectrometer is operated in data-dependent acquisition (DDA) mode, with a full scan followed by MS/MS scans of the most abundant precursor ions.
Data Analysis
-
Database Search: The raw MS data is searched against a human protein database (e.g., UniProt) using a search engine like Sequest or Mascot within a software platform like Proteome Discoverer.
-
Protein Identification and Quantification: Peptide and protein identifications are filtered to a false discovery rate (FDR) of <1%. TMT reporter ion intensities are used for relative quantification.
-
Statistical Analysis: Statistical analysis (e.g., t-test) is performed to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.
Visualizations
Signaling Pathways Targeted by this compound
The following diagrams illustrate the key signaling pathways inhibited by this compound.
Caption: this compound inhibits VEGFR, MET, AXL, and MER signaling pathways.
Experimental Workflow for Comparative Proteomics
The diagram below outlines the key steps in the comparative proteomic analysis.
Caption: Workflow for quantitative proteomics of this compound-treated cells.
References
Validating the Long-Term Safety Profile of Zanzalintinib: A Comparative Analysis with Cabozantinib and Sitravatinib in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term safety profile of Zanzalintinib, a novel tyrosine kinase inhibitor (TKI), with other TKIs targeting similar pathways, namely cabozantinib and sitravatinib. The information is based on publicly available preclinical data from animal studies. Due to the proprietary nature of early drug development data, comprehensive long-term animal study reports for this compound are not yet publicly available. This guide, therefore, synthesizes information from preclinical studies mentioned in clinical trial protocols, regulatory summaries, and scientific publications.
Executive Summary
This compound (XL092) is a multi-targeted TKI that inhibits VEGFR, MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][2][3] Preclinical studies have indicated that this compound has a manageable safety profile, both as a single agent and in combination with immune checkpoint inhibitors.[4][5][6][7] This profile is being further evaluated in ongoing clinical trials. For comparison, this guide includes preclinical safety data on cabozantinib, which also targets VEGFR and MET, and sitravatinib, which has a broader spectrum including VEGFR and TAM kinases. While detailed long-term animal toxicology data for this compound is limited in the public domain, information on comparator drugs provides a context for the anticipated safety profile of this class of inhibitors.
Comparative Preclinical Safety Data
The following tables summarize the available information on the long-term safety profiles of this compound, Cabozantinib, and Sitravatinib from animal studies. It is important to note that direct comparison is challenging due to variations in study design, species, and reporting detail.
Table 1: Summary of Key Preclinical Toxicology Studies
| Drug | Animal Model(s) | Study Duration | Key Findings/Observed Toxicities | Source |
| This compound | Murine xenograft models | Not Specified | Showed antitumor and immunomodulatory activity. Generally described as having a manageable safety profile. | [3] |
| Cabozantinib | Mice, Rats, Dogs | Up to 26 weeks (mice) | Gastrointestinal toxicity, hepatotoxicity, hematological effects (anemia), and effects on reproductive organs. | FDA Pharmacology Review |
| Sitravatinib | Rats, Dogs | 4 weeks | Diarrhea, fatigue, hypertension, and nausea were noted as common treatment-related adverse events in early clinical studies, with preclinical findings suggesting a similar profile. | [8] |
Table 2: Reported Adverse Events in Preclinical Animal Studies
| Adverse Event Category | This compound | Cabozantinib | Sitravatinib |
| Gastrointestinal | Not specified in detail | Diarrhea, vomiting | Diarrhea, nausea |
| Hepatic | Not specified in detail | Hepatotoxicity (elevated liver enzymes) | Not specified in detail |
| Hematological | Not specified in detail | Anemia and other cytopenias | Not specified in detail |
| Cardiovascular | Not specified in detail | Not a primary reported toxicity | Hypertension |
| Dermatological | Not specified in detail | Palmar-plantar erythrodysesthesia (hand-foot syndrome) | Not specified in detail |
| Reproductive | Not specified in detail | Effects on male and female reproductive organs | Not specified in detail |
Note: The information for this compound is limited in publicly available sources. The reported adverse events for cabozantinib and sitravatinib are based on summaries of preclinical data and early clinical observations.
Experimental Protocols
Detailed experimental protocols for the long-term animal studies of this compound are not publicly available. However, based on standard practices for non-clinical safety assessment of TKIs and information from comparator drugs, the following outlines the likely methodologies employed.
General Toxicology Studies (Example based on Cabozantinib)
-
Objective: To evaluate the potential toxicity of the drug following repeated administration over a prolonged period.
-
Animal Models: Typically, two species are used, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Dosing: The drug is administered orally once daily for a specified duration (e.g., 4, 13, or 26 weeks). A range of doses is used, including a high dose intended to produce some toxicity, a low dose that is a multiple of the expected clinical exposure, and an intermediate dose. A control group receives the vehicle only.
-
Assessments:
-
Clinical Observations: Daily monitoring for signs of toxicity, including changes in appearance, behavior, and activity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at baseline and at the end of the study.
-
Electrocardiography (ECG): Performed in non-rodent species to assess cardiovascular effects.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals to evaluate hematology, clinical chemistry, and urinalysis parameters.
-
Anatomic Pathology: At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination (histopathology).
-
-
Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and characterization of the dose-limiting toxicities.
Carcinogenicity Studies (Example based on Cabozantinib)
-
Objective: To assess the carcinogenic potential of the drug after long-term administration.
-
Animal Model: Typically conducted in a rodent model, such as the Tg.rasH2 mouse, over a 26-week period.[1][9][10][11]
-
Dosing and Administration: Similar to general toxicology studies, with daily oral administration.
-
Assessments: Primarily focused on the incidence and type of tumors observed during gross necropsy and histopathological examination of a comprehensive list of tissues.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound and its comparators, as well as a generalized workflow for preclinical safety assessment.
Caption: this compound inhibits VEGFR, MET, and TAM kinase signaling pathways.
References
- 1. The 26-week Tg.rasH2 mice carcinogenicity studies: microscopic examination of only select tissues in low- and mid-dose groups [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. targetedonc.com [targetedonc.com]
- 7. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory Forum Opinion Piece*: Retrospective Evaluation of Doses in the 26-week Tg.rasH2 Mice Carcinogenicity Studies: Recommendation to Eliminate High Doses at Maximum Tolerated Dose in Future Studies. A Response to the Counterpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tg.rasH2 Mice and not CByB6F1 Mice Should Be Used for 28-Day Dose Range Finding Studies Prior to 26-Week Tg.rasH2 Carcinogenicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulatory Forum Opinion Piece*: Retrospective Evaluation of Doses in the 26-week Tg.rasH2 Mice Carcinogenicity Studies: Recommendation to Eliminate High Doses at Maximum Tolerated Dose (MTD) in Future Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zanzalintinib: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Zanzalintinib, an investigational tyrosine kinase inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
This compound, as with many investigational pharmaceutical compounds, requires careful management throughout its lifecycle in the laboratory, including disposal. Adherence to these guidelines is critical to minimize environmental contamination and ensure the safety of all laboratory personnel.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This compound is a potent compound, and direct contact should be avoided.
Table 1: Required Personal Protective Equipment for Handling this compound Waste
| PPE Item | Specification |
| Gloves | Two pairs of chemotherapy-grade gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Disposable, fluid-resistant gown |
| Respiratory | NIOSH-approved respirator (if handling powders or creating aerosols) |
Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
II. Step-by-Step Disposal Procedure for this compound
The primary method for the disposal of this compound and its associated waste is through a licensed professional waste disposal service.[1] The following steps outline the process for accumulating and preparing this waste for collection.
Step 1: Waste Segregation
Proper segregation of this compound waste is crucial. Do not mix it with regular laboratory trash or other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Selection
Select a designated, leak-proof, and sealable container for the accumulation of this compound waste. The container should be compatible with the physical form of the waste (solid or liquid). For sharps, such as needles or vials that have come into contact with this compound, use a designated chemotherapy sharps container.
Step 3: Labeling the Waste Container
Properly label the waste container with a "Hazardous Waste" label. The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The accumulation start date
-
The name and contact information of the principal investigator or laboratory supervisor
Step 4: Accumulating Waste
-
Solid Waste: Place all contaminated materials, including unused or expired this compound powder, contaminated gloves, bench paper, and empty vials, directly into the labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a compatible, labeled hazardous waste container. Do not pour any this compound solution down the drain.[1]
-
Contaminated Sharps: Dispose of all needles, syringes, and other sharps contaminated with this compound in a designated chemotherapy sharps container.
Step 5: Storage of Waste
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and away from general laboratory traffic.
Step 6: Arranging for Disposal
Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a pickup by a licensed professional waste disposal service. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Step 7: Contaminated Packaging
Dispose of the original packaging that contained this compound as unused product, meaning it should be placed in the hazardous waste container along with other contaminated materials.[1]
III. Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal process within a laboratory setting.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
IV. Emergency Procedures
In the event of a spill of this compound powder or solution, immediately alert others in the area and follow your institution's chemical spill cleanup procedures. If you come into direct contact with the compound, wash the affected area with soap and water for at least 15 minutes and seek medical attention.[1] Always have a copy of the Safety Data Sheet (SDS) readily available.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling Zanzalintinib
Essential Safety and Handling Guide for Zanzalintinib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste.
Hazard Identification and Safety Precautions
This compound is a substance that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Classification: [1]
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3): May cause respiratory irritation.[1]
Signal Word: Warning[2]
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Statements: [1][2]
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure to this compound.[1][3][4]
| PPE Category | Specifications |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). A face shield and safety glasses are recommended.[1] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. For administering antineoplastic hazardous drugs, two pairs of chemotherapy gloves are required.[1] |
| Body Protection | Complete suit protecting against chemicals. Gowns shown to resist permeability by hazardous drugs are required when administering injectable antineoplastic hazardous drugs.[1] |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational and Disposal Plans
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.[1] Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[2]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[1] Avoid dust formation.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1] Avoid breathing dust.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust.[1] Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Disposal Plan
Dispose of contaminated materials in accordance with applicable local, state, and federal regulations. Unused product and contaminated waste should be treated as hazardous waste.
| Waste Type | Disposal Method |
| Unused Product | Dispose of in a licensed hazardous-waste disposal facility. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and regulatory guidelines. |
| Empty Containers | Triple rinse (or equivalent) and offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
